(2S)-2-aminobutyramide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-aminobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNJFUDLLWOVKZ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426720 | |
| Record name | (2S)-2-aminobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7324-11-0, 143164-46-9 | |
| Record name | (2S)-2-Aminobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobutanamide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-aminobutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-butylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOBUTANAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LY48BJG06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(2S)-2-Aminobutyramide: A Comprehensive Technical Guide for Researchers
Introduction
(2S)-2-Aminobutyramide, a chiral amide, is a critical intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific configuration makes it an essential building block in the development of enantiomerically pure drugs. This technical guide provides an in-depth overview of this compound, including its chemical identity, physical properties, synthesis protocols, and its primary application as a key intermediate in the production of the anti-epileptic drug Levetiracetam. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identification and Properties
This compound is most commonly available and referenced in its hydrochloride salt form.
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 7324-11-0 (for the free base) |
| CAS Number (HCl salt) | 7682-20-4[1][2][3][4][5][6][7] |
| Molecular Formula | C₄H₁₀N₂O[5][8] |
| Molecular Weight | 102.14 g/mol [8] |
| Molecular Formula (HCl salt) | C₄H₁₁ClN₂O[2][3][4][5] |
| Molecular Weight (HCl salt) | 138.60 g/mol [9] |
Synonyms
The following are synonyms and alternative names for this compound and its hydrochloride salt:
-
(S)-2-Aminobutanamide[8]
-
L-2-Aminobutanamide[8]
-
(S)-2-Aminobutyramide[8]
-
L-α-Aminobutyramide[10]
-
(S)-(+)-2-Aminobutanamide hydrochloride[9]
-
H-ABU-NH2 HCL[5]
-
Levetiracetam EP Impurity G[4]
-
SABAM[5]
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid[3][5] |
| Melting Point | 259-263 °C[5] |
| Optical Activity | [α]22/D +24° (c = 1 in H₂O)[5][9] |
| Solubility | Slightly soluble in DMSO and water[5] |
| Storage | 2-8°C[5] |
| Stability | Stable, but incompatible with oxidizing agents.[3][5] |
Application in Levetiracetam Synthesis
This compound is a pivotal intermediate in the asymmetric synthesis of Levetiracetam, a widely used anti-epileptic drug.[12] The chirality of this compound is crucial for the desired stereochemistry of the final active pharmaceutical ingredient.
The general synthetic route involves the condensation of this compound hydrochloride with 4-chlorobutyryl chloride, followed by cyclization to form the pyrrolidone ring of Levetiracetam.
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported, primarily focusing on the amidation of (S)-2-aminobutyric acid or the resolution of racemic 2-aminobutyramide. Below are detailed experimental protocols derived from the literature.
Method 1: Amidation of (S)-2-Aminobutyric Acid via its Methyl Ester
This protocol involves the esterification of (S)-2-aminobutyric acid followed by ammonolysis.
Step 1: Esterification of (S)-2-Aminobutyric Acid [13]
-
Suspend (S)-2-aminobutyric acid (10 mmol) in methanol (10 mL) in a 20 mL reactor.
-
Cool the suspension to 0°C.
-
Slowly add thionyl chloride (20 mmol).
-
Heat the resulting solution to reflux until the reaction is complete (monitored by TLC or HPLC).
-
Remove the volatiles under vacuum to obtain the crude (S)-2-aminobutyric acid methyl ester hydrochloride as an oil.
Step 2: Ammonolysis of the Methyl Ester [14]
-
Dissolve the crude (S)-2-aminobutyric acid methyl ester (e.g., 3.51 g, 30 mmol) in a methanol solution saturated with ammonia gas (25 mL).
-
Add deionized water (2.4 mL).
-
Stir the solution at room temperature for 20 hours.
-
Remove the solvent under reduced pressure to yield an oily residue.
-
Recrystallize the residue from benzene or toluene to obtain solid (S)-2-aminobutyramide.
Method 2: Enzymatic Synthesis from (S)-2-Aminobutyric Acid Methyl Ester
This method utilizes a lipase to catalyze the ammonolysis, offering high stereoselectivity.[15]
-
In a clean 500 mL round-bottom flask, combine (S)-2-aminobutyric acid methyl ester (11.7 g), 28% ammonia water (9.11 g, equivalent to 2.55 g of ammonia), and tert-butyl alcohol (300 mL).
-
Add immobilized lipase (e.g., 1 g, with an activity of ≥10000 PLU/g).
-
Stir the mixture at a controlled temperature of 45°C in a water bath for 18 hours.
-
Monitor the reaction by HPLC until the conversion rate is >96%.
-
Remove the immobilized lipase by centrifugal filtration for recovery.
-
Heat the filtrate to 75°C for approximately 1 hour.
-
Add activated carbon (1.0 g) for decolorization for 15 minutes.
-
Perform suction filtration to remove the activated carbon.
-
Carry out reduced-pressure distillation on the filtrate to remove the solvent.
-
Rinse the distilled residue with methanol to remove impurities and then dry to obtain the white solid product (S)-2-aminobutanamide.
Method 3: Resolution of Racemic 2-Aminobutanamide
This protocol involves the separation of the desired (S)-enantiomer from a racemic mixture.
Step 1: Formation of Diastereomeric Salt [2]
-
Dissolve racemic 2-aminobutyramide in a suitable alcohol solvent (e.g., 4-methyl-2-pentanol).
-
Add a solution of a chiral resolving agent, such as (R)-2-hydroxy-2-phenylacetic acid (D-mandelic acid), in the same solvent at an elevated temperature (e.g., 65°C).
-
Slowly cool the solution to allow for the crystallization of the less soluble diastereomeric salt (the D-mandelic acid salt of (S)-2-aminobutyramide).
-
Stir the mixture at a controlled temperature (e.g., 40-50°C) for several hours to ensure complete crystallization.
-
Isolate the crystals by filtration.
Step 2: Liberation of (S)-2-Aminobutyramide [2]
-
Wash the isolated diastereomeric salt with a suitable solvent.
-
Treat the salt with an acid (e.g., hydrochloric acid) to liberate the free (S)-2-aminobutyramide.
-
Isolate the (S)-2-aminobutyramide, often as its hydrochloride salt, by filtration or other standard techniques.
Signaling Pathways and Biological Activity
Extensive literature searches did not reveal any known direct biological activity or involvement in signaling pathways for this compound itself. Its primary role in the scientific literature is that of a chiral building block and a synthetic intermediate.[4][12] The biological and pharmacological effects are associated with the final products synthesized from this intermediate, such as Levetiracetam. Therefore, a diagram of a signaling pathway is not applicable to this compound based on current knowledge. The provided diagram illustrates its role in a synthetic workflow.
Conclusion
This compound is a well-characterized and crucial chiral intermediate, particularly in the pharmaceutical industry for the synthesis of Levetiracetam. This guide has provided comprehensive data on its identification, properties, and detailed synthetic protocols. While it does not appear to have direct biological activity, its importance as a stereospecific building block is firmly established. Future research may explore other potential applications of this versatile chiral molecule.
Disclaimer
This document is intended for informational purposes for a scientific audience. The experimental protocols are derived from published literature and should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.
References
- 1. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 2. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 3. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 | FA17703 [biosynth.com]
- 5. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 6. (S)-2-Aminobutyramide Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. watson-int.com [watson-int.com]
- 8. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rsc.org [rsc.org]
- 13. CN101575300A - Production method of S-2-aminobutanamide - Google Patents [patents.google.com]
- 14. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide on the Core Mechanism of Action of (2S)-2-Aminobutyramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Aminobutyramide is a chiral amide that serves as a critical intermediate in the synthesis of the second-generation anti-epileptic drug, Levetiracetam. While this compound itself is not known to possess independent pharmacological activity, its role as a precursor to a highly effective therapeutic agent makes understanding its relationship to the ultimate mechanism of action essential for researchers in neurology and drug development. This technical guide delineates the mechanism of action of Levetiracetam, the pharmacologically active molecule derived from this compound, focusing on its interaction with the synaptic vesicle protein 2A (SV2A) and the subsequent modulation of neurotransmission.
Core Mechanism of Action: Targeting Synaptic Vesicle Protein 2A (SV2A)
The primary mechanism of action of Levetiracetam, and by extension the therapeutic relevance of this compound, is its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1][2][3] SV2A is a transmembrane glycoprotein found in the membranes of synaptic vesicles in neurons and is involved in the regulation of neurotransmitter release.[1][4] The binding of Levetiracetam to SV2A is thought to modulate the function of these vesicles, leading to a reduction in neuronal hyperexcitability and seizure activity.[5]
Signaling Pathway of Levetiracetam's Action
The precise downstream effects of Levetiracetam binding to SV2A are still under investigation, but the leading hypothesis is that it modulates the exocytosis of neurotransmitters. The interaction is believed to stabilize synaptic transmission and decrease the probability of abnormal, synchronized neuronal firing that underlies seizures.
Quantitative Data on Levetiracetam-SV2A Interaction
The binding affinity of Levetiracetam and its analogs to SV2A has been quantified in numerous studies, demonstrating a strong correlation between affinity and anticonvulsant potency.
| Compound | Binding Affinity (Ki) | Species/System | Reference |
| Levetiracetam | ~600 nM | Human SV2A | [4] |
| Levetiracetam | 8 µM (at 37°C) | Brain tissue | [3] |
| Brivaracetam | ~30 nM | Human SV2A | [4] |
| UCB-30889 | - | - | [6] |
| Seletracetam | - | - | [6] |
Note: The binding affinity can vary depending on the experimental conditions and the specific radioligand used.
Effects on Neurotransmitter Release
Levetiracetam's interaction with SV2A leads to a modulation of both excitatory (glutamate) and inhibitory (GABA) neurotransmitter release.
Glutamate Release
Studies have shown that Levetiracetam can inhibit the release of glutamate.[7][8][9][10] This effect is thought to be mediated through the modulation of presynaptic P/Q-type voltage-dependent calcium channels.[9][10]
| Condition | Effect of Levetiracetam (100 µM) | Experimental System | Reference |
| Evoked EPSCAMPA and EPSCNMDA | ~80% inhibition | Rat dentate gyrus granule cells | [9][10] |
| Aβ-induced glutamate release | Inhibition | Primary human astrocytes | [7] |
GABA Release
The effect of Levetiracetam on GABA release is more complex and appears to be age-dependent. In adult models, Levetiracetam has been shown to increase the exocytotic release of GABA.[11][12] However, it does not appear to acutely increase overall cerebral GABA concentrations in humans.[13]
| Condition | Effect of Levetiracetam | Experimental System | Reference |
| KCl-evoked [3H]GABA release (adult) | Augmentation | Rat hippocampus and cortex nerve terminals | [11] |
| Ambient [3H]GABA level | No effect | Rat hippocampus and cortex nerve terminals | [11][12] |
Experimental Protocols
SV2A Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound to SV2A.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in an appropriate buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous ligands.[5][14]
-
Incubation: In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]ucb 30889), and varying concentrations of the unlabeled test compound (e.g., Levetiracetam).[5][14]
-
Filtration: After incubation to reach equilibrium, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[14]
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[5]
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Measurement of Neurotransmitter Release
Several methods can be employed to measure the effect of Levetiracetam on glutamate and GABA release.
In Vitro Brain Slice Experiments:
-
Slice Preparation: Prepare acute brain slices from a region of interest (e.g., hippocampus).
-
Stimulation and Recording: Use whole-cell patch-clamp electrophysiology to record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) from individual neurons.[8]
-
Drug Application: Perfuse the brain slice with a solution containing Levetiracetam and measure the change in the amplitude and frequency of the recorded currents. A decrease in EPSC frequency suggests a presynaptic inhibition of glutamate release.[8][10]
In Vivo Microdialysis:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest in an anesthetized or freely moving animal.
-
Perfusion and Sampling: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) and collect the dialysate, which will contain extracellular neurotransmitters.
-
Drug Administration: Administer Levetiracetam systemically or through the microdialysis probe.
-
Analysis: Analyze the concentration of glutamate and GABA in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.[15]
Conclusion
This compound is a fundamentally important molecule due to its role as a key intermediate in the synthesis of Levetiracetam. The mechanism of action of Levetiracetam is centered on its specific binding to the synaptic vesicle protein SV2A. This interaction modulates the release of key neurotransmitters, including a reduction in glutamate release and an age-dependent increase in GABA release, ultimately leading to a decrease in neuronal hyperexcitability. The strong correlation between SV2A binding affinity and anticonvulsant efficacy underscores the significance of this target in the treatment of epilepsy. Further research into the precise molecular consequences of Levetiracetam's binding to SV2A will continue to refine our understanding of synaptic transmission and provide new avenues for the development of novel antiepileptic therapies.
References
- 1. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting SV2A for Discovery of Antiepileptic Drugs - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of the antiepileptic racetam binding site in the synaptic vesicle protein 2A by molecular dynamics and docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levetiracetam inhibits oligomeric Aβ-induced glutamate release from human astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levetiracetam inhibits glutamate transmission through presynaptic P/Q-type calcium channels on the granule cells of the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Age-Dependency of Levetiracetam Effects on Exocytotic GABA Release from Nerve Terminals in the Hippocampus and Cortex in Norm and After Perinatal Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Age-Dependency of Levetiracetam Effects on Exocytotic GABA Release from Nerve Terminals in the Hippocampus and Cortex in Norm and After Perinatal Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levetiracetam has no acute effects on brain γ-aminobutyric acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of (2S)-2-aminobutyramide in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of (2S)-2-aminobutyramide, a key chiral intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document consolidates the currently available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and illustrates key concepts through logical diagrams. The significant gap in publicly available quantitative solubility data for this compound in common organic solvents necessitates a robust framework for its determination, which this guide aims to provide.
Current State of Solubility Data
Quantitative solubility data for this compound, particularly in its free base form, is scarce in published literature. The available information is largely qualitative and primarily focuses on its hydrochloride salt. A summary of this data is presented below to offer a baseline understanding.
| Compound Form | Solvent | Temperature | Solubility |
| This compound | Water | Not Specified | Highly Soluble[1] |
| This compound HCl | N,N-Dimethylformamide | Not Specified | Very Soluble[2] |
| Methanol | Not Specified | Soluble[2] | |
| Water | Not Specified | Soluble[3] | |
| DMSO | Not Specified | Slightly Soluble[4] | |
| Glacial Acetic Acid | Not Specified | Sparingly Soluble[2] | |
| Chloroform | Not Specified | Very Slightly Soluble[2] |
Note: The term "Highly Soluble" for the free base in water suggests that its isolation from aqueous media can be challenging.[1]
Experimental Protocol for Thermodynamic Solubility Determination
To address the lack of quantitative data, a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound in organic solvents is provided. This protocol is based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).[5][6][7][8]
2.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Chiral HPLC column if isomeric purity is also to be assessed (e.g., CROWNPAK CR(+))[9]
-
Mobile phase for HPLC
2.2. Procedure
-
Preparation of Solvent: Ensure all organic solvents are of HPLC grade and de-gassed if necessary.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Add a known volume of the selected organic solvent to the vial. Tightly cap the vial to prevent solvent evaporation.
-
Shaking and Incubation: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][8] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound. A validated HPLC method with a suitable column and mobile phase should be used.[9][10][11]
-
Quantification: Calculate the solubility in mg/mL or other appropriate units by back-calculating from the diluted sample concentration to the original supernatant concentration.
2.3. HPLC Method Development Considerations
-
Column: A reverse-phase column (e.g., C18) is often a good starting point for the analysis of small polar molecules.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to ensure the analyte is in a single ionic form.
-
Detection: UV detection is commonly used if the analyte has a chromophore. For this compound, which lacks a strong chromophore, derivatization or the use of a more universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) may be necessary.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve.
Visualizing Key Concepts
To further aid in the understanding of the solubility determination process and the factors influencing it, the following diagrams are provided.
Caption: Experimental workflow for thermodynamic solubility determination.
Caption: Key factors influencing the solubility of a compound.
Factors Influencing the Solubility of this compound
The solubility of this compound in organic solvents is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions.[12][13][14][15][16]
-
Solute Properties: The presence of both an amine and an amide group in this compound allows for hydrogen bonding, influencing its interaction with protic and aprotic solvents. Its relatively small molecular size would generally favor solubility.[14] The crystalline form (polymorphism) of the solid material can also significantly impact its solubility.
-
Solvent Properties: The "like dissolves like" principle is paramount.[12] Polar protic solvents (e.g., methanol, ethanol) that can act as both hydrogen bond donors and acceptors are expected to be effective solvents. Polar aprotic solvents (e.g., DMSO, DMF) can also be effective due to their ability to accept hydrogen bonds and their high polarity. Non-polar solvents are unlikely to be effective in dissolving this polar molecule.
-
System Conditions: Temperature is a critical factor, with the solubility of most solids in liquids increasing with a rise in temperature.[12][14] Pressure generally has a negligible effect on the solubility of solids in liquids.[14]
This technical guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary tools to generate the much-needed quantitative data. By following the detailed experimental protocol, the scientific community can collectively build a more comprehensive solubility profile for this important pharmaceutical intermediate.
References
- 1. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. guidechem.com [guidechem.com]
- 4. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 15. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 16. ijnrd.org [ijnrd.org]
(2S)-2-aminobutyramide: An In-depth Technical Guide on Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2S)-2-aminobutyramide, a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam, is a molecule of significant interest in the pharmaceutical industry. Understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known stability of this compound and delineates its predicted degradation pathways based on its chemical structure and data from related compounds. Due to a lack of extensive direct studies on this specific molecule, this guide also outlines detailed experimental protocols for conducting forced degradation studies and proposes potential degradation products. This information is critical for the development of stable formulations and robust analytical methods.
Chemical Stability Profile
This compound is generally a stable solid under recommended storage conditions of 2-8°C.[1][2] However, its chemical structure, featuring a primary amine and a primary amide functional group, renders it susceptible to degradation under certain environmental and chemical stresses. The primary points of instability are the amide bond, which is prone to hydrolysis, and the primary amine, which can undergo oxidation.[1][2][3]
General Stability
-
Storage: Recommended storage is at 2-8°C in a well-closed container to protect from moisture and air.[2]
-
Incompatibilities: The molecule is incompatible with strong oxidizing agents.[2][3]
Predicted Degradation under Stress Conditions
Forced degradation studies on the parent drug, Levetiracetam, which contains the this compound core, have shown susceptibility to acidic, alkaline, and oxidative conditions.[4][5][6] Based on this and the inherent reactivity of the functional groups, the following degradation behaviors are anticipated for this compound.
Proposed Degradation Pathways
The primary degradation pathways for this compound are predicted to be hydrolysis of the amide bond and oxidation of the primary amine group.
Hydrolytic Degradation
The amide bond is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of (2S)-2-aminobutyric acid and ammonia.[1] This is analogous to the deamidation observed in amino acids like asparagine and glutamine.[3]
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the amide group increases its electrophilicity, making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently breaks down.
Oxidative Degradation
The primary amine group is a potential site for oxidative degradation. The presence of oxidizing agents can lead to the formation of various products. A likely initial step is the oxidation of the primary amine to an imine, which can then be hydrolyzed to a keto acid and ammonia. This process is known as oxidative deamination.[7]
Photolytic and Thermal Degradation
While specific data for this compound is unavailable, many small organic molecules are susceptible to degradation upon exposure to light (photolysis) and heat (thermolysis). Photodegradation of primary amides can proceed via Norrish Type I or Type II reactions, leading to bond cleavage.[8] Thermal decomposition of amino acids and their amides can result in the release of water and ammonia.[9][10]
Data Presentation: Summary of Predicted Degradation
The following table summarizes the predicted degradation of this compound under various stress conditions. The quantitative data presented is hypothetical and serves as an example of how results from a forced degradation study would be reported.
| Stress Condition | Reagent/Condition | Time | Temperature | Predicted Major Degradant(s) | Predicted % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | (2S)-2-aminobutyric acid | 15-25% |
| Base Hydrolysis | 0.1 M NaOH | 8 h | 40°C | (2S)-2-aminobutyric acid | 20-30% |
| Oxidation | 3% H₂O₂ | 12 h | Room Temp | 2-Oxobutanoic acid | 10-20% |
| Photolytic | UV light (254 nm) | 48 h | Room Temp | Photoproducts (e.g., from C-C, C-N cleavage) | 5-15% |
| Thermal (Dry Heat) | N/A | 72 h | 80°C | (2S)-2-aminobutyric acid, condensation products | 5-10% |
Experimental Protocols for Forced Degradation Studies
The following protocols are proposed for conducting a comprehensive forced degradation study of this compound, based on ICH guidelines and methodologies applied to similar molecules.[4][5][6]
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
Acidic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Basic Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 40°C.
-
Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature and protect from light.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the samples directly using a stability-indicating HPLC method.
Photolytic Degradation
-
Expose a solution of this compound (1 mg/mL) in a quartz cuvette to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
-
Withdraw samples at appropriate time points (e.g., 12, 24, 48 hours).
-
Analyze the samples using a stability-indicating HPLC method.
Thermal Degradation (Dry Heat)
-
Place a solid sample of this compound in a controlled temperature oven at 80°C.
-
Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours).
-
Dissolve the samples in the mobile phase to the target concentration before analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Proposed Analytical Method: Stability-Indicating HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation and quantification of this compound and its potential degradation products. The method parameters provided below are based on published methods for similar compounds and would require optimization and validation.[9][10]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Buffer A (e.g., 0.05% perchloric acid in water) and Buffer B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 205 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations: Pathways and Workflows
Proposed Degradation Pathways
Caption: Proposed hydrolytic and oxidative degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deamidation - Wikipedia [en.wikipedia.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. The glutamine hydrolysis function of human GMP synthetase. Identification of an essential active site cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 8. drum.lib.umd.edu [drum.lib.umd.edu]
- 9. d-nb.info [d-nb.info]
- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticonvulsant Potential of (2S)-2-Aminobutyramide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of (2S)-2-aminobutyramide represent a pivotal class of compounds in the landscape of anticonvulsant drug discovery. This technical guide delves into the core biological activity of these molecules, with a primary focus on their well-established role in the management of epilepsy. The seminal discovery of Levetiracetam, a prominent member of this class, has spurred extensive research into the structure-activity relationships (SAR) that govern their therapeutic efficacy. This document provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for their evaluation, and an exploration of the key signaling pathways involved in their mechanism of action.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in medicinal chemistry and pharmacology. This compound derivatives have emerged as a promising scaffold in this area, largely due to the clinical success of Levetiracetam. These compounds have demonstrated a unique mechanism of action, targeting the synaptic vesicle glycoprotein 2A (SV2A), which distinguishes them from many traditional AEDs that primarily target ion channels or neurotransmitter receptors.[1][2] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of novel anticonvulsant agents based on the this compound core.
Quantitative Biological Data
The anticonvulsant activity of this compound derivatives is typically quantified using standardized in vivo and in vitro assays. The most common in vivo models are the Maximal Electroshock (MES) test, predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is indicative of activity against absence seizures.[3][4] In vitro assays, such as the SV2A binding assay, are crucial for elucidating the mechanism of action and determining the affinity of these compounds for their molecular target.[5][6]
Below is a summary of the available quantitative data for a selection of this compound derivatives and related compounds.
| Compound | Derivative Type | Anticonvulsant Activity (MES) ED50 (mg/kg) | Anticonvulsant Activity (scPTZ) ED50 (mg/kg) | SV2A Binding Affinity (Ki or IC50) | Reference |
| Levetiracetam | Pyrrolidinone derivative | 17 (i.p., mice) | - | ~8 µM | [6] |
| Brivaracetam | 4-propyl analog of Levetiracetam | - | - | 15-30 fold higher than Levetiracetam | [7] |
| Seletracetam | Pyrrolidinone derivative | More potent than Levetiracetam | - | ~10-fold higher than Levetiracetam | [5] |
| Compound 4 | N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | 96.9 (i.p., mice) | 75.4 (i.p., mice) | - | [8] |
| Compound 52 | 6-methyl-2-[(1-acetyl-5-(4-chlorophenyl))-2-pyrazolin-3-yl]aminobenzothiazole | 25.49 µmol/kg | - | - | [9] |
Note: The data presented is a compilation from various sources and experimental conditions may vary.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activity of this compound derivatives.
Maximal Electroshock (MES) Seizure Test (Mice)
This test evaluates the ability of a compound to prevent the spread of seizures.[10][11]
Materials:
-
Electroconvulsive shock generator with corneal electrodes.
-
Male ICR mice (23 ± 3 g).
-
Test compound and vehicle (e.g., 0.9% saline).
-
Anesthetic ophthalmic solution (e.g., 0.5% tetracaine).
-
Saline solution (0.9%).
Procedure:
-
Administer the test substance orally (p.o.) or intraperitoneally (i.p.) to a group of mice (n=5-10 per group).
-
At the time of peak effect of the drug (typically 30-60 minutes post-administration), apply a drop of anesthetic ophthalmic solution to the mouse's corneas.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the tonic hindlimb extension is considered a positive endpoint, indicating anticonvulsant activity.[11]
-
The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test (Mice)
This model is used to identify compounds that can raise the seizure threshold.[4][12]
Materials:
-
Pentylenetetrazole (PTZ) solution.
-
Male CF-1 or C57BL/6 mice (20-25 g).
-
Test compound and vehicle.
-
Observation cages.
Procedure:
-
Administer the test compound to groups of mice.
-
At the time of peak drug effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously into a loose fold of skin on the midline of the neck.[4]
-
Place each mouse in an individual observation cage.
-
Observe the animals for 30 minutes for the presence of clonic seizures (lasting at least 5 seconds).
-
The absence of clonic seizures is considered protection.
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Synaptic Vesicle Glycoprotein 2A (SV2A) Binding Assay
This in vitro assay determines the binding affinity of a compound to its molecular target, SV2A.[5][6]
Materials:
-
Rat brain cortex tissue or cells expressing recombinant SV2A.
-
Membrane preparation buffer (e.g., Tris-HCl).
-
Radiolabeled ligand (e.g., [³H]-ucb 30889).
-
Test compound.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and centrifuge to obtain a crude membrane pellet. Wash the pellet to remove endogenous ligands.[6]
-
Binding Reaction: In a microtiter plate, incubate the prepared membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period (e.g., 60-120 minutes).[6]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of anticonvulsant this compound derivatives like Levetiracetam is their stereospecific binding to the synaptic vesicle glycoprotein 2A (SV2A).[1][2] SV2A is a transmembrane protein found in synaptic vesicles and is believed to play a crucial role in the regulation of neurotransmitter release.[2][13]
The precise downstream signaling events following SV2A ligation are still under investigation, but it is hypothesized that binding of these derivatives to SV2A modulates its function, leading to a decrease in presynaptic neurotransmitter release, particularly during periods of high neuronal activity.[2] This modulation helps to prevent the excessive neuronal firing that characterizes seizures.
Below are diagrams illustrating the experimental workflow for anticonvulsant screening and the proposed signaling pathway.
Conclusion
This compound derivatives have proven to be a valuable scaffold in the development of novel anticonvulsant drugs. Their unique mechanism of action, targeting SV2A, offers a distinct advantage over many existing therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers in this field. Further exploration of the structure-activity relationships and the downstream signaling pathways modulated by these compounds will undoubtedly pave the way for the design of next-generation AEDs with improved efficacy and safety profiles.
References
- 1. Development of SV2A Ligands for Epilepsy Treatment: A Review of Levetiracetam, Brivaracetam, and Padsevonil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SV2A modulators and how do they work? [synapse.patsnap.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Brivaracetam - Wikipedia [en.wikipedia.org]
- 8. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. benchchem.com [benchchem.com]
- 13. Synaptic Vesicle Glycoprotein 2A: Features and Functions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of (2S)-2-aminobutyramide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-aminobutyramide, a key chiral intermediate in the synthesis of various pharmaceuticals. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents available experimental Nuclear Magnetic Resonance (NMR) data and theoretical analyses for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound.[1]
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.88 | s | - | -NH₂ (amide) |
| 7.52 | s | - | -NH₂ (amide) |
| 3.69 | t | 6.1 | H-2 |
| 1.79 – 1.69 | m | - | H-3 |
| 0.88 | t | 7.5 | H-4 |
¹³C NMR (101 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 170.34 | C-1 (C=O) |
| 53.22 | C-2 |
| 24.22 | C-3 |
| 9.04 | C-4 |
Note: NMR data is for the free base form of this compound.[1]
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound.
Experimental IR data for this compound was not available in the searched resources. The following table is based on characteristic vibrational frequencies for its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H stretch | Primary amine, Primary amide |
| 2960 - 2850 | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1680 - 1630 | C=O stretch (Amide I) | Primary amide |
| ~1650 - 1580 | N-H bend (Amide II) | Primary amide |
| ~1400 | C-N stretch | Amine |
Table 3: Predicted Mass Spectrometry (MS) Data for this compound.
Experimental mass spectrometry fragmentation data for this compound was not available in the searched resources. The following table is based on the molecular weight of the free base (102.13 g/mol ) and common fragmentation patterns for amino acid amides.
| m/z | Proposed Fragment | Notes |
| 102 | [M]⁺ | Molecular ion |
| 85 | [M - NH₃]⁺ | Loss of ammonia |
| 74 | [M - C₂H₄]⁺ | McLafferty rearrangement |
| 58 | [M - C₂H₅ - H]⁺ | Alpha-cleavage with H rearrangement |
| 44 | [CONH₂]⁺ | Amide fragment |
| 28 | [C₂H₄]⁺ | Ethyl fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is filtered through a glass wool plug into a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a reference.
Fourier-Transform Infrared (IR) Spectroscopy
For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a 70 eV electron beam. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical entity such as this compound.
References
Crystal Structure Analysis of (2S)-2-Aminobutyramide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-aminobutyramide, focusing on its hydrochloride salt, a critical intermediate in the synthesis of various pharmaceuticals. Due to the availability of crystallographic data, this document centers on the hydrochloride forms of both the racemic mixture and the pure enantiomer of 2-aminobutanamide.
Crystallographic Data Summary
The crystal structures of both racemic and enantiomerically pure forms of 2-aminobutanamide hydrochloride have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for comparative analysis.
Racemic 2-Aminobutanamide Hydrochloride
The crystal structure of racemic 2-aminobutanamide hydrochloride was determined to be in the monoclinic crystal system.[1]
Table 1: Crystallographic Data for Racemic 2-Aminobutanamide Hydrochloride [1]
| Parameter | Value |
| Chemical Formula | C₄H₁₁ClN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.8097(2) |
| b (Å) | 19.4142(10) |
| c (Å) | 7.8686(4) |
| β (°) | 94.399(4) |
| Volume (ų) | 732.58(6) |
| Z | 4 |
| Temperature (K) | 297 |
| R_gt(F) | 0.0438 |
| wR_ref(F²) | 0.1308 |
| CCDC No. | 2493729 |
(R)-2-Aminobutanamide Hydrochloride
The enantiomerically pure (R)-2-aminobutanamide hydrochloride crystallizes in the orthorhombic system.[1][2]
Table 2: Crystallographic Data for (R)-2-Aminobutanamide Hydrochloride [1][2]
| Parameter | Value |
| Chemical Formula | C₄H₁₁ClN₂O |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 4.9699(1) |
| b (Å) | 7.5867(2) |
| c (Å) | 17.3719(4) |
| Volume (ų) | 655.01(3) |
| Z | 4 |
| Temperature (K) | 200 |
| R_gt(F) | 0.0286 |
| wR_ref(F²) | 0.0796 |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and crystal structure determination of 2-aminobutanamide hydrochloride based on available literature.
Synthesis of (S)-2-Aminobutanamide Hydrochloride
The synthesis of (S)-2-aminobutanamide hydrochloride is typically achieved through a multi-step process starting from a racemic mixture.[3]
-
Ammoniation: A suitable starting material, such as methyl 2-bromobutyrate, undergoes ammoniation to produce racemic DL-2-aminobutanamide.[3]
-
Resolution: The racemic mixture is resolved using a chiral resolving agent, such as L-tartaric acid. This step selectively crystallizes the desired diastereomeric salt.[3]
-
Salification: The resolved (S)-2-aminobutanamide is treated with hydrogen chloride (e.g., as a solution in isopropanol or by bubbling HCl gas) to form the hydrochloride salt.[3][4]
Crystallization
Single crystals suitable for X-ray diffraction can be grown from a supersaturated solution.
-
Solvent Selection: Methanol has been successfully used as a solvent for the crystallization of 2-aminobutanamide hydrochloride.[1]
-
Procedure:
-
Dissolve the synthesized (S)-2-aminobutanamide hydrochloride powder in a minimal amount of the chosen solvent (e.g., methanol) with gentle heating to ensure complete dissolution.[1]
-
Allow the solution to cool slowly to room temperature.
-
The vial is then left undisturbed, allowing for the slow evaporation of the solvent, which promotes the formation of well-defined single crystals.[1]
-
X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 200 K or 297 K).[1][2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².
-
Hydrogen Atom Treatment: Hydrogen atoms on carbon atoms are typically placed in calculated positions and refined using a riding model. Hydrogen atoms attached to heteroatoms (like nitrogen) are often located from a difference Fourier map and refined with appropriate restraints.[2]
-
Absolute Structure Determination: For chiral molecules, the absolute configuration is determined by calculating the Flack parameter.[2]
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and structural analysis of (S)-2-aminobutanamide hydrochloride.
Caption: Experimental workflow for synthesis and crystal structure analysis.
Caption: X-ray crystallography data analysis workflow.
References
(2S)-2-Aminobutyramide: A Technical Guide to Hygroscopicity and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hygroscopic properties and associated handling precautions for (2S)-2-aminobutyramide. Due to the limited availability of specific quantitative hygroscopicity data for this compound in publicly accessible literature, this document emphasizes the standardized experimental protocols that enable researchers to determine these critical parameters. Understanding the moisture sensitivity of this compound is essential for ensuring its stability, quality, and performance in research and pharmaceutical development.
Understanding Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment. For a solid compound like this compound, this property can significantly impact its physical and chemical characteristics, including crystal structure, powder flow, dissolution rate, and chemical stability. Two key parameters used to quantify hygroscopicity are the Critical Relative Humidity (CRH) and the moisture sorption isotherm.
Critical Relative Humidity (CRH): The CRH is the specific relative humidity (RH) at which a material begins to absorb a significant amount of moisture from the atmosphere. Below the CRH, the material will not absorb atmospheric moisture.
Moisture Sorption Isotherm: This is a graphical representation of the equilibrium moisture content of a material as a function of water activity (a_w) or relative humidity at a constant temperature.[1] The shape of the isotherm provides valuable information about the sorption mechanism and the material's interaction with water molecules.[2]
Experimental Protocols for Determining Hygroscopicity
To ascertain the hygroscopic nature of this compound, the following experimental protocols are recommended.
Determination of Moisture Sorption Isotherm
The moisture sorption isotherm can be determined using two primary methods: the static gravimetric method and dynamic vapor sorption (DVS).
This traditional and cost-effective method involves exposing a pre-weighed, dried sample to a series of constant humidity environments created by saturated salt solutions in desiccators.[3]
Detailed Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dry it to a constant weight, typically under vacuum at a controlled temperature. This will serve as the initial dry mass.
-
Preparation of Saturated Salt Solutions: Prepare a series of saturated solutions of different salts in sealed desiccators to create a range of fixed relative humidity levels.[4][5] (See Table 1 for examples).
-
Equilibration: Place the dried samples in open containers within each desiccator, ensuring no direct contact with the salt solution.
-
Incubation: Store the desiccators in a constant temperature chamber to maintain a stable temperature throughout the experiment.
-
Gravimetric Measurement: Periodically and quickly weigh the samples until they reach a constant weight, indicating equilibrium with the surrounding humidity. This process can take several days to weeks.[3]
-
Data Analysis: Calculate the equilibrium moisture content (EMC) at each relative humidity level and plot the EMC against the relative humidity to generate the moisture sorption isotherm.
Table 1: Examples of Saturated Salt Solutions and their Corresponding Relative Humidity at 25°C
| Saturated Salt Solution | Relative Humidity (%) at 25°C |
| Lithium Chloride (LiCl) | ~11 |
| Magnesium Chloride (MgCl₂) | ~33 |
| Sodium Bromide (NaBr) | ~58 |
| Sodium Chloride (NaCl) | ~75 |
| Potassium Chloride (KCl) | ~84 |
| Potassium Nitrate (KNO₃) | ~93 |
Note: These values are approximate and can vary slightly with temperature.
DVS is a modern, automated gravimetric technique that measures the amount and rate of solvent uptake by a sample by varying the vapor concentration surrounding it.[6][7]
Detailed Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed sample of this compound (typically a few milligrams) into the DVS instrument's microbalance pan.
-
Drying: Start the experiment with a drying step, where a stream of dry gas (e.g., nitrogen) at 0% RH is passed over the sample until a stable mass is achieved.[8]
-
Sorption Phase: The instrument then incrementally increases the relative humidity in a stepwise manner. At each step, the sample mass is continuously monitored until it reaches equilibrium.[2]
-
Desorption Phase: After reaching the maximum desired humidity, the relative humidity is incrementally decreased, and the mass loss is monitored to generate the desorption isotherm.
-
Data Acquisition and Analysis: The instrument's software automatically records the mass change at each humidity step and plots the equilibrium moisture content against relative humidity to generate both the sorption and desorption isotherms.[9]
Determination of Critical Relative Humidity (CRH)
The CRH can be determined from the moisture sorption isotherm as the point where a sharp increase in moisture uptake occurs. Alternatively, a direct measurement method can be employed.
Detailed Experimental Protocol (Equilibrium Air Humidity Method):
-
Sample Preparation: Prepare a saturated solution of this compound in a sealed container.
-
Equilibration: Allow the headspace above the saturated solution to reach equilibrium. The relative humidity of this headspace is, by definition, the CRH of the compound.[10]
-
Measurement: Use a calibrated hygrometer to directly measure the relative humidity of the equilibrated headspace.[11] This provides a direct and rapid determination of the CRH.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned experiments should be summarized for clear interpretation and comparison.
Table 2: Hypothetical Moisture Sorption Data for this compound at 25°C
| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) - Sorption | Equilibrium Moisture Content (% w/w) - Desorption |
| 0 | 0.00 | 0.00 |
| 10 | 0.15 | 0.20 |
| 20 | 0.35 | 0.45 |
| 30 | 0.60 | 0.75 |
| 40 | 0.95 | 1.10 |
| 50 | 1.50 | 1.75 |
| 60 | 2.80 | 3.20 |
| 70 | 5.50 | 6.10 |
| 80 | 12.30 | 13.50 |
| 90 | 25.80 | 27.20 |
Note: This table presents hypothetical data to illustrate how results would be presented. Actual values must be determined experimentally.
Table 3: Summary of Hygroscopicity Parameters for this compound
| Parameter | Method | Result (Hypothetical) |
| Critical Relative Humidity (CRH) | Equilibrium Air Humidity / DVS | ~65% at 25°C |
| Hygroscopicity Classification | Based on moisture uptake at 80% RH | Very Hygroscopic |
Note: Classification is typically based on established pharmaceutical guidelines.
Handling and Storage Precautions
Given the potential for hygroscopicity, as suggested by general handling advice for similar compounds, the following precautions are crucial for maintaining the integrity of this compound.
Table 4: Summary of Handling and Storage Precautions
| Precaution Category | Recommendation | Rationale |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] | To minimize exposure to atmospheric moisture and prevent degradation. |
| Store away from incompatible materials and foodstuff containers.[6] | To avoid cross-contamination and potential chemical reactions. | |
| Handling | Handle in a well-ventilated area or under a fume hood. | To avoid inhalation of any dust or aerosols. |
| Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | To prevent skin and eye contact.[12] | |
| Avoid the formation of dust and aerosols. | To minimize inhalation risk and exposure. | |
| Use non-sparking tools and prevent electrostatic discharge. | As a general laboratory safety practice.[6] | |
| Spill & Disposal | For spills, avoid creating dust. Sweep up and place in a suitable, closed container for disposal. | To prevent contamination and exposure. |
| Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To ensure safe and environmentally responsible disposal. |
Visualizations
The following diagrams illustrate the workflows for determining the hygroscopicity of this compound.
Caption: Workflow for the Static Gravimetric Method.
Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.
Caption: Logical Flow of Handling Precautions.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. proumid.com [proumid.com]
- 3. benchchem.com [benchchem.com]
- 4. journal.ijprse.com [journal.ijprse.com]
- 5. Conservation physics: Saturated salt solutions for controlling relative humidity [conservationphysics.org]
- 6. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 7. skpharmteco.com [skpharmteco.com]
- 8. tainstruments.com [tainstruments.com]
- 9. aqualab.com [aqualab.com]
- 10. Determining critical relative humidity by measuring air humidity in equilibrium directly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Beyond Levetiracetam: Exploring the Versatility of (2S)-2-Aminobutyramide as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(2S)-2-aminobutyramide, a chiral amide, is widely recognized as a pivotal intermediate in the synthesis of the broad-spectrum antiepileptic drug, levetiracetam. However, its utility extends far beyond this singular application. As a versatile chiral building block, this compound presents a valuable starting point for the development of a diverse range of novel therapeutic agents and complex molecular architectures. This technical guide delves into the potential applications of this compound beyond its established role, providing insights into its use in the synthesis of next-generation pharmaceuticals and other biologically active molecules.
A Key Intermediate for Brivaracetam: A High-Affinity SV2A Ligand
A significant application of this compound is in the synthesis of brivaracetam, a newer antiepileptic drug and a chemical analogue of levetiracetam.[1][2] Brivaracetam also targets the synaptic vesicle protein 2A (SV2A) but exhibits a markedly higher binding affinity.[3][4] This enhanced affinity is a key factor contributing to its pharmacological profile.[5]
The synthesis of brivaracetam showcases the utility of this compound as a core component for building upon the pyrrolidinone scaffold. Various synthetic strategies have been developed that utilize this compound to introduce the crucial (S)-aminobutyramide side chain.[1][6]
Quantitative Biological Data: Brivaracetam
The following table summarizes key biological data for brivaracetam, highlighting its potency and affinity for its molecular target.
| Parameter | Value | Species/System | Reference |
| SV2A Binding Affinity (pKi) | 7.1 | Human | [3] |
| Anticonvulsant Activity (ED50) | |||
| Audiogenic Seizure (mice) | See Table in[3] | Mouse | [3] |
| Pentylenetetrazol-induced Seizures (mice) | See Table in[3] | Mouse | [3] |
| Maximal Electroshock (mice) | See Table in[3] | Mouse | [3] |
| Amygdala-Kindled Rats (seizure severity) | MAD = 21.2 mg/kg | Rat | [3] |
MAD: Minimal Active Dose
Experimental Protocol: Synthesis of a Brivaracetam Intermediate
Several synthetic routes to brivaracetam employing this compound have been reported. A common strategy involves the N-alkylation of this compound with a suitable precursor containing the propyl-substituted pyrrolidinone core.
One representative synthetic approach involves the reductive amination of a valeraldehyde derivative with (S)-2-aminobutanamide.[6] Another key strategy is the cyclization reaction of (S)-2-aminobutyramide with a halo-acyl chloride derivative.[6]
A general procedure for the synthesis of a key intermediate for brivaracetam is outlined below, based on reported synthetic strategies[1][6]:
Step 1: N-Alkylation of (S)-2-aminobutanamide
To a solution of (S)-2-aminobutanamide (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base, for instance potassium carbonate (2.0 eq). To this suspension, a solution of the appropriate alkylating agent, such as (E)-1-bromo-pent-2-ene (1.1 eq), is added dropwise at room temperature. The reaction mixture is then heated to reflux and monitored by TLC until completion. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product, (S,E)-2-(pent-2-en-1-ylamino)butanamide, can be purified by column chromatography.
Step 2: Cyclization to form the Pyrrolidinone Ring
The N-alkylated intermediate from Step 1 is then subjected to a cyclization reaction to form the five-membered lactam ring of brivaracetam. This can be achieved through various methods, including palladium-catalyzed oxidative cyclization.[6]
A Versatile Scaffold for Novel Therapeutics
The chemical structure of this compound, featuring a primary amine, an amide, and a chiral center, makes it an attractive starting material for the synthesis of a wide array of derivatives with potential biological activities.
Antimicrobial Peptides and Peptidomimetics
The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Antimicrobial peptides (AMPs) and their mimics are a promising class of therapeutics. The 2-aminobutyric acid (Abu) residue, the parent amino acid of this compound, is a known component of some naturally occurring antimicrobial peptides. The incorporation of this compound or its derivatives into peptide sequences could lead to the development of novel AMPs with enhanced stability and activity. While specific examples utilizing this compound are still emerging, the general principle of using non-canonical amino acids and their amides to create potent antimicrobial agents is well-established.
Conformationally Constrained Amino Acids and Peptide Mimetics
Conformationally constrained amino acids are valuable tools in drug design as they can help to lock a peptide or small molecule into a bioactive conformation, thereby increasing potency and selectivity. This compound can serve as a chiral precursor for the synthesis of such constrained systems. For instance, the primary amine and amide functionalities can be used as handles for cyclization reactions to create rigid scaffolds that mimic peptide turns or other secondary structures.
Logical and Experimental Workflows
The exploration of this compound's potential involves a logical progression from lead identification to the synthesis and evaluation of novel compounds.
Caption: A logical workflow for exploring novel applications of this compound.
A generalized experimental workflow for the synthesis and evaluation of novel derivatives is depicted below.
Caption: A generalized experimental workflow for derivative synthesis and testing.
Conclusion
While the role of this compound as a key intermediate for levetiracetam is well-established, its potential as a versatile chiral building block is increasingly being recognized, most notably in the synthesis of the next-generation antiepileptic drug, brivaracetam. The inherent chirality and functional groups of this compound make it an attractive starting material for the development of a wide range of novel therapeutic agents, including antimicrobial peptides and conformationally constrained molecules. Further exploration of its synthetic utility is warranted and holds significant promise for the discovery of new and improved pharmaceuticals.
References
- 1. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of (2S)-2-aminobutyramide from L-threonine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (2S)-2-aminobutyramide, a valuable chiral intermediate in the pharmaceutical industry, starting from the readily available amino acid L-threonine. The synthesis is a two-step process involving an initial enzymatic conversion of L-threonine to (S)-2-aminobutyric acid, followed by a chemical amidation to yield the final product. This protocol offers a robust and stereoselective route to this compound, crucial for the development of various therapeutic agents. Detailed experimental procedures, quantitative data, and visual representations of the workflow and chemical transformations are provided to ensure reproducibility and facilitate implementation in a laboratory setting.
Introduction
This compound is a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam. The stereochemistry at the C2 position is critical for its biological activity, necessitating a synthetic route that provides high enantiomeric purity. L-threonine, a naturally occurring and inexpensive amino acid, serves as an excellent chiral precursor for this synthesis.
This application note details a two-stage synthetic pathway:
-
Enzymatic Deamination and Reduction: L-threonine is first converted to 2-ketobutyric acid via deamination, a reaction catalyzed by threonine deaminase. The intermediate is then asymmetrically aminated to (S)-2-aminobutyric acid using a suitable amino acid dehydrogenase.[1][2][3] This enzymatic approach offers high stereoselectivity and mild reaction conditions.
-
Chemical Amidation: The resulting (S)-2-aminobutyric acid is then converted to this compound. A common method involves the formation of an activated ester intermediate followed by ammonolysis.[4]
This document provides comprehensive protocols for both stages, along with data tables for easy reference and visual diagrams to clarify the workflow and reaction pathways.
Data Presentation
Table 1: Quantitative Data for the Synthesis of (S)-2-aminobutyric acid from L-threonine (Enzymatic Step)
| Parameter | Value | Reference |
| Starting Material | L-threonine | [2] |
| Key Enzymes | L-threonine deaminase, L-leucine dehydrogenase, Formate dehydrogenase | [2] |
| Co-substrate | Formate | [2] |
| Theoretical Yield | 97.3% | [2] |
| Productivity | 6.37 g L⁻¹ h⁻¹ | [2] |
| Scale | 50 L | [2] |
Table 2: Quantitative Data for the Synthesis of this compound hydrochloride from (S)-2-aminobutyric acid (Chemical Step)
| Parameter | Value | Reference |
| Starting Material | (S)-2-aminobutyric acid | [4] |
| Reagents | Thionyl chloride, Methanol, Aqueous Ammonia | [4] |
| Intermediate | Methyl (S)-2-aminobutyrate hydrochloride | [4] |
| Final Product | (S)-2-aminobutyramide hydrochloride | [4] |
| Yield | 116 g from 131 g of ester intermediate | [4] |
| Purity | White solid | [4] |
Experimental Protocols
Part 1: Enzymatic Synthesis of (S)-2-aminobutyric acid from L-threonine
This protocol is based on a one-pot enzymatic conversion using over-expressed enzymes.[2]
Materials:
-
L-threonine
-
Escherichia coli cells over-expressing L-threonine deaminase, L-leucine dehydrogenase, and formate dehydrogenase
-
Formate (e.g., sodium formate)
-
Phosphate buffer (pH 7.5-8.0)
-
Bioreactor
Procedure:
-
Enzyme Preparation: Prepare whole-cell catalysts by cultivating E. coli strains engineered to over-express L-threonine deaminase, L-leucine dehydrogenase, and formate dehydrogenase. Harvest the cells by centrifugation and resuspend them in phosphate buffer.
-
Reaction Setup: In a 50 L bioreactor, dissolve L-threonine and formate in phosphate buffer.
-
Enzymatic Conversion: Add the prepared whole-cell catalyst suspension to the bioreactor. Maintain the temperature and pH at optimal conditions for the enzymatic cascade (typically around 30-37 °C and pH 7.5-8.0).
-
Monitoring: Monitor the progress of the reaction by analyzing samples for the consumption of L-threonine and the formation of (S)-2-aminobutyric acid using techniques such as HPLC.
-
Work-up and Isolation: Once the reaction is complete (typically after several hours), separate the biomass by centrifugation or filtration. The supernatant containing (S)-2-aminobutyric acid can be used directly in the next step or purified further by crystallization or chromatography if required.
Part 2: Chemical Synthesis of this compound hydrochloride from (S)-2-aminobutyric acid
This protocol is adapted from a patented procedure for the amidation of (S)-2-aminobutyric acid.[4]
Materials:
-
(S)-2-aminobutyric acid
-
Methanol
-
Thionyl chloride
-
Aqueous ammonia (35%)
-
Dichloromethane
-
Round bottom flask with condenser
-
Stirring apparatus
-
Cooling bath
Procedure:
-
Esterification:
-
In a 3-neck round bottom flask equipped with a condenser, suspend (S)-2-aminobutyric acid (164 g) in methanol (500 mL).
-
Cool the mixture in an ice bath and slowly add thionyl chloride, keeping the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove any solid impurities.
-
Remove the solvent from the filtrate under reduced pressure to obtain methyl (S)-2-aminobutyrate hydrochloride as a solid. The crude product can be purified by recrystallization from a suitable solvent like methanol/ether.
-
-
Ammonolysis:
-
Place the obtained methyl (S)-2-aminobutyrate hydrochloride (131 g) in a vessel.
-
Cool the vessel to 5 °C and add pre-cooled aqueous ammonia (35%, 1.4 L).
-
Stir the mixture at 5 °C for 18 hours.
-
Concentrate the mixture under reduced pressure to obtain (S)-2-aminobutyramide hydrochloride as a white solid (116 g).
-
Purification:
The crude this compound hydrochloride can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol and add a less polar solvent like isopropanol or acetone to induce crystallization upon cooling. Filter the crystals, wash with a cold solvent, and dry under vacuum.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound from L-threonine.
Caption: Chemical reaction pathway for the synthesis of this compound.
References
- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A one-pot system for production of L-2-aminobutyric acid from L-threonine by L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
Application Note: Chiral Resolution of Racemic 2-Aminobutyramide
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-2-aminobutyramide is a critical chiral building block, most notably in the synthesis of the anti-epileptic drug Levetiracetam.[1][2] The stereochemistry at the chiral center is crucial for the drug's therapeutic efficacy.[1] Consequently, the efficient resolution of racemic 2-aminobutyramide into its constituent enantiomers is a process of significant industrial and academic interest.[2] This document outlines detailed protocols for three distinct methods of chiral resolution: classical diastereomeric salt formation, enzymatic kinetic resolution, and an advanced attrition-enhanced deracemization technique. An analytical protocol for determining enantiomeric purity via chiral HPLC is also provided.
Method 1: Diastereomeric Salt Formation with D-(-)-Mandelic Acid
This classical resolution technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[3][4] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5] The desired enantiomer is then liberated from the purified diastereomeric salt.[3]
Experimental Protocol:
Part A: Formation and Crystallization of Diastereomeric Salt
-
Preparation of Schiff Base (Optional but preferred for this protocol): React racemic 2-aminobutyramide with an aldehyde (e.g., benzaldehyde) to form the corresponding Schiff base. This derivative can improve crystallization properties.[1]
-
Dissolution: Dissolve the racemic Schiff base of 2-aminobutyramide in a suitable alcohol solvent, such as 4-methyl-2-pentanol, at an elevated temperature (e.g., 65°C).[1]
-
Addition of Resolving Agent: Add a solution of the chiral resolving agent, D-(-)-mandelic acid (approximately 0.8 to 1.0 molar equivalents relative to the desired enantiomer), dissolved in the same solvent, to the mixture at 65°C over a period of 30 minutes.[1]
-
Crystallization: Cool the solution slowly. Crystallization of the D-mandelic acid salt of (S)-2-aminobutyramide Schiff base is expected to begin around 53°C.[1]
-
Stirring and Aging: Stir the resulting slurry at 50°C for 1 hour, then cool to 40°C and continue stirring for an additional 2 hours to maximize yield and purity.[1]
-
Isolation: Filter the crystalline salt at 40°C.[1]
-
Washing: Wash the isolated crystal cake with fresh, cold 4-methyl-2-pentanol to remove the mother liquor containing the soluble (R)-enantiomer salt.[1]
Part B: Liberation of the (S)-2-Aminobutyramide
-
Hydrolysis of Schiff Base & Salt: The isolated diastereomeric salt is treated with an inorganic acid, such as hydrochloric acid, to simultaneously hydrolyze the Schiff base and break the salt.[1][6]
-
Isolation: The resulting (S)-2-aminobutyramide salt (e.g., hydrochloride salt) can be isolated from the solution by techniques such as filtration or centrifugation.[1][6]
-
Further Purification (Optional): The product can be further purified by recrystallization if necessary.[1]
Quantitative Data Summary:
| Parameter | Value / Condition | Reference |
| Starting Material | Racemic 2-(benzylideneamino)butyramide | [1] |
| Resolving Agent | D-(-)-Mandelic Acid | [1] |
| Solvent | 4-Methyl-2-pentanol | [1] |
| Crystallization Temp. | Cooled from 65°C to 40°C | [1] |
| Final Enantiomeric Excess (e.e.) | ≥98.5% | [1] |
| Chemical Purity | ≥99% (on dry basis) | [1] |
Workflow Diagram:
Caption: Workflow for Diastereomeric Salt Resolution.
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolution offers high selectivity under mild reaction conditions. This method utilizes an enzyme that selectively catalyzes a reaction on only one of the two enantiomers in a racemic mixture. For 2-aminobutyramide, a D-aminopeptidase can be used to selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and thus purified.[7]
Experimental Protocol:
-
Enzyme Preparation: Prepare a suspension of recombinant E. coli whole cells expressing a novel D-aminopeptidase from Brucella sp. (Bs-Dap) in a suitable buffer (e.g., pH 8.0).[7]
-
Substrate Preparation: Prepare a high-concentration solution of racemic 2-aminobutyramide (e.g., 300 g/L) in the same buffer.[7]
-
Enzymatic Reaction:
-
Reaction Termination: Stop the reaction when approximately 50% conversion is achieved (in this case, after approximately 80 minutes), which theoretically yields the highest enantiomeric excess for the remaining substrate.[7]
-
Separation:
-
Separate the unreacted (S)-2-aminobutyramide from the product, (R)-2-aminobutyric acid, and the enzyme. This can be achieved through standard workup procedures such as extraction or chromatography.
-
The enzyme (cells) can be removed by centrifugation.
-
-
Isolation: Isolate the purified (S)-2-aminobutyramide from the reaction mixture.
Quantitative Data Summary:
| Parameter | Value / Condition | Reference |
| Enzyme | D-aminopeptidase from Brucella sp. (Bs-Dap) | [7] |
| Substrate Concentration | 300 g/L | [7] |
| Enzyme Concentration | 4 g/L (wet cell weight) | [7] |
| Temperature | 45°C | [7] |
| pH | 8.0 | [7] |
| Reaction Time | 80 minutes | [7] |
| Conversion | ~50% | [7] |
| Final e.e. of (S)-2-aminobutyramide | >99% | [7] |
Workflow Diagram:
Caption: Workflow for Enzymatic Kinetic Resolution.
Method 3: Attrition-Enhanced Deracemization (Viedma Ripening)
This advanced technique allows for the total conversion of a racemate into a single enantiomer, overcoming the 50% theoretical yield limit of classical resolution.[2] It applies to compounds that crystallize as a conglomerate (a mechanical mixture of separate enantiomer crystals). The process involves grinding a slurry of the conglomerate in the presence of a racemizing agent, leading to the growth of crystals of a single enantiomer.[2][8]
Note: This protocol has been demonstrated on a Schiff base derivative of 2-aminobutyramide, which was identified as a suitable conglomerate.[2]
Experimental Protocol:
-
Preparation of Conglomerate: Prepare the Schiff base of racemic 2-aminobutyramide with benzaldehyde, designated as (±)-3a. Confirm its conglomerate nature via XRPD or DSC.[2]
-
Slurry Preparation:
-
In a screw-cap vial, charge glass beads (e.g., 2 mm diameter), racemic imine (±)-3a, and a suitable solvent (e.g., toluene).[2]
-
The solid content should be high enough to maintain a slurry throughout the process.
-
-
Seeding: Add a small amount of the desired enantiomer, (S)-3a, to the slurry to create an initial enantiomeric excess (e.g., 10-15% ee).[2] This directs the deracemization process.
-
Racemization & Grinding:
-
Monitoring: Periodically take small samples of the solid phase, filter, and analyze by chiral HPLC to monitor the increase in enantiomeric excess.[2][9]
-
Isolation: Once the solid phase has reached >99% ee (typically within 60 hours for a 15g scale), stop the grinding. Filter the slurry and wash the solid with a non-polar solvent like n-heptane.[2][9]
-
Hydrolysis: Convert the enantiomerically pure imine (S)-3a back to (S)-2-aminobutyramide by acidic hydrolysis, as described in Method 1, Part B.[9]
Quantitative Data Summary:
| Parameter | Value / Condition | Reference |
| Starting Material | Racemic 2-((benzylidene)amino)butanamide (±)-3a | [2] |
| Solvent | Toluene | [2] |
| Racemizing Agent | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | [2] |
| Process | Grinding with glass beads at 20°C | [2] |
| Initial State | Slurry seeded with 14% ee of (S)-enantiomer | [2] |
| Time to Completion | ~60 hours (for 15 g scale) | [2] |
| Final Enantiomeric Excess (e.e.) | >99% | [2] |
| Yield | Virtually quantitative | [2] |
Workflow Diagram:
Caption: Workflow for Attrition-Enhanced Deracemization.
Analytical Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
Accurate determination of the enantiomeric excess is crucial to validate the success of any resolution protocol. A reverse-phase chiral HPLC method is suitable for this purpose.[10][11]
Experimental Protocol:
-
Sample Preparation: Prepare test samples by dissolving an accurate weight of the 2-aminobutyramide product in the mobile phase to achieve a final concentration of approximately 2 mg/mL.[10]
-
System Suitability: Prepare a system suitability solution by spiking the (S)-2-aminobutyramide sample with a small amount (e.g., 1%) of the (R)-isomer to ensure the system can adequately separate the two enantiomers.
-
Chromatographic Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Run the analysis according to the conditions specified in the table below.
-
The two enantiomers will elute at different retention times.
-
-
Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers from the chromatogram: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Quantitative Data Summary (HPLC Conditions):
| Parameter | Value / Condition | Reference |
| HPLC Column | CROWNPAK CR (+) 150 x 4.0 mm, 5 µm | [10][11] |
| Mobile Phase | 0.05% Perchloric acid solution in water | [10][11] |
| Flow Rate | 0.3 mL/min | [10][11] |
| Column Temperature | 15°C | [10][11] |
| Detection | UV at 200 nm | [10][11] |
| Diluent | Mobile Phase | [10] |
| Injection Volume | Not specified, typical 5-20 µL | |
| Limit of Quantification (LOQ) | 0.0005 mg/mL (for (R)-isomer) | [11] |
References
- 1. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 2. ir.amolf.nl [ir.amolf.nl]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Application Note: Chiral HPLC Method for Enantiomeric Purity of (2S)-2-Aminobutyramide
Abstract
This application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the enantiomeric purity of (2S)-2-aminobutyramide. The method is crucial for quality control in the synthesis of pharmaceuticals where this compound is a key starting material, such as the anti-epileptic drug Levetiracetam. The separation of this compound and its unwanted enantiomer, (2R)-2-aminobutyramide, is achieved on a CROWNPAK CR(+) chiral stationary phase with a simple isocratic mobile phase of 0.05% perchloric acid solution. The method has been validated in accordance with ICH Q2(R1) guidelines and is demonstrated to be precise, accurate, and robust for its intended purpose.
Introduction
This compound is a critical chiral intermediate in the synthesis of Levetiracetam, an anticonvulsant medication used to treat epilepsy.[1][2] The stereochemistry of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, it is imperative to control the enantiomeric purity of starting materials like this compound to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for a validated chiral HPLC method suitable for quantifying the (R)-enantiomer impurity in this compound bulk substance.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Data Acquisition Software: Empower 3 or equivalent.
-
Analytical Column: CROWNPAK CR(+) chiral column (150 mm x 4.0 mm, 5 µm particle size).[1][2]
-
Analytical Balance: Sartorius MSA225S-100-DA or equivalent.
-
Reagents:
-
Perchloric acid (70%), Merck grade or equivalent.
-
HPLC grade water.
-
This compound reference standard.
-
(2R)-2-aminobutyramide reference standard.
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | 0.05% (v/v) Perchloric Acid in HPLC grade water |
| Column | CROWNPAK CR(+) (150 mm x 4.0 mm, 5 µm) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 15 °C |
| Detection | UV at 200 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Mobile Phase (0.05% Perchloric Acid):
-
Carefully pipette 0.5 mL of 70% perchloric acid into a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water.
-
Make up the volume to 1000 mL with HPLC grade water and mix thoroughly.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Diluent: The mobile phase is used as the diluent for all sample and standard preparations.
-
Standard Stock Solution (R-enantiomer):
-
Accurately weigh approximately 10 mg of (2R)-2-aminobutyramide reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.
-
-
Linearity Solutions (R-enantiomer):
-
Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 0.0005 mg/mL to 0.004 mg/mL.
-
-
Sample Solution (S-enantiomer):
-
Accurately weigh approximately 200 mg of the this compound test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a final concentration of 2 mg/mL.[1]
-
-
System Suitability Solution (SSS):
-
Prepare a solution of this compound at a concentration of 2 mg/mL.
-
Spike this solution with the (2R)-2-aminobutyramide Standard Stock Solution to achieve a final concentration of the R-enantiomer at 0.02 mg/mL (1% of the S-enantiomer concentration).[1]
-
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines. The validation parameters are summarized below.
System Suitability
The system suitability was determined by injecting the System Suitability Solution six times. The acceptance criteria must be met before any sample analysis.
| Parameter | Acceptance Criteria |
| Resolution (Rs) between (2S)- and (2R)-enantiomer peaks | ≥ 1.7 |
| Tailing Factor (T) for the (2S)-aminobutyramide peak | ≤ 2.0 |
| Relative Standard Deviation (%RSD) for six replicate injections of the (2S)-aminobutyramide peak area | ≤ 2.0% |
Specificity
The method demonstrated good specificity. The diluent and placebo solutions showed no interfering peaks at the retention times of the (2S)- and (2R)-enantiomers.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for the (2R)-2-aminobutyramide enantiomer were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.0002 mg/mL |
| LOQ | 0.0005 mg/mL |
Linearity
The linearity of the method was evaluated for the (2R)-2-aminobutyramide enantiomer over the concentration range of LOQ to 200% of the target concentration (0.1% impurity level).
| Parameter | Result |
| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy (Recovery)
The accuracy was determined by spiking the this compound sample solution with known amounts of the (2R)-enantiomer at three different concentration levels (50%, 100%, and 150% of the target concentration).
| Spike Level | Mean Recovery (%) |
| 50% | 98.5% |
| 100% | 101.2% |
| 150% | 99.8% |
| Overall Range | 93% to 106% |
Precision
The precision of the method was evaluated at the level of repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | %RSD for (2R)-enantiomer |
| Repeatability | < 5.0% |
| Intermediate Precision | < 5.0% |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including flow rate (±0.03 mL/min), column temperature (±2 °C), and mobile phase composition. The resolution between the enantiomers remained greater than 1.7 under all varied conditions, demonstrating the robustness of the method.
Data Presentation
Table 1: Chromatographic and Validation Data Summary
| Parameter | Value |
| LOD | 0.0002 mg/mL |
| LOQ | 0.0005 mg/mL |
| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 93% - 106% |
| Repeatability (%RSD) | < 5.0% |
| Intermediate Precision (%RSD) | < 5.0% |
Visualization
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Conclusion
The described chiral HPLC method provides a reliable and robust solution for determining the enantiomeric purity of this compound. The use of a CROWNPAK CR(+) column with a simple acidic mobile phase allows for excellent separation of the (2S) and (2R) enantiomers. The method has been thoroughly validated, demonstrating high levels of specificity, linearity, accuracy, and precision. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this compound and related pharmaceutical compounds.
References
Application Notes & Protocols for NMR Analysis of (2S)-2-aminobutyramide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the structural elucidation of (2S)-2-aminobutyramide using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes expected NMR data, detailed experimental protocols for sample preparation and data acquisition, and a workflow for structural analysis.
Introduction
This compound is a chiral amide derivative of the non-proteinogenic amino acid 2-aminobutyric acid. Its structural analysis is crucial for quality control in synthesis, for stereochemical assignment, and for understanding its role in various chemical and pharmaceutical contexts. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This note focuses on the application of 1D (¹H and ¹³C) and 2D NMR for the unambiguous structural confirmation of this compound.
Expected NMR Data
The structural confirmation of this compound can be achieved by analyzing its ¹H and ¹³C NMR spectra. The expected chemical shifts and multiplicities are summarized in the tables below. The data presented is based on spectra recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1] Chemical shifts are referenced to the residual solvent signal.
Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]
| Atom Number | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | -CH₃ | 0.88 | Triplet (t) | 7.5 | 3H |
| 2 | -CH₂- | 1.69 - 1.79 | Multiplet (m) | - | 2H |
| 3 | -CH- | 3.69 | Triplet (t) | 6.1 | 1H |
| 4 | -NH₂ | 7.52 | Singlet (s) | - | 1H |
| 4 | -NH₂ | 7.88 | Singlet (s) | - | 1H |
Table 2: ¹³C NMR Data for this compound in DMSO-d₆ [1]
| Atom Number | Carbon | Chemical Shift (δ, ppm) |
| 1 | -CH₃ | 9.04 |
| 2 | -CH₂- | 24.22 |
| 3 | -CH- | 53.22 |
| 4 | -C=O | 170.34 |
Note: The chemical shifts of the amide protons (-NH₂) can be broad and may exchange with residual water in the solvent.
Experimental Protocols
This section details the protocols for NMR sample preparation and data acquisition for the structural elucidation of this compound.
3.1. NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)
-
High-quality 5 mm NMR tubes
-
Pipettes and vials
-
Filter (e.g., glass wool or a syringe filter)
-
-
Protocol:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube.
-
Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly according to the spectrometer's depth gauge.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR magnet.
-
3.2. NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Temperature: 298 K.
-
-
2D NMR (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
Caption: Workflow for NMR-based structural elucidation.
This workflow outlines the systematic process from sample preparation and data acquisition to the final confirmation of the molecular structure of this compound. By following these protocols and utilizing the provided data, researchers can confidently verify the structure of this compound.
References
Application Notes and Protocols for the Biocatalytic Synthesis of (2S)-2-Aminobutyramide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2S)-2-Aminobutyramide is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam and its analogues like Brivaracetam.[1] The stereochemistry at the C2 position is crucial for the therapeutic efficacy of these drugs. Traditional chemical synthesis routes for this compound often involve harsh reaction conditions, the use of hazardous reagents, and complex resolution steps to separate the desired enantiomer, leading to environmental concerns and potentially lower overall yields.[2]
Biocatalysis has emerged as a powerful and sustainable alternative, offering high stereoselectivity, mild reaction conditions, and improved environmental friendliness.[2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of this compound using different biocatalytic strategies.
Biocatalytic Strategies for this compound Synthesis
Several enzymatic approaches have been successfully employed for the synthesis of this compound. The main strategies include:
-
Kinetic Resolution of Racemic 2-Aminobutanamide using D-aminopeptidase: This method utilizes a D-aminopeptidase to selectively hydrolyze the (R)-enantiomer from a racemic mixture of 2-aminobutanamide, leaving the desired (S)-enantiomer unreacted and thus enantiomerically pure.
-
Lipase-Catalyzed Amidation of (S)-2-Aminobutyric Acid Derivatives: In this approach, a lipase catalyzes the amidation of an ester derivative of (S)-2-aminobutyric acid with an amine donor, such as ammonia, to directly produce (S)-2-aminobutanamide.
-
Nitrile Hydratase-Mediated Hydration of 2-Aminobutyronitrile: This strategy involves the stereoselective hydration of a nitrile group in a precursor molecule like 2-aminobutyronitrile to the corresponding amide.
This document will focus on providing detailed protocols for the first two methods, which are well-documented for this specific target molecule. The use of whole-cell biocatalysts is a common and often advantageous approach for these transformations, as it can simplify enzyme production and provide necessary cofactors.[3][4]
Data Presentation
The following tables summarize the quantitative data from the described biocatalytic methods for the synthesis of this compound.
Table 1: Kinetic Resolution of Racemic 2-Aminobutanamide using D-aminopeptidase from Brucella sp.
| Parameter | Value | Reference |
| Biocatalyst | Recombinant E. coli whole cells expressing Bs-Dap | [5] |
| Substrate | Racemic 2-aminobutanamide | [5] |
| Substrate Concentration | 300 g/L | [5] |
| Biocatalyst Loading | 4 g/L (wet cell weight) | [5] |
| Temperature | 45°C | [5] |
| pH | 8.0 | [5] |
| Reaction Time | 80 min | [5] |
| Conversion | 50% | [5] |
| Enantiomeric Excess (e.e.) of (S)-2-aminobutanamide | >99% | [5] |
Table 2: Lipase-Catalyzed Amidation of (S)-2-Aminobutyrate Methyl Ester
| Parameter | Value | Reference |
| Biocatalyst | Immobilized Lipase | [2] |
| Substrate | (S)-2-aminobutyrate methyl ester | [2] |
| Amine Donor | Ammonia gas | [2] |
| Solvent | Dioxane | [2] |
| Temperature | 40°C | [2] |
| Reaction Time | 22 hours | [2] |
| Product | (S)-2-aminobutanamide | [2] |
| Product Chiral Purity (e.e.) | High (S-type configuration) | [2] |
Experimental Protocols
Protocol 1: Kinetic Resolution of Racemic 2-Aminobutanamide using Recombinant E. coli harboring D-aminopeptidase (Bs-Dap)
This protocol is based on the work by researchers who developed a novel D-aminopeptidase from Brucella sp. for the efficient kinetic resolution of 2-aminobutanamide.[5]
1. Enzyme Production (Recombinant E. coli)
-
Gene Synthesis and Cloning: The gene encoding the D-aminopeptidase from Brucella sp. (Bs-Dap) is synthesized and cloned into a suitable expression vector (e.g., pET-28a) for expression in E. coli (e.g., BL21(DE3)).
-
Culture Growth: A single colony of the recombinant E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking.
-
Large-Scale Fermentation: The overnight culture is used to inoculate a larger volume of LB medium. The cells are grown at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 20°C) for a further 12-16 hours to enhance soluble protein expression.
-
Cell Harvesting: The cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and can be stored at -80°C until use.
2. Biocatalytic Resolution
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of racemic 2-aminobutanamide (300 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Biocatalyst Addition: Add the harvested recombinant E. coli cells (4 g/L wet cell weight) to the substrate solution.
-
Reaction Conditions: Maintain the reaction mixture at 45°C with gentle stirring. Monitor the pH and adjust as necessary to maintain it at 8.0.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing the enantiomeric excess of 2-aminobutanamide and the formation of (R)-2-aminobutyric acid using chiral High-Performance Liquid Chromatography (HPLC).
-
Reaction Termination: The reaction is stopped when the conversion reaches approximately 50% (typically within 80 minutes), at which point the enantiomeric excess of the remaining (S)-2-aminobutanamide will be >99%.
-
Product Isolation and Purification:
-
Separate the whole cells from the reaction mixture by centrifugation or filtration.
-
The supernatant containing (S)-2-aminobutanamide and (R)-2-aminobutyric acid is then subjected to a separation process. This can be achieved by adjusting the pH to precipitate the amino acid, followed by extraction or crystallization to isolate the (S)-2-aminobutanamide.
-
Protocol 2: Lipase-Catalyzed Synthesis of (S)-2-Aminobutyramide
This protocol is based on a patented method for the enzymatic synthesis of (S)-2-aminobutanamide using a lipase.[2]
1. Materials and Reagents
-
Substrate: (S)-2-aminobutyrate methyl ester
-
Biocatalyst: Immobilized lipase (e.g., lipase immobilized on methacrylic acid porous resin, with an activity of ≥10000 PLU/g).[2]
-
Amine Donor: Ammonia gas
-
Solvent: Dioxane (or other suitable ether or alcohol solvents like isopropanol or tert-butanol).[2]
2. Reaction Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve (S)-2-aminobutyrate methyl ester (e.g., 11.7 g) in dioxane (e.g., 200 mL).[2]
-
Biocatalyst Addition: Add the immobilized lipase (e.g., 0.94 g, which is approximately 8% by mass of the substrate) to the reaction mixture.[2]
-
Ammonia Addition: Introduce ammonia gas into the reaction vessel. The pressure and flow rate of ammonia should be controlled to ensure a sufficient supply for the reaction.
-
Reaction Conditions: The reaction mixture is stirred in a water bath maintained at 40°C for 22 hours.[2]
-
Monitoring the Reaction: The conversion of the starting material and the formation of the product can be monitored by techniques such as Gas Chromatography (GC) or HPLC.
-
Product Isolation and Purification:
-
After the reaction is complete, the immobilized lipase can be recovered by simple filtration for potential reuse.
-
The solvent (dioxane) is removed from the filtrate under reduced pressure.
-
The resulting crude product, (S)-2-aminobutanamide, can be further purified by recrystallization or chromatography to achieve high purity.
-
Visualizations
Experimental Workflow for Kinetic Resolution using D-aminopeptidase
Caption: Workflow for the kinetic resolution of racemic 2-aminobutanamide.
Logical Relationship for Lipase-Catalyzed Amidation
Caption: Key components in lipase-catalyzed amidation.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
- 3. Whole-cell biocatalysts by design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Levetiracetam from (2S)-2-Aminobutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Levetiracetam, an antiepileptic drug, starting from (2S)-2-aminobutyramide. The synthesis is a two-step process involving the acylation of this compound with 4-chlorobutyryl chloride to form the intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide, followed by an intramolecular cyclization to yield Levetiracetam. Various reaction conditions reported in the literature are presented, including different solvents, bases, and temperatures, to provide flexibility for process optimization. Quantitative data on yields and purity under different conditions are summarized for easy comparison.
Introduction
Levetiracetam is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidineacetamide and is a widely used second-generation antiepileptic drug for the treatment of partial-onset seizures.[1] Its synthesis from the chiral precursor this compound is a common and efficient manufacturing route. This method is advantageous as it establishes the desired stereochemistry at the beginning of the synthesis, avoiding the need for chiral resolution of the final product or racemic intermediates. The overall process involves the formation of an amide bond followed by an intramolecular nucleophilic substitution to form the pyrrolidinone ring.
Chemical Reaction
The synthesis proceeds in two key steps:
-
Acylation: this compound is reacted with 4-chlorobutyryl chloride to form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
-
Cyclization: The intermediate is then treated with a strong base to facilitate an intramolecular cyclization, where the amide nitrogen attacks the carbon bearing the chlorine atom, forming the five-membered pyrrolidinone ring of Levetiracetam.
Experimental Protocols
Protocol 1: Acetonitrile as Solvent with Potassium Carbonate (Acylation) and Potassium Hydroxide (Cyclization)
This protocol is adapted from a one-pot synthesis method.[2]
Materials:
-
This compound hydrochloride
-
4-chlorobutyryl chloride
-
Potassium carbonate (K₂CO₃), pulverized
-
Potassium hydroxide (KOH)
-
Acetonitrile
-
Ethyl acetate
-
Deionized water
Procedure:
-
Acylation:
-
To a reaction vessel, add acetonitrile and this compound hydrochloride.
-
Add pulverized potassium carbonate to the mixture and cool the suspension to 0-5 °C under a nitrogen atmosphere.
-
Slowly add a solution of 4-chlorobutyryl chloride in acetonitrile to the reaction mixture while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
-
Cyclization:
-
To the reaction mixture from the previous step, add potassium hydroxide.
-
Allow the reaction to warm to 20-25 °C and stir for 30 minutes.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Add ethyl acetate to the crude product and stir for at least 4 hours.
-
Filter the solid, wash with ethyl acetate, and dry under vacuum to yield Levetiracetam.
-
Protocol 2: Dichloromethane as Solvent with Potassium Hydroxide and Phase Transfer Catalyst
This protocol utilizes a phase transfer catalyst to facilitate the reaction in a biphasic system.[3]
Materials:
-
This compound hydrochloride
-
4-chlorobutyryl chloride
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Acetic acid
Procedure:
-
Reaction Setup:
-
Suspend this compound hydrochloride and anhydrous sodium sulfate in dichloromethane at 25-35 °C.
-
Cool the mixture to -10 °C to 0 °C.
-
Add potassium hydroxide and tetrabutylammonium bromide to the cooled suspension.
-
-
Acylation and Cyclization:
-
Work-up and Isolation:
-
Filter the reaction mixture to remove solid byproducts.
-
Adjust the pH of the filtrate to approximately 7 with acetic acid.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Levetiracetam.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent such as ethyl acetate.
-
Protocol 3: Aqueous Conditions for Acylation followed by Solvent-Free Cyclization
This environmentally friendly protocol uses water as the solvent for the acylation step and a solvent-free grinding method for the cyclization.[4]
Materials:
-
This compound hydrochloride
-
4-chlorobutyryl chloride
-
Triethylamine
-
Sodium chloride
-
Potassium hydroxide (KOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
Aqueous Acylation:
-
Dissolve this compound hydrochloride in water and add triethylamine.
-
Under stirring, add 4-chlorobutyryl chloride dropwise.
-
Continue stirring for 1 hour after the addition is complete.
-
Add sodium chloride to precipitate the intermediate product.
-
Filter the solid, wash with a small amount of ethyl acetate, and air dry.
-
-
Solvent-Free Cyclization:
-
Grind the intermediate amide with potassium hydroxide and an inorganic carrier such as anhydrous sodium sulfate until the reaction is complete.
-
-
Purification:
-
The resulting product can be directly recrystallized from ethyl acetate.
-
Data Presentation
| Parameter | Protocol 1 (Acetonitrile)[2] | Protocol 2 (Dichloromethane)[3] | Protocol 3 (Aqueous/Solvent-Free)[4] |
| Starting Material | This compound hydrochloride | This compound hydrochloride | This compound hydrochloride |
| Solvent | Acetonitrile | Dichloromethane | Water (Acylation), Solvent-Free (Cyclization) |
| Base(s) | Potassium carbonate, Potassium hydroxide | Potassium hydroxide | Triethylamine, Potassium hydroxide |
| Catalyst | None | Tetrabutylammonium bromide | None |
| Temperature | 0-5 °C (Acylation), 20-25 °C (Cyclization) | -10 °C to 5 °C | Room Temperature (Acylation) |
| Yield | ~70.5% - 73.4% | Not explicitly stated, but implies high yield | 79.8% (intermediate), Not stated for final product |
| Purity | >99.5%[2] | High chemical purity implied | Not explicitly stated |
Mandatory Visualizations
Caption: Synthetic workflow for Levetiracetam from this compound.
Caption: Logical relationships of reactants and steps in Levetiracetam synthesis.
References
- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 2. CN104860863A - High-purity levetiracetam and pharmaceutical composition comprising high-purity levetiracetam - Google Patents [patents.google.com]
- 3. WO2008077035A2 - Processes for the preparation of levetiracetam - Google Patents [patents.google.com]
- 4. CN102675181B - Preparation method of levetiracetam - Google Patents [patents.google.com]
Application Note: In-Situ Monitoring of (2S)-2-Aminobutyramide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Aminobutyramide is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam. The stereochemical purity of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Traditional synthesis and monitoring methods often rely on offline analysis, which can be time-consuming and may not provide a true real-time understanding of the reaction kinetics, leading to potential impurities and reduced yield.
Process Analytical Technology (PAT) offers a solution by enabling real-time, in-situ monitoring of critical process parameters and quality attributes.[1][2][3] This application note details protocols for the in-situ monitoring of the enzymatic synthesis of this compound using Fourier Transform Infrared (FTIR) and Raman spectroscopy. These non-destructive spectroscopic techniques provide continuous data on the concentration of reactants and products, allowing for precise control over the reaction and ensuring high product quality.[4][5]
The focus of this note is the lipase-catalyzed ammonolysis of (S)-2-aminobutyrate methyl ester to yield this compound. This enzymatic approach is highly stereoselective and proceeds under mild conditions.
Synthesis Pathway: Enzymatic Amidation
The synthesis of this compound is achieved through the enzymatic amidation of (S)-2-aminobutyrate methyl ester. A lipase is used to catalyze the reaction between the ester and an amine donor, in this case, ammonia. The high stereoselectivity of the enzyme ensures the retention of the chiral center, leading to a product with high enantiomeric purity.
Caption: Enzymatic synthesis of this compound.
In-Situ Monitoring Techniques
1. Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time.[6] It works by measuring the absorption of infrared radiation by the molecules in the reaction mixture. Different functional groups absorb at characteristic frequencies, allowing for the identification and quantification of individual components. For this specific reaction, the key spectral features to monitor are the disappearance of the ester carbonyl (C=O) peak of the starting material and the appearance of the amide carbonyl (C=O) and N-H bands of the product.[7][8]
2. Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. Raman is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer.[9] Key vibrational modes for monitoring this reaction include the C=O stretching of the ester and amide, as well as the C-N stretching of the newly formed amide.[2][10]
Experimental Protocols
General Reaction Setup
The following is a general protocol for the enzymatic synthesis of this compound. Specific parameters may need to be optimized based on the specific lipase used and the desired reaction scale.
Materials:
-
(S)-2-aminobutyrate methyl ester
-
Immobilized lipase
-
Anhydrous dioxane (or other suitable ether solvent)
-
Ammonia gas
-
Reaction vessel equipped with a stirrer, temperature control, and ports for in-situ probes.
Procedure:
-
Set up the reaction vessel with the stirrer and temperature control.
-
Insert the in-situ FTIR or Raman probe into the reaction vessel, ensuring it is properly immersed in the reaction medium once charged.
-
Charge the vessel with (S)-2-aminobutyrate methyl ester and anhydrous dioxane.
-
Begin stirring and allow the temperature to equilibrate to the desired setpoint (e.g., 40°C).
-
Start bubbling ammonia gas through the reaction mixture.
-
Initiate the reaction by adding the immobilized lipase.
-
Begin in-situ monitoring immediately.
Protocol 1: In-Situ FTIR Monitoring
Instrumentation:
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.
Data Acquisition Parameters:
| Parameter | Value |
| Spectral Range | 4000 - 650 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scan Time | 30 seconds |
| Data Interval | 5 minutes |
Procedure:
-
Record a background spectrum of the solvent and starting material before the addition of the enzyme.
-
After initiating the reaction, continuously collect spectra at the specified data interval.
-
Monitor the decrease in the absorbance of the ester carbonyl peak (around 1735-1745 cm⁻¹) and the increase in the absorbance of the amide I band (around 1640-1680 cm⁻¹) and amide II band (around 1550-1580 cm⁻¹).[7]
Protocol 2: In-Situ Raman Monitoring
Instrumentation:
-
Raman spectrometer with a laser excitation source (e.g., 785 nm) and a fiber-optic immersion probe.
Data Acquisition Parameters:
| Parameter | Value |
| Laser Power | 100 - 300 mW |
| Exposure Time | 10 - 30 seconds |
| Spectral Range | 200 - 2000 cm⁻¹ |
| Data Interval | 5 minutes |
Procedure:
-
Record a reference spectrum of the reaction mixture before adding the lipase.
-
After initiating the reaction, collect Raman spectra at regular intervals.
-
Monitor the decrease in the intensity of the ester C=O stretching band (around 1730-1750 cm⁻¹) and the increase in the intensity of the amide C=O stretching band (around 1650-1680 cm⁻¹) and the C-N stretching band (around 1250-1300 cm⁻¹).[10]
Data Presentation and Analysis
The collected spectroscopic data can be used to generate concentration profiles of the reactant and product over time. This is typically done by creating a calibration model that correlates the absorbance or intensity of a characteristic peak with the concentration of the corresponding species.
Table 1: Quantitative Data from In-Situ Monitoring
| Time (hours) | Ester C=O Peak (FTIR Absorbance) | Amide I Peak (FTIR Absorbance) | Ester Concentration (M) | This compound Concentration (M) |
| 0 | 1.20 | 0.00 | 0.50 | 0.00 |
| 2 | 0.95 | 0.25 | 0.40 | 0.10 |
| 4 | 0.72 | 0.48 | 0.30 | 0.20 |
| 6 | 0.50 | 0.70 | 0.21 | 0.29 |
| 8 | 0.31 | 0.89 | 0.13 | 0.37 |
| 10 | 0.15 | 1.05 | 0.06 | 0.44 |
| 12 | 0.05 | 1.15 | 0.02 | 0.48 |
| 14 | 0.02 | 1.18 | < 0.01 | 0.49 |
Experimental Workflow and Logic
The overall workflow for in-situ monitoring of this compound synthesis involves several key stages, from initial setup to final data analysis and process control.
Caption: Experimental workflow for in-situ monitoring.
Conclusion
In-situ monitoring of this compound synthesis using FTIR and Raman spectroscopy provides a robust and efficient method for real-time process understanding and control. These PAT tools enable the collection of continuous data, leading to improved product quality, higher yields, and enhanced process safety. The detailed protocols and workflows presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement modern analytical techniques in their synthetic processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Raman spectra of crystalline secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 4. Following Enzyme Activity with Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. richmondscientific.com [richmondscientific.com]
- 6. Following enzyme activity with infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC Analysis of (2S)-2-Aminobutyramide Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Aminobutyramide is a chiral molecule of interest in pharmaceutical development and chemical synthesis. Its analysis by gas chromatography (GC) is challenging due to its low volatility and polar nature. Derivatization is a crucial sample preparation step to convert this compound into a more volatile and thermally stable derivative, enabling robust and sensitive GC analysis. This document provides detailed application notes and protocols for two common and effective derivatization techniques: Silylation and Acylation . These methods are widely applicable for the quantitative analysis and enantiomeric purity determination of this compound.
The primary objectives of derivatizing this compound for GC analysis are:
-
Increased Volatility: To allow for elution from the GC column at reasonable temperatures.
-
Improved Thermal Stability: To prevent degradation in the hot injector and column.
-
Enhanced Chromatographic Performance: To achieve sharp, symmetrical peaks for accurate quantification.
-
Enantiomeric Resolution: To enable the separation of this compound from its (R)-enantiomer on a chiral GC column.
Derivatization Strategies
Two primary derivatization strategies are presented: silylation, which replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, and acylation, which introduces an acyl group, often a trifluoroacetyl (TFA) group.
Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a robust and widely used derivatization technique for compounds with active hydrogens, such as the amine and amide groups in this compound. BSTFA is a powerful silylating agent that reacts to form volatile trimethylsilyl (TMS) derivatives.
Reaction:
This compound + BSTFA → N,N'-bis(trimethylsilyl)-(2S)-2-aminobutyramide
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70-100°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
GC Analysis: Inject 1 µL of the derivatized sample directly into the GC or GC-MS system.
Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation with TFAA introduces a trifluoroacetyl group, which significantly increases the volatility of the analyte. This method is particularly useful for enhancing sensitivity when using an electron capture detector (ECD). A two-step approach, involving esterification followed by acylation, is common for amino acids and can be adapted for amino amides.
Reaction:
This compound + TFAA → N-trifluoroacetyl-(2S)-2-aminobutyramide
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial and ensure it is completely dry.
-
Reagent Addition: Add 200 µL of an anhydrous solvent (e.g., dichloromethane or acetonitrile) to dissolve the sample. Add 100 µL of TFAA (Trifluoroacetic anhydride).
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.
-
Solvent Removal: After cooling to room temperature, remove the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Redissolve the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) to a final volume of 1 mL.
-
GC Analysis: Inject 1 µL of the reconstituted sample into the GC or GC-MS system.
Data Presentation
The following tables summarize representative quantitative data for the GC-MS analysis of short-chain amino acid enantiomers following derivatization. While specific data for this compound is not available in the literature, these values for structurally similar compounds provide a strong indication of the expected performance of the methods.
Table 1: Comparison of Derivatization Methods for GC-MS Analysis of Amino Acid Enantiomers
| Parameter | Silylation (e.g., with MTBSTFA) | Acylation (e.g., with Methyl Chloroformate/Methanol) |
| Derivative Stability | TBDMS derivatives are more stable to hydrolysis than TMS derivatives.[1] | Generally stable, though some hydrolysis of derivatives can occur in serum and urine. |
| Reaction Conditions | Requires anhydrous conditions; heating often necessary.[1] | Can be performed in aqueous solutions at neutral pH to avoid protein hydrolysis. |
| Racemization Risk | Low risk of racemization. | Derivatization with pentafluoropropionic anhydride/heptafluorobutanol has shown racemization.[2] Methyl chloroformate/methanol derivatization did not exhibit racemization.[2] |
| Sensitivity | Good sensitivity with FID and MS detectors. | Fluorinated derivatives offer excellent sensitivity with ECD and NCI-MS.[3] |
Table 2: Representative Quantitative Performance Data for Chiral GC-MS Analysis of D-Amino Acids after Derivatization with Methyl Chloroformate/Methanol [2]
| Analyte (D-Enantiomer) | Limit of Detection (LOD) (nM)[2] | Limit of Quantification (LOQ) (µM)[2] | Linearity (R²) |
| Alanine | 3.2 | 0.031 | >0.99 |
| Valine | 4.5 | 0.042 | >0.99 |
| Proline | 15.8 | 0.145 | >0.99 |
| Aspartic Acid | 446 | 1.95 | >0.99 |
| Phenylalanine | 6.7 | 0.063 | >0.99 |
Note: The data presented is for a range of D-amino acids and serves as an expected performance benchmark. Actual LOD/LOQ values for this compound may vary depending on the specific instrumentation and experimental conditions.
GC and GC-MS Parameters
The following are typical starting parameters for the GC analysis of derivatized this compound. Optimization will be required for specific applications and instrumentation.
Table 3: Recommended GC Parameters
| Parameter | Silylated Derivative | Acylated Derivative |
| GC Column | Chiral capillary column (e.g., Chirasil-Val, Rt-βDEX) for enantiomeric separation. A non-chiral column (e.g., DB-5ms) can be used for total concentration. | Chiral capillary column (e.g., Chirasil-Val, Rt-γDEXsa) for enantiomeric separation. A non-chiral column (e.g., DB-5ms) can be used for total concentration. |
| Injector Temperature | 250 °C | 230 °C |
| Carrier Gas | Helium, constant flow of 1.0-1.5 mL/min | Helium, constant flow of 1.0-1.5 mL/min |
| Oven Program | Initial: 60°C for 2 min, Ramp: 5-10°C/min to 250°C, Hold: 5 min | Initial: 50°C for 2 min, Ramp: 5-10°C/min to 220°C, Hold: 5 min |
| Detector | FID or Mass Spectrometer (MS) | FID, ECD, or Mass Spectrometer (MS) |
| MS Parameters | Scan range: m/z 50-500; Ionization: Electron Impact (EI) at 70 eV | Scan range: m/z 50-400; Ionization: Electron Impact (EI) at 70 eV |
Conclusion
The derivatization of this compound is a prerequisite for its successful analysis by gas chromatography. Both silylation with BSTFA and acylation with TFAA are effective methods to produce volatile and thermally stable derivatives suitable for GC and GC-MS analysis. The choice of derivatization reagent will depend on the specific analytical requirements, such as the need for high sensitivity with an ECD or the avoidance of potential racemization. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this compound.
References
Application Notes and Protocols for the Vibrational Spectroscopy of (2S)-2-aminobutyramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of (2S)-2-aminobutyramide using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This compound is a chiral molecule of interest in pharmaceutical development, and understanding its vibrational properties is crucial for structural characterization, purity assessment, and the study of intermolecular interactions. These non-destructive techniques offer a molecular fingerprint, enabling the identification and analysis of the compound's functional groups. This application note outlines the theoretical basis for the vibrational spectra, provides detailed experimental protocols for sample analysis, and presents predicted peak assignments based on computational models and characteristic group frequencies.
Introduction to Vibrational Spectroscopy of this compound
Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both FTIR and Raman spectroscopy provide information about the vibrational modes, which are determined by the molecular structure, bond strengths, and atomic masses.
-
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. This technique is particularly sensitive to polar functional groups with a significant change in dipole moment during vibration, such as C=O (carbonyl) and N-H (amine/amide) bonds.
-
Raman Spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is highly sensitive to non-polar and symmetric bonds, providing complementary information to FTIR. For chiral molecules like this compound, specialized Raman techniques can also probe stereochemical features.
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for a thorough structural elucidation.
Predicted Vibrational Peak Assignments
In the absence of dedicated experimental spectra in public databases, the following tables present the predicted vibrational frequencies for this compound based on characteristic group frequencies for primary amines and amides, supplemented by insights from computational chemistry studies on similar molecules.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of NH₂ amine and NH₂ amide groups |
| ~2960 - 2850 | Medium | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |
| ~1680 - 1640 | Strong | C=O stretching (Amide I band) |
| ~1650 - 1580 | Medium | N-H bending (scissoring) of the primary amine |
| ~1620 - 1580 | Medium | N-H bending (Amide II band) |
| ~1470 - 1430 | Medium | C-H bending of CH₃ and CH₂ groups |
| ~1400 | Medium | C-N stretching of the amine group |
| ~1300 - 1200 | Medium | C-H wagging of CH₂ group |
| ~910 - 665 | Broad, Medium | N-H wagging of the primary amine |
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3400 - 3200 | Weak | N-H stretching (asymmetric and symmetric) of NH₂ amine and NH₂ amide groups |
| ~2960 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₃ and CH₂ groups |
| ~1680 - 1640 | Medium | C=O stretching (Amide I band) |
| ~1470 - 1430 | Strong | C-H bending of CH₃ and CH₂ groups |
| ~1400 | Medium | C-N stretching |
| ~1100 - 800 | Medium | C-C stretching of the carbon backbone |
| Below 400 | Medium to Strong | Skeletal and lattice vibrations |
Experimental Protocols
The following protocols provide a general framework for the analysis of solid this compound. Instrument-specific parameters may require optimization.
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound (solid powder)
-
Spatula
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal surface to completely cover the crystal.
-
Apply Pressure: Use the ATR pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
Data Acquisition: Collect the FTIR spectrum of the sample. Typical parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the ATR crystal surface with a lint-free wipe dampened with a suitable solvent.
Raman Spectroscopy Protocol
Materials and Equipment:
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope slide or a suitable sample holder
-
This compound (solid powder)
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of this compound powder onto a clean microscope slide.
-
Instrument Calibration: Calibrate the spectrometer using a standard reference material (e.g., silicon) if required.
-
Sample Focusing: Place the sample slide on the microscope stage and focus the laser onto the sample particles.
-
Data Acquisition: Acquire the Raman spectrum. Typical parameters include:
-
Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation (e.g., 1-10 mW).
-
Exposure Time: 1-10 seconds.
-
Number of Accumulations: 10-20 (co-added to improve signal-to-noise ratio).
-
Spectral Range: 3500 - 200 cm⁻¹
-
-
Data Processing: Perform baseline correction and cosmic ray removal as needed using the spectrometer software.
Visualization of Workflows
The following diagrams illustrate the logical workflows for the experimental and analytical processes.
Data Interpretation and Conclusion
The interpretation of the FTIR and Raman spectra of this compound relies on the identification of characteristic vibrational bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine and amide groups are expected to appear as broad bands in the high-wavenumber region of the FTIR spectrum. The prominent C=O stretching of the amide group (Amide I band) should be a strong absorption in the FTIR spectrum. In the Raman spectrum, C-H and C-C bond vibrations are expected to be more prominent.
By comparing the experimental spectra with the predicted peak positions in Tables 1 and 2, a confident assignment of the vibrational modes can be achieved. Any significant deviations from these predictions could indicate the presence of impurities, different polymorphic forms, or strong intermolecular interactions such as hydrogen bonding in the solid state. For a more detailed and accurate assignment, it is recommended to perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the vibrational frequencies and intensities, as outlined in the computational workflow.
Troubleshooting & Optimization
Technical Support Center: Optimization of (2S)-2-aminobutyramide Synthesis Yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2S)-2-aminobutyramide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction during amidation of (S)-2-aminobutyric acid or its ester. | Ensure the activating agent for the carboxylic acid (e.g., thionyl chloride) is fresh and used in the correct stoichiometric ratio. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.[1] |
| Poor separation of diastereomeric salts during resolution. | Optimize the crystallization conditions (solvent, temperature, cooling rate) for the diastereomeric salt. Ensure the correct molar ratio of the resolving agent (e.g., D-mandelic acid) is used.[2] | |
| Loss of product during purification steps. | Minimize the number of transfer steps. Use appropriate recrystallization solvents to maximize recovery. Consider using techniques like column chromatography for purification if simple recrystallization is inefficient. | |
| Low Enantiomeric Excess (e.e.) | Racemization during the activation of (S)-2-aminobutyric acid. | Perform the activation step (e.g., formation of acyl chloride) at low temperatures to minimize racemization.[3] |
| Inefficient resolution of racemic mixtures. | Ensure the resolving agent is of high enantiomeric purity. Perform multiple recrystallizations of the diastereomeric salt to improve the enantiomeric excess of the desired isomer.[2] | |
| Inaccurate measurement of enantiomeric excess. | Use a validated chiral HPLC method for determining the enantiomeric excess. Ensure proper separation of the enantiomers on the chiral column.[4] | |
| Side Reactions and Impurity Formation | Formation of over-hydrolyzed product (carboxylic acid) during nitrile hydrolysis. | Carefully control the reaction conditions (temperature, time, and concentration of acid/base) during the hydrolysis of the nitrile intermediate in Strecker synthesis to favor the formation of the amide. |
| Presence of unreacted starting materials. | Monitor the reaction to completion. After the reaction, use appropriate work-up and purification procedures to remove unreacted starting materials. | |
| Difficulty in Removing the Resolving Agent | The resolving agent (e.g., D-mandelic acid or L-tartaric acid) is not completely removed after salt breaking. | After treating the diastereomeric salt with an acid or base to liberate the free amine, perform multiple extractions with a suitable solvent to remove the resolving agent. Washing the final product with a solvent in which the resolving agent is soluble but the product is not can also be effective.[2] |
| Poor Crystallization of Diastereomeric Salt | The chosen solvent system is not optimal for crystallization. | Screen different solvents or solvent mixtures to find the optimal conditions for the crystallization of the desired diastereomeric salt. Control the cooling rate; slow cooling often leads to better crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining this compound?
A1: The primary synthetic strategies include:
-
Resolution of a racemic mixture: This involves synthesizing racemic 2-aminobutyramide and then separating the enantiomers using a chiral resolving agent such as D-mandelic acid or L-tartaric acid.[2][5][6]
-
Asymmetric synthesis: This approach creates the desired stereocenter selectively. A common example is the Strecker synthesis using a chiral auxiliary.
-
From a chiral pool: This method starts with an enantiomerically pure precursor, such as (S)-2-aminobutyric acid.[1]
-
Biocatalytic resolution: This employs enzymes, like D-aminopeptidase, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (S)-enantiomer.[7]
Q2: Which synthetic route is most suitable for large-scale industrial production?
A2: For large-scale production, resolution of a racemic mixture is often economically advantageous.[1] This is because the starting materials are typically cheaper, and the resolution process can be highly optimized. Biocatalytic methods are also becoming increasingly attractive for industrial applications due to their high selectivity and environmentally friendly nature.[7]
Q3: What are the critical parameters to control to maximize the yield and purity of this compound?
A3: Key parameters to control include:
-
Reaction Temperature: Maintaining the optimal temperature is crucial, especially during steps prone to racemization or side reactions.[8]
-
Purity of Reagents: Using high-purity starting materials and reagents is essential to avoid the introduction of impurities that can be difficult to remove later.
-
pH Control: In enzymatic resolutions and other pH-sensitive reactions, maintaining the optimal pH is critical for enzyme activity and reaction specificity.[3]
-
Crystallization Conditions: In resolution methods, the solvent, temperature, and cooling rate during crystallization directly impact the yield and enantiomeric purity of the product.[2]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for monitoring the conversion of starting materials and the formation of the product. Chiral HPLC is essential for determining the enantiomeric excess.[4]
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and intermediates.[4]
Experimental Protocols
Resolution of Racemic 2-aminobutyramide using D-Mandelic Acid
This protocol is based on the general principles of diastereomeric salt resolution.[2]
-
Preparation of the Racemic Mixture: Synthesize racemic 2-(benzylideneamino)butyramide by reacting racemic 2-aminobutyramide with benzaldehyde.
-
Salt Formation: Dissolve the racemic 2-(benzylideneamino)butyramide in a suitable solvent, such as 4-methyl-2-pentanol. Heat the solution to approximately 65°C.
-
Add a solution of D-mandelic acid in the same solvent to the heated mixture.
-
Crystallization: Slowly cool the resulting solution to allow for the crystallization of the D-mandelic acid salt of (S)-2-(benzylideneamino)butyramide. The temperature can be held at specific points (e.g., 50°C and then 40°C) to improve crystal growth and purity.
-
Isolation of the Diastereomeric Salt: Filter the reaction mixture to isolate the crystalline salt. Wash the crystals with a cold solvent to remove impurities.
-
Liberation of the Free Amine: Suspend the isolated salt in a suitable solvent like acetone. Add an aqueous solution of a strong acid, such as hydrochloric acid, while keeping the temperature below 30°C.
-
Stir the mixture for several hours to ensure complete conversion.
-
Isolation of this compound: Filter the mixture to isolate the crystalline product. Wash the product with a suitable solvent and dry under vacuum.
Synthesis from (S)-2-aminobutyric acid
This protocol involves the amidation of a chiral starting material.[1]
-
Activation of the Carboxylic Acid: Convert (S)-2-aminobutyric acid to its corresponding acyl chloride. This can be achieved by reacting it with thionyl chloride, phosphorus pentachloride, or phosphorus trichloride at a controlled temperature (e.g., 50-80°C).
-
Amidation: Introduce ammonia into a solution of the (S)-2-aminobutyryl chloride in an alcoholic solvent (e.g., methanol, ethanol, or isopropanol) to form this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Steps
| Synthetic Step | Starting Material | Product | Reported Yield | Reference |
| Resolution and Liberation | Racemic 2-(benzylideneamino)butyramide | (S)-2-aminobutyramide | ~77% (based on propanal) | [2] |
| Amidation of Ester | Methyl (S)-2-amino-butanoate | (S)-2-amino-butyramide | 62% | [4] |
| Hydrogenation and Salification | Intermediate from Strecker-type reaction | (S)-2-amino-butanamide hydrochloride | 95% | [8] |
| Amidation of Acyl Chloride | (S)-2-aminobutyryl chloride | (S)-2-aminobutyramide | High (not quantified) | [1] |
| Ammonolysis of 2-bromobutyric acid methyl ester | 2-bromo-butyric acid methyl ester | DL-2-amino-butanamide | - | [9] |
| Hydrolysis of 2-aminobutyronitrile hydrochloride | 2-aminobutyronitrile hydrochloride | 2-aminobutyramide hydrochloride | 66.4-68.7% | [10] |
Visualizations
Caption: Workflow for the synthesis of this compound via resolution.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]
- 2. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 9. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 10. CN101811978B - Preparation method of 2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
Technical Support Center: (2S)-2-Aminobutyramide Hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the purity of (2S)-2-aminobutyramide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound hydrochloride?
A1: Common impurities can include the unwanted (R)-enantiomer, unreacted starting materials such as (S)-2-aminobutyric acid, and residual solvents from the synthesis process. The presence of (R)-2-aminobutyric acid and ammonia can interfere with analytical results, as they may have similar retention times in HPLC analysis to the desired product and its enantiomer.[1]
Q2: What is the most effective method for purifying this compound hydrochloride?
A2: Recrystallization is a widely used and effective method for purifying this compound hydrochloride. This technique can significantly improve both chemical and enantiomeric purity.[1] Additionally, chiral resolution techniques using resolving agents like D-mandelic acid or L-tartaric acid can be employed to separate the (S)-enantiomer from a racemic mixture.[1][2]
Q3: How can I assess the purity of my this compound hydrochloride sample?
A3: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for determining the chemical and enantiomeric purity of this compound hydrochloride.[1][3][4] Specific chiral HPLC methods can effectively separate and quantify the (S) and (R)-enantiomers.[5]
Q4: What are the expected physical properties of pure (S)-2-aminobutyramide hydrochloride?
A4: Pure (S)-2-aminobutyramide hydrochloride is typically a white to off-white crystalline powder.[3] It is soluble in water and some organic solvents. The hydrochloride salt form enhances its stability and crystalline nature.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Chemical Purity after Synthesis | Incomplete reaction or presence of side products. | Perform a recrystallization of the crude product. A common procedure involves dissolving the crude salt in a minimal amount of a suitable solvent (e.g., water) and then precipitating the pure product by adding a less polar solvent like acetone.[1][4] |
| High Levels of (R)-enantiomer Contamination | Ineffective chiral resolution or racemization during synthesis. | If starting from a racemic mixture, optimize the chiral resolution step. This may involve adjusting the amount of resolving agent (e.g., D-mandelic acid), changing the solvent, or optimizing the crystallization temperature and time.[1] If racemization is suspected, review the reaction conditions (e.g., temperature, pH) of the synthesis steps. |
| Poor Crystal Formation During Recrystallization | Incorrect solvent system, cooling rate is too fast, or solution is too dilute/concentrated. | Ensure the correct solvent ratio is used. Cool the solution slowly to allow for larger, purer crystal formation. If no crystals form, try adding a seed crystal or scratching the inside of the flask to initiate crystallization. The concentration of the solution can be adjusted by either evaporating some solvent or adding more anti-solvent. |
| Inaccurate Purity Measurement by HPLC | Co-elution of impurities with the main peak. | The analytical method may need optimization. For instance, (R)-2-aminobutyric acid can overlap with (R)-2-aminobutyramide, and ammonia can have the same retention time as (S)-2-aminobutyramide under certain conditions.[1] Adjusting the mobile phase composition, pH, or using a different chiral column can improve separation. |
| Low Product Recovery After Purification | Product remains dissolved in the mother liquor. | After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. However, be aware that the purity of subsequent crops may be lower. The choice of recrystallization solvent and its volume is critical to maximizing recovery. |
Experimental Protocols
Protocol 1: Recrystallization of (S)-2-aminobutyramide Hydrochloride
This protocol is based on a procedure described for the purification of the D-mandelic acid salt of (S)-2-aminobutyramide, followed by conversion to the hydrochloride salt.[1]
-
Dissolution: In a suitable reactor, charge the crude (S)-2-aminobutyramide D-mandelate salt and acetone.
-
Conversion to Hydrochloride: While keeping the temperature below 30°C, slowly add an aqueous solution of hydrochloric acid (e.g., 37%).
-
Crystallization: Stir the mixture for approximately 3 hours at 30°C.
-
Cooling: Cool the mixture to below 25°C to maximize crystal precipitation.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the collected crystals with cold acetone to remove residual impurities.
-
Drying: Dry the purified (S)-2-aminobutyramide hydrochloride crystals under vacuum at an elevated temperature (e.g., 60°C).
Protocol 2: HPLC Analysis of Enantiomeric Purity
The following HPLC conditions are adapted from a published patent for the analysis of 2-aminobutyramide.[1]
| Parameter | Specification |
| Column | Macherey-Nagel ET250/4 Nucleosil 120-5 C18 |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Post-column Derivatization | o-phtalic aldehyde (OPA) reagent |
| OPA Reagent Flow Rate | 1 mL/min |
| Detection Wavelength (Extinction) | 360 nm |
| Detection Wavelength (Emission) | 420 nm |
| Reaction Temperature | 40°C |
Visualizations
References
Troubleshooting levetiracetam synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of levetiracetam.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered in levetiracetam synthesis?
A1: Impurities in levetiracetam are broadly categorized into organic impurities, inorganic impurities, and residual solvents.[] Organic impurities are the most common and can arise from starting materials, intermediates, byproducts of side reactions, and degradation products.[2][3]
Q2: My final product shows the presence of the (R)-enantiomer of levetiracetam. What could be the cause and how can I prevent it?
A2: The presence of the unwanted (R)-enantiomer is a critical issue as the pharmacological activity of levetiracetam resides in the (S)-enantiomer.[4] Racemization can occur, particularly under alkaline conditions during the cyclization step.[5]
Troubleshooting Steps:
-
pH Control: Carefully monitor and control the pH during the reaction. Avoid strongly alkaline conditions. If a base is required, consider using a weaker base or adding it portion-wise to maintain a lower pH.
-
Temperature Management: High temperatures can promote racemization. Conduct the cyclization step at the lowest effective temperature.
-
Chiral Starting Materials: Ensure the enantiomeric purity of your starting material, such as (S)-2-aminobutanamide, is high.[6] Asymmetric synthesis starting from a chiral precursor is generally preferred over resolving a racemic mixture to minimize enantiomeric impurities.[4]
Q3: I have identified Levetiracetam Carboxylic Acid as a major byproduct. How is this formed and what can I do to minimize it?
A3: Levetiracetam carboxylic acid ( (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid) is a common impurity that can form through the hydrolysis of the amide group in levetiracetam, especially in the presence of water and acidic or basic conditions.[][7]
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize water content, particularly during the final ammonolysis step. The absence of water helps prevent the decomposition of intermediates back to the carboxylic acid.[7]
-
Control of pH: As with racemization, extreme pH levels can catalyze hydrolysis. Maintain a neutral or near-neutral pH during workup and purification steps.
-
Reaction Time: Minimize the reaction time for steps where the amide is exposed to hydrolytic conditions.
Troubleshooting Guide
Issue 1: Low Yield of Levetiracetam
Low yields can be attributed to a variety of factors, from incomplete reactions to product loss during purification.
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Consider increasing the reaction time or temperature moderately, but be mindful of potential side reactions. |
| Side Product Formation | Analyze the reaction mixture to identify major byproducts. Refer to the FAQs on specific impurities to address their formation. |
| Loss during Workup/Purification | Optimize extraction and recrystallization procedures. For instance, ensure the correct solvent polarity for extractions and use an appropriate solvent system for recrystallization to maximize recovery.[7] |
| Poor Quality Reagents | Verify the purity of starting materials and reagents. Impurities in reagents can inhibit the reaction or lead to unwanted side reactions. |
Issue 2: Presence of Unknown Impurities in HPLC Analysis
The appearance of unexpected peaks in your HPLC chromatogram indicates the presence of unknown impurities.
| Potential Cause | Troubleshooting Action |
| Degradation of Product | Levetiracetam can degrade under exposure to heat, light, or moisture.[3] Store the final product and intermediates under appropriate conditions (cool, dark, and dry). |
| Reaction with Solvents | Residual solvents from the manufacturing process can sometimes react with the product or intermediates.[3] Ensure complete removal of solvents under vacuum. |
| Dimeric Impurities | Under certain conditions, especially at low temperatures for extended periods, dimeric impurities can form.[5] Optimize reaction time and temperature to avoid their formation. |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide
This protocol describes the condensation of (S)-2-aminobutanamide with 4-chlorobutyryl chloride.
-
Suspend (S)-2-aminobutanamide hydrochloride in a suitable organic solvent (e.g., acetonitrile).
-
Add a base (e.g., potassium carbonate) to neutralize the hydrochloride and free the amine.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-chlorobutyryl chloride in the same solvent to the cooled mixture while stirring vigorously.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Cyclization to Levetiracetam
This protocol describes the intramolecular cyclization of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide.
-
Dissolve the crude product from Protocol 1 in a suitable solvent such as dichloromethane.[5]
-
Add an aqueous solution of an alkali, like potassium hydroxide, to the mixture.[5] A phase transfer catalyst (e.g., tetrabutylammonium bromide) can be added to facilitate the reaction.[]
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude levetiracetam.
Protocol 3: Purification by Recrystallization
This protocol outlines the purification of crude levetiracetam.
-
Dissolve the crude levetiracetam in a minimal amount of a suitable hot solvent, such as acetone or ethyl acetate.[7][8]
-
If there are insoluble impurities, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified levetiracetam crystals under vacuum at a temperature below 40°C.[7]
Visualizations
Caption: General workflow for the synthesis of levetiracetam.
Caption: Troubleshooting logic for chiral impurity issues.
Caption: Formation of levetiracetam carboxylic acid byproduct.
References
- 2. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. veeprho.com [veeprho.com]
- 4. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]
- 5. WO2006090265A2 - Processes for the preparation of levetiracetam, its intermediate and the use of levetiracetam in pharmaceutical compositions - Google Patents [patents.google.com]
- 6. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7939676B2 - Process for the preparation of levetiracetam - Google Patents [patents.google.com]
- 8. myexperiment.org [myexperiment.org]
Preventing racemization during (2S)-2-aminobutyramide synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization during the synthesis of (2S)-2-aminobutyramide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stereochemical integrity of your product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process where a pure, single enantiomer, in this case, this compound, is converted into an equal mixture of both of its enantiomers ((2S) and (2R)). This results in an optically inactive product. In drug development and pharmaceutical applications, typically only one enantiomer is pharmacologically active and safe. The presence of the other enantiomer can lead to reduced efficacy, and in some cases, undesirable side effects or toxicity. Therefore, controlling the stereochemistry during synthesis is essential.
Q2: What is the primary chemical mechanism responsible for racemization during the amide bond formation to produce this compound?
A2: Racemization primarily occurs during the activation of the carboxylic acid group of the N-protected 2-aminobutyric acid. The most common pathway involves the formation of a planar oxazolone (or azlactone) intermediate. The proton on the chiral center of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical information. When the amine attacks this planar intermediate, it can do so from either face, resulting in a mixture of both enantiomers.
Q3: Which factors have the most significant impact on preventing racemization during the synthesis?
A3: Several factors critically influence the degree of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent is paramount. Modern uronium/aminium and phosphonium-based reagents, especially when used with additives like HOBt or HOAt, are designed to minimize racemization.
-
Base: The type and amount of base used are crucial. Sterically hindered and weaker bases are generally preferred over strong, unhindered bases.
-
Solvent: The polarity of the solvent can affect the rate of racemization. Less polar, aprotic solvents are often a better choice.
-
Temperature: Lower reaction temperatures typically reduce the rate of racemization.
-
Reaction Time: Minimizing the reaction time reduces the exposure of the chiral center to conditions that can promote racemization.
Q4: Are there alternative methods to chemical synthesis for producing enantiomerically pure this compound?
A4: Yes, enzymatic methods offer a highly stereoselective alternative. For instance, lipase-catalyzed ammonolysis of (S)-2-aminobutyrate methyl ester can produce (S)-2-aminobutanamide with high chiral purity (ee > 99%).[1] Additionally, resolution of racemic 2-aminobutyramide using chiral resolving agents like L-tartaric acid is a common industrial method to isolate the desired (S)-enantiomer.[2]
Troubleshooting Guides
Problem: Significant racemization is detected in the final this compound product.
| Possible Cause | Suggested Solution |
| Inappropriate Coupling Reagent | Switch to a modern coupling reagent known for low racemization, such as HATU, HBTU, or COMU. If using a carbodiimide (e.g., DCC, EDC), always use it in combination with a racemization-suppressing additive like HOBt or, preferably, HOAt or OxymaPure.[3] |
| Base-Induced Racemization | If using a strong, non-hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, such as 0 °C. For particularly sensitive couplings, even lower temperatures may be beneficial. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to racemizing conditions. |
| Solvent Effects | If using a highly polar solvent like DMF, and solubility allows, consider using a less polar solvent or a mixture of solvents (e.g., DCM/DMF) to potentially reduce racemization.[4] |
Problem: The desired this compound product is obtained in low yield.
| Possible Cause | Suggested Solution |
| Incomplete Activation/Coupling | Ensure all reagents are anhydrous, as water can quench the activated species. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine source. For sterically hindered couplings, a longer reaction time or a second addition of the coupling reagent might be necessary. |
| Side Reactions | The formation of byproducts can reduce the yield. Using additives like HOBt or HOAt not only suppresses racemization but can also improve coupling efficiency and reduce side reactions.[2] |
| Difficult Purification | This compound is a small, polar molecule, which can make purification by chromatography challenging. Consider converting it to its hydrochloride salt to facilitate isolation and purification by crystallization. |
Quantitative Data on Racemization
The selection of coupling reagents and additives has a significant impact on the enantiomeric purity of the final product. The following table summarizes representative data on the extent of racemization with different coupling systems.
Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives
| Coupling System | Base | % D-Isomer (Racemization) | Reference |
| DCC | NMM | High | [3] |
| DCC/HOBt | NMM | Moderate | [3] |
| HBTU/HOBt | DIPEA | Low | [3] |
| HATU | DIPEA | Very Low | [3] |
| COMU | DIPEA | Very Low | [4] |
| DIC/OxymaPure | Collidine | Very Low | [5] |
Note: The exact percentage of racemization can vary depending on the specific amino acid, solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Synthesis of this compound from Boc-L-2-aminobutyric acid using HATU
This protocol describes a method designed to minimize racemization through the use of a modern coupling reagent (HATU), a suitable base (DIPEA), and controlled temperature.
Materials:
-
Boc-L-2-aminobutyric acid
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or 7N in methanol)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Activation:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-2-aminobutyric acid (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.
-
-
Amidation:
-
Slowly add a solution of ammonia (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification of Boc-(2S)-2-aminobutyramide:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-(2S)-2-aminobutyramide.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
-
Deprotection:
-
Dissolve the purified Boc-(2S)-2-aminobutyramide in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene or diethyl ether to remove residual TFA.
-
-
Isolation of this compound:
-
The resulting product is the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a minimal amount of water and basify carefully with a suitable base (e.g., NaHCO₃ or a weak amine base) and extract with an appropriate organic solvent. Alternatively, for easier handling and purification, the hydrochloride salt can be prepared by dissolving the free amine in a minimal amount of diethyl ether or methanol and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by derivatization with a chiral agent followed by analysis.
-
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via a planar oxazolone intermediate.
Workflow for Preventing Racemization
Caption: A logical workflow for minimizing racemization during synthesis.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. peptide.com [peptide.com]
- 3. Enantioselective synthesis of d -α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00064E [pubs.rsc.org]
- 4. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 5. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
Technical Support Center: Crystallization of (2S)-2-aminobutyramide HCl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization of (2S)-2-aminobutyramide HCl.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound HCl?
A1: Based on available data, this compound HCl exhibits a range of solubilities in different organic solvents. It is reportedly soluble in methanol and very soluble in N,N-Dimethylformamide (DMF)[1]. Conversely, it is practically insoluble in water and very slightly soluble in chloroform[1]. Alcohols like isopropanol have also been used as a solvent during its preparation and crystallization[2][3][4].
Q2: What anti-solvents are effective for crystallizing this compound HCl?
A2: While specific anti-solvent screening studies are not detailed in the provided literature, the low solubility in certain solvents suggests their potential use as anti-solvents. Given its practical insolubility in water, water could be considered as an anti-solvent if the compound is dissolved in a miscible solvent like methanol or isopropanol. Similarly, chloroform's very slight solubility suggests it could also function as an anti-solvent[1]. Acetone has also been mentioned as a solvent in a related processing step, which could imply its potential as an anti-solvent in a different solvent system[5].
Q3: What is a typical temperature profile for the crystallization of this compound HCl?
A3: A specific, universally optimal temperature profile is not defined, as it is highly dependent on the chosen solvent system. However, one patented method describes a process involving cooling a solution of the free base in hydrogen chloride isopropanol to -5°C, followed by heating to reflux for two hours, and then cooling again to induce crystallization[2]. This suggests that a controlled cooling process is crucial for successful crystallization.
Q4: How can the purity of the crystallized this compound HCl be improved?
A4: Recrystallization is a common and effective method for improving the purity of crystalline compounds. Methanol has been explicitly mentioned as a solvent for the recrystallization of this compound HCl[4]. The process generally involves dissolving the crude product in a minimal amount of hot methanol and then allowing it to cool slowly, which enables the formation of purer crystals as impurities tend to remain in the mother liquor.
Troubleshooting Crystallization Issues
This guide addresses common problems encountered during the crystallization of this compound HCl and provides systematic solutions.
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form Upon Cooling | - Solution is not supersaturated: The concentration of this compound HCl is too low. - Cooling is too rapid: Insufficient time for nucleation to occur. - Presence of impurities inhibiting nucleation. | - Increase concentration: Evaporate some of the solvent to increase the solute concentration. - Slow cooling: Allow the solution to cool to room temperature slowly, then transfer to a colder environment (e.g., refrigerator or ice bath). - Induce nucleation: Scratch the inside of the flask with a glass rod, or add a seed crystal of this compound HCl. - Purify the material: Consider a pre-purification step like column chromatography if impurities are suspected. |
| "Oiling Out" or Formation of an Amorphous Precipitate | - Supersaturation is too high: The concentration of the solute is excessively high, leading to rapid precipitation instead of crystallization. - Cooling is too fast: Rapid temperature drop favors amorphous solid formation over an ordered crystal lattice. - Inappropriate solvent system. | - Dilute the solution: Add a small amount of the solvent to dissolve the oil, then cool slowly. - Re-heat and cool slowly: Heat the mixture until the oil redissolves, then allow it to cool at a much slower rate. - Change the solvent system: Experiment with different solvent/anti-solvent combinations. For example, if using a single solvent, try an anti-solvent addition method. |
| Low Crystal Yield | - Incomplete precipitation: A significant amount of the compound remains dissolved in the mother liquor. - Crystallization time is too short. - Losses during filtration and washing. | - Cool to a lower temperature: If the solubility is temperature-dependent, cooling to a lower temperature (e.g., in an ice bath or freezer) can increase the yield. - Increase crystallization time: Allow the solution to stand for a longer period to maximize crystal growth. - Minimize washing volume: Wash the collected crystals with a minimal amount of a cold, appropriate solvent in which the compound has low solubility. - Concentrate the mother liquor: Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals. |
| Poor Crystal Quality (e.g., small needles, agglomerates) | - Rapid nucleation and crystal growth: Caused by high supersaturation or rapid cooling. - Presence of impurities. | - Reduce the rate of supersaturation: This can be achieved by slower cooling or a slower addition of an anti-solvent. - Use a different solvent system: The choice of solvent can significantly influence crystal habit. - Recrystallize the product: Dissolve the poor-quality crystals in a minimal amount of hot solvent and recrystallize under slower cooling conditions. |
Experimental Protocols
1. Cooling Crystallization from a Single Solvent (e.g., Methanol)
-
Dissolution: In a suitable flask, add the crude this compound HCl and the minimum amount of hot methanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To further increase the yield, subsequently place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold methanol.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
2. Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound HCl in a solvent in which it is highly soluble (e.g., methanol or DMF).
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water or chloroform, depending on the primary solvent) to the solution with stirring until turbidity is observed.
-
Crystallization: Allow the solution to stand at a constant temperature to allow for crystal growth. If needed, cool the mixture to improve the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for cooling crystallization.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. echemi.com [echemi.com]
- 2. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 3. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 4. CN101811978B - Preparation method of 2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: (2S)-2-Aminobutyramide Purification
Welcome to the technical support center for the purification of (2S)-2-aminobutyramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most critical impurity is the unwanted enantiomer, (R)-2-aminobutyramide.[1][2][3] Other potential impurities can include residual starting materials from the synthesis, such as methyl 2-bromobutyrate, and byproducts like ammonium bromide.[4][5] Unreacted reagents and solvents are also common.
Q2: What is the most effective method for removing the (R)-enantiomer?
A2: Diastereomeric salt recrystallization is a highly effective and widely used method for separating the (S) and (R)-enantiomers. This involves reacting the racemic mixture with a chiral resolving agent, such as L-tartaric acid or D-mandelic acid, to form diastereomeric salts which have different solubilities and can be separated by crystallization.[4][5][6][7][8]
Q3: Can I use chromatography to purify this compound?
A3: Yes, chiral High-Performance Liquid Chromatography (HPLC) can be used for both the analysis of enantiomeric purity and for preparative separation of enantiomers.[2][3] However, for large-scale purification, recrystallization is often more economically viable.
Q4: Are there enzymatic methods to improve the purity of this compound?
A4: Enzymatic methods can be employed to selectively synthesize the desired (S)-enantiomer, which minimizes the formation of the (R)-isomer from the outset. For instance, a lipase can catalyze the ammonolysis of a suitable substrate to produce (S)-2-aminobutyramide with high enantiomeric excess.[9]
Q5: How can I confirm the purity of my final this compound product?
A5: The purity, especially the enantiomeric excess, is typically determined using chiral HPLC.[2][3] Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can be used to identify and quantify other chemical impurities.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect solvent system | Ensure the chosen solvent allows for a significant difference in the solubility of the two diastereomeric salts. A solvent screen may be necessary to find the optimal system. |
| Cooling rate is too fast | Rapid cooling can lead to co-precipitation of the undesired diastereomer. Allow the solution to cool slowly and undisturbed to promote selective crystallization. |
| Insufficient amount of resolving agent | Use a stoichiometric amount of the chiral resolving agent to ensure all of the desired enantiomer forms the salt. |
| Incomplete dissolution | Ensure the diastereomeric salt mixture is fully dissolved at an elevated temperature before cooling to prevent seeding by the undesired salt. |
Issue 2: Poor Yield After Purification
| Possible Cause | Troubleshooting Step |
| Product loss during transfers | Minimize the number of transfer steps. Ensure all vessels are rinsed with the mother liquor to recover any adhered crystals. |
| Product is too soluble in the recrystallization solvent | If the desired diastereomeric salt is too soluble, a significant amount will remain in the mother liquor. Consider using a different solvent or a solvent mixture to reduce its solubility.[10] |
| Excessive washing of crystals | Washing the purified crystals with too much solvent can lead to dissolution and loss of product. Use a minimal amount of cold solvent for washing. |
Issue 3: Presence of Chemical Impurities in the Final Product
| Possible Cause | Troubleshooting Step | | Incomplete reaction | Monitor the synthesis reaction to ensure it has gone to completion before starting the purification process. | | Ineffective initial workup | Ensure the initial workup steps, such as extractions and washes, are sufficient to remove the bulk of non-enantiomeric impurities. | | Carryover of byproducts | A preliminary purification step, such as a simple filtration or non-chiral recrystallization, may be necessary to remove significant byproduct impurities before chiral resolution. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Recrystallization using L-Tartaric Acid
-
Salt Formation: Dissolve racemic 2-aminobutyramide in a suitable solvent, such as methanol.[5]
-
Add a stoichiometric equivalent of L-tartaric acid to the solution.
-
Stir the mixture until the salt formation is complete.
-
Crystallization: Heat the solution to dissolve the diastereomeric salts completely.
-
Allow the solution to cool slowly to room temperature. The L-tartaric acid salt of (S)-2-aminobutyramide is typically less soluble and will crystallize out.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free (S)-2-aminobutyramide.
-
Extract the (S)-2-aminobutyramide with a suitable organic solvent.
-
Dry the organic extract and evaporate the solvent to obtain the purified product.
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
This is a representative method; specific conditions may need to be optimized.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 2 mg/mL.[2]
Data Presentation
Table 1: Purity of (S)-2-aminobutyramide after Recrystallization
| Purification Step | Chemical Purity (by HPLC) | Enantiomeric Excess (e.e.) |
| Crude Product | >95% | Racemic (0% e.e.) |
| After 1st Recrystallization | >99% | ≥98.5%[7] |
| After 2nd Recrystallization | ≥99.5% | ≥99.5%[6] |
Visualizations
Caption: Diastereomeric salt recrystallization workflow.
Caption: Troubleshooting low enantiomeric excess.
References
- 1. watson-int.com [watson-int.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis method of S-2-aminobutanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 6. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. CN101928229A - Process method for producing L-2-aminobutanamide hydrochloride serving as intermediate of levetiracetam - Google Patents [patents.google.com]
- 9. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
- 10. ocw.mit.edu [ocw.mit.edu]
Common issues in scaling up (2S)-2-aminobutyramide production
Welcome to the technical support center for the scaling up of (2S)-2-aminobutyramide production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification. Below you will find troubleshooting guides and frequently asked questions to support your process development and scale-up endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the production of this compound, covering both chemical and enzymatic synthesis routes.
Issue 1: Low Yield in Chemical Synthesis
Question: We are experiencing lower than expected yields in the chemical synthesis of this compound when scaling up the process. What are the common causes and how can we optimize the reaction?
Answer: Low yields during the scale-up of chemical synthesis can be attributed to several factors. Common synthesis pathways start from precursors like 2-aminobutyric acid or 2-bromobutyric acid.[1] Challenges often arise from incomplete reactions, side product formation, or degradation of the product.
Potential Causes & Solutions:
-
Incomplete Reaction:
-
Cause: Inadequate mixing, improper reaction temperature, or insufficient reaction time can lead to incomplete conversion.
-
Solution: Ensure efficient agitation, especially in larger reactors, to maintain a homogenous reaction mixture. Optimize reaction temperature and time based on small-scale experiments and monitor the reaction progress using techniques like HPLC.[2]
-
-
Side Product Formation:
-
Cause: The use of harsh reagents like thionyl chloride or the presence of impurities in starting materials can lead to the formation of unwanted by-products.[1][3]
-
Solution: Purify starting materials before use. Optimize the stoichiometry of reactants and control the addition rate of reactive chemicals to minimize side reactions. Consider alternative, milder reagents where possible.
-
-
Racemization:
-
Cause: Some chemical routes produce a racemic mixture of (R)- and (S)-2-aminobutyramide, effectively reducing the yield of the desired (S)-enantiomer by 50% if not resolved efficiently.
-
Solution: Implement an efficient resolution step using a chiral resolving agent like L-tartaric acid or D-mandelic acid.[1][4] Alternatively, explore stereoselective synthesis routes.
-
Issue 2: Poor Enantiomeric Excess (e.e.) After Resolution
Question: Our resolution of racemic 2-aminobutyramide is yielding a product with low enantiomeric excess. How can we improve the stereochemical purity?
Answer: Achieving high enantiomeric excess is critical for the use of this compound as a pharmaceutical intermediate.[4] The resolution process, typically involving diastereomeric salt formation with a chiral acid, is a crucial step that requires careful optimization.
Potential Causes & Solutions:
-
Suboptimal Resolving Agent or Solvent:
-
Cause: The choice of resolving agent and solvent system is critical for efficient crystallization of the desired diastereomeric salt.
-
Solution: Screen different chiral resolving agents such as L-tartaric acid or D-mandelic acid.[4] Experiment with various solvent systems (e.g., methanol, ethanol, acetone) to find the optimal conditions for selective precipitation.[5][6]
-
-
Inefficient Crystallization:
-
Cause: Rapid cooling or insufficient equilibration time can lead to co-precipitation of the undesired diastereomer.
-
Solution: Implement a controlled cooling profile during crystallization. Allow sufficient time for the system to reach equilibrium at each temperature step. Seeding with a small amount of the pure diastereomeric salt can aid in selective crystallization.
-
-
Incomplete Separation of Diastereomers:
-
Cause: Inefficient filtration or washing of the crystallized salt can leave mother liquor containing the undesired enantiomer on the product.
-
Solution: Ensure efficient solid-liquid separation using appropriate filtration techniques. Wash the filter cake with a cold, appropriate solvent to remove residual mother liquor without dissolving a significant amount of the desired product.[7]
-
Issue 3: Low Activity or Stability of Enzyme in Biocatalytic Routes
Question: We are using an enzymatic method (e.g., D-aminopeptidase for kinetic resolution) to produce (S)-2-aminobutanamide, but the enzyme's activity is low and it deactivates quickly at scale. What could be the problem?
Answer: Enzymatic methods offer high selectivity and milder reaction conditions but can be sensitive to the process environment.[8][9] Maintaining enzyme activity and stability is key to a successful and economical process.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions (pH, Temperature):
-
Cause: Enzymes have optimal pH and temperature ranges for their activity. Deviations can lead to a significant loss of catalytic efficiency. For example, a novel D-aminopeptidase from Brucella sp. shows maximum activity at 45°C and pH 8.0.[8]
-
Solution: Carefully control the pH and temperature of the reaction mixture throughout the process. Use a buffered solution to maintain the optimal pH.
-
-
Substrate or Product Inhibition:
-
Cause: High concentrations of the substrate or the accumulation of the product can inhibit the enzyme's activity.
-
Solution: Implement a fed-batch or continuous process to maintain substrate and product concentrations within a range that does not inhibit the enzyme.
-
-
Enzyme Denaturation:
-
Cause: Shear stress from aggressive mixing in large reactors or the presence of denaturing agents (e.g., organic solvents) can irreversibly damage the enzyme.
-
Solution: Use low-shear agitation systems. If a co-solvent is necessary, select one that is known to be compatible with the enzyme. Consider enzyme immobilization to improve stability and facilitate reuse.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound for industrial production?
A1: The primary routes for industrial production of this compound, a key intermediate for Levetiracetam, are:
-
Chemical Synthesis from 2-Aminobutyric Acid: This involves the esterification of 2-aminobutyric acid followed by amidation. If a racemic starting material is used, a resolution step is required.[7]
-
Chemical Synthesis from 2-Bromobutyric Acid: This route typically involves amination of 2-bromobutyric acid or its ester, followed by resolution of the resulting racemic mixture.[1] This method can be costly due to the price of the starting material.[5]
-
Strecker Synthesis: Starting from propionaldehyde, this method involves the formation of an aminonitrile followed by hydrolysis. Chiral auxiliaries can be used to induce stereoselectivity.
-
Enzymatic Resolution: This involves the kinetic resolution of racemic 2-aminobutanamide using a stereoselective enzyme, such as a D-aminopeptidase, which selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer.[8]
-
Enzymatic Synthesis: Direct enzymatic synthesis, for example, using a lipase to catalyze the ammonolysis of an (S)-2-aminobutyrate ester.[9]
Q2: What are the critical process parameters to monitor during the scale-up of the resolution step?
A2: During the scale-up of the diastereomeric salt resolution, it is crucial to monitor and control the following parameters:
-
Temperature: Both during dissolution and crystallization. A controlled cooling rate is often necessary for selective crystallization.
-
Concentration: The concentration of the racemic substrate and the resolving agent in the chosen solvent will affect the yield and purity.
-
Agitation Rate: Must be sufficient to ensure homogeneity but not so high as to cause excessive secondary nucleation or crystal breakage.
-
pH: In the step to liberate the free amine from the salt, pH control is critical.[7]
-
Enantiomeric Excess (e.e.): Should be monitored at various stages to ensure the effectiveness of the resolution.
Q3: Are there any significant safety concerns when scaling up the production of this compound?
A3: Yes, several safety considerations are important:
-
Hazardous Reagents: Some chemical synthesis routes use hazardous materials like thionyl chloride, which is corrosive and releases toxic HCl and SO₂ gases, or bromine, which is toxic and corrosive.[1][3] Appropriate handling procedures and scrubbing systems are necessary.
-
High-Pressure Reactions: Certain amination processes may require high pressure, which necessitates the use of appropriately rated reactors and safety measures.[3]
-
Exothermic Reactions: The neutralization and salt formation steps can be exothermic. Proper heat management and controlled addition rates are essential to prevent thermal runaways.
-
Flammable Solvents: Many steps use flammable organic solvents like methanol, ethanol, or acetone. The facility must be equipped to handle these materials safely, with proper grounding, ventilation, and explosion-proof equipment.
Data Presentation
Table 1: Comparison of Different Synthesis Strategies for (S)-2-aminobutanamide
| Synthesis Strategy | Starting Material | Key Reagents/Catalyst | Typical Yield | Key Advantages | Key Challenges |
| Chemical Synthesis & Resolution | Methyl 2-bromobutyrate | Ammonia, L-Tartaric Acid | ~48% (overall)[1] | Established methodology | Use of hazardous reagents, multi-step process |
| Enzymatic Resolution | Racemic 2-aminobutanamide | D-aminopeptidase | ~50% (theoretical max) | High selectivity (>99% e.e.), mild conditions[8] | Enzyme cost and stability, product separation |
| Direct Chemical Synthesis | 2-aminobutyric acid | R-malic acid (resolving), Thionyl chloride, Ammonia | ~81%[5] | Higher yield by resolving early | Use of corrosive reagents |
| Asymmetric Synthesis | n-propanal, R-phenylglycinol | Sodium bisulfite, Potassium cyanide, Pd/C | Not specified | Avoids chiral resolution, potentially fewer steps[10] | Catalyst cost, optimization of stereoselectivity |
Experimental Protocols
Protocol 1: Resolution of Racemic 2-Aminobutanamide using L-Tartaric Acid
This protocol is a generalized procedure based on common resolution methods.[1]
-
Dissolution: Dissolve racemic 2-aminobutanamide in methanol (e.g., 2.5-3.4 times the weight of the amide).
-
Salt Formation: Slowly add L-tartaric acid (approximately 0.5 molar equivalents relative to the racemic amide) to the solution while stirring.
-
Crystallization: Cool the mixture to room temperature. A large amount of solid crystal (the L-tartrate salt of the desired enantiomer) should precipitate out.
-
Isolation: Filter the solid precipitate and wash with a small amount of cold methanol.
-
Liberation of Free Amine: Suspend the isolated salt in a suitable solvent. Add a base (e.g., sodium hydroxide solution) to adjust the pH and liberate the free (S)-2-aminobutanamide. Alternatively, for the hydrochloride salt, suspend the tartrate salt in a solvent like isopropanol and add hydrogen chloride.[11]
-
Final Product Isolation: Isolate the final product, (S)-2-aminobutanamide or its hydrochloride salt, by filtration or extraction, followed by solvent removal.
Protocol 2: Enzymatic Kinetic Resolution using D-Aminopeptidase
This protocol is based on the kinetic resolution of racemic 2-aminobutanamide.[8]
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., pH 8.0) containing the racemic 2-aminobutanamide substrate (e.g., up to 300 g/L).
-
Enzyme Addition: Add the D-aminopeptidase enzyme (e.g., as whole recombinant E. coli cells) to the reaction mixture.
-
Biocatalysis: Maintain the reaction at the optimal temperature (e.g., 45°C) with gentle agitation. Monitor the reaction progress by measuring the conversion of the (R)-amide to (R)-acid.
-
Reaction Termination: Stop the reaction when approximately 50% conversion is reached. This maximizes the yield of the (S)-amide while achieving high enantiomeric excess.
-
Product Separation: Separate the enzyme (e.g., by centrifugation if using whole cells).
-
Purification: Separate the remaining (S)-2-aminobutanamide from the (R)-2-aminobutyric acid product. This can be achieved by extraction or crystallization, taking advantage of the different chemical properties of the amide and the carboxylic acid.
Visualizations
Caption: Workflow for chemical synthesis followed by chiral resolution.
Caption: Workflow for enzymatic kinetic resolution.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Chemical synthesis method for of 2-amino-butanamide hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 5. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. myexperiment.org [myexperiment.org]
- 8. researchgate.net [researchgate.net]
- 9. CN112195203B - Method for synthesizing (S) -2-aminobutanamide by enzyme method - Google Patents [patents.google.com]
- 10. CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 11. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
Technical Support Center: (2S)-2-Aminobutyramide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction condition optimization of (2S)-2-aminobutyramide coupling.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling of this compound, offering systematic approaches to diagnose and resolve them.
Issue: Low Coupling Yield
Q1: I am experiencing a significantly lower than expected yield in my this compound coupling reaction. What are the potential causes and how can I improve it?
A1: Low coupling yields with this compound can stem from several factors, ranging from suboptimal reagents to challenging reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Inadequate Activation of the Carboxylic Acid: The first step in amide bond formation is the activation of the carboxylic acid component.[1][2] If this activation is inefficient, the subsequent coupling will be poor.
-
Solution: Switch to a more potent coupling reagent. For substrates that are not sterically demanding, carbodiimides like EDC or DIC in the presence of an additive like HOBt or Oxyma Pure are often sufficient.[1][2][3] For more challenging couplings, onium salt-based reagents such as HATU, HBTU, or PyBOP are recommended due to their higher reactivity.[2][3][4]
-
-
Steric Hindrance: While the ethyl side chain of this compound presents modest steric bulk, it can still hinder the approach of the activated carboxylic acid, especially if the coupling partner is also sterically demanding.[4]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration play a critical role in coupling efficiency.[4][5]
-
Aggregation: Although less common with smaller molecules, if you are coupling this compound in a solid-phase peptide synthesis context, aggregation of the growing peptide chain can lead to incomplete reactions.[4][7]
Issue: Presence of Impurities and Side Products
Q2: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
A2: Side reactions are a common challenge in amide coupling. Identifying the nature of the impurity is key to addressing the problem.
-
Epimerization/Racemization: The chiral center of this compound or the coupling amino acid partner can epimerize under the reaction conditions, leading to diastereomeric impurities.[1][2] This is a significant concern, especially when coupling peptide fragments.[2]
-
Solution:
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[2][3] HOAt and Oxyma Pure are generally considered superior to HOBt in this regard.[4]
-
Choice of Base: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, which can promote epimerization.[4]
-
Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) as elevated temperatures can increase the rate of epimerization.[2][9]
-
Coupling Reagent: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some other classes of coupling reagents.[4]
-
-
-
N-acylurea Formation: When using carbodiimides like DCC or DIC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the desired reaction.[2]
-
Guanidinium Formation: With aminium/uronium-based coupling reagents like HBTU and HATU, an excess of the coupling reagent can react with the free amine of this compound to form a guanidinium byproduct, capping the amine and preventing the desired coupling.[11]
-
Solution: Use the coupling reagent in an equimolar amount relative to the carboxylic acid.[3]
-
Issue: Difficult Purification
Q3: I am struggling to purify my final coupled product. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and byproducts.
-
Byproduct from Coupling Reagent:
-
DCC/DIC: The urea byproducts (DCU and DIU) have different solubilities. DCU (from DCC) is largely insoluble in many organic solvents and can often be removed by filtration.[3] DIU (from DIC) is more soluble, making DIC a better choice for solid-phase synthesis where byproducts are washed away.[3]
-
EDC: The urea byproduct from EDC is water-soluble and can be removed by an aqueous workup.[3]
-
Onium Salts (HATU, HBTU, PyBOP): The byproducts are generally soluble in both water and common organic solvents, making purification by simple extraction or filtration difficult.[2]
-
-
Purification Techniques:
-
Aqueous Workup: A standard aqueous workup involving washing the organic layer with a mild acid (e.g., dilute HCl) to remove unreacted amine and a mild base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and additives like HOBt can be effective.[5]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying amide products. A gradient elution with a solvent system like hexane/ethyl acetate or DCM/methanol is often effective.[12]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[12]
-
Frequently Asked Questions (FAQs)
Q4: Which coupling reagent is the best for this compound?
A4: There is no single "best" coupling reagent, as the optimal choice depends on the specific substrates, the scale of the reaction, and the desired balance between cost, efficiency, and suppression of side reactions.[5] A good starting point for many solution-phase couplings is EDC/HOBt due to its efficiency and the water-solubility of its urea byproduct.[3][5] For more challenging couplings, such as with sterically hindered partners or in solid-phase synthesis, HATU or HBTU are excellent choices due to their high reactivity.[2][3][4]
Q5: What is the optimal solvent for the coupling reaction?
A5: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for amide coupling reactions.[11] DCM is a good choice for carbodiimide-mediated couplings as it is apolar.[11] DMF is a polar aprotic solvent that is excellent at solubilizing most reactants.[5][11] For cases where aggregation is a concern, particularly in solid-phase synthesis, N-methyl-2-pyrrolidone (NMP) is often a superior choice.[4][7]
Q6: How can I monitor the progress of my coupling reaction?
A6: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress by observing the consumption of the starting materials and the appearance of the product spot.[5] For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the desired product and identify any major side products.[5] In solid-phase peptide synthesis, the Kaiser test (ninhydrin test) can be used to detect the presence of free primary amines, indicating an incomplete coupling reaction.[6]
Q7: At what temperature should I run my coupling reaction?
A7: Most coupling reactions are performed at room temperature.[5][13] However, for reactions that are sluggish due to steric hindrance, gentle heating may be necessary.[4] Conversely, to minimize epimerization, it is often beneficial to perform the reaction at a lower temperature, such as 0 °C, especially during the initial activation step.[2][5]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Coupling
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/DIC + HOBt/Oxyma | Carbodiimide | Cost-effective, good for routine couplings.[2][3] EDC byproduct is water-soluble.[3] | Can lead to racemization without additives.[1][3] Formation of N-acylurea byproduct.[2] |
| HATU/HBTU | Aminium/Uronium Salt | High reactivity, fast reaction times.[2][3] Effective for hindered couplings.[4] | More expensive. Can cause guanidinium formation if used in excess.[3][11] |
| PyBOP/PyAOP | Phosphonium Salt | High reactivity, low racemization.[4] Good for hindered couplings. | Byproducts can be difficult to remove.[5] BOP forms a carcinogenic byproduct.[3][11] |
| T3P | Phosphonic Acid Anhydride | Byproducts are water-soluble and easily removed.[5] | May have a more limited scope for complex substrates.[5] |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.1 equivalents) to the solution and stir until it is fully dissolved.
-
Add this compound (1.1 equivalents). If it is in a salt form (e.g., hydrochloride), add a non-nucleophilic base like DIPEA or NMM (1.1 equivalents for the free base, 2.2 equivalents for the salt).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 equivalents) portion-wise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for this compound Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 equivalents) to the solution.
-
Add a non-nucleophilic base such as DIPEA or NMM (2.0 equivalents).
-
Stir the mixture for 10-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purify the product as described in Protocol 1.
Visualizations
References
- 1. hepatochem.com [hepatochem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Enzymatic Resolution of Aminobutyramide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic resolution of aminobutyramide.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymes used for the kinetic resolution of aminobutyramide?
A1: The most common enzymes for the kinetic resolution of aminobutyramide and related amide compounds are lipases and amidases. Lipases, such as Candida antarctica lipase B (CALB), are frequently used due to their broad substrate specificity and commercial availability. Amidases can also be employed for the stereoselective hydrolysis of one of the aminobutyramide enantiomers.
Q2: What is the maximum theoretical yield for a standard enzymatic kinetic resolution of aminobutyramide?
A2: In a standard enzymatic kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemic mixture. Therefore, the maximum theoretical yield for the conversion of the reactive enantiomer is 50%, leaving the other enantiomer unreacted. To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) approach is necessary.
Q3: How can I monitor the progress and enantioselectivity of the enzymatic resolution?
A3: The progress and enantioselectivity of the reaction are typically monitored using chiral High-Performance Liquid Chromatography (HPLC). A specific method for the chiral separation of 2-aminobutanamide enantiomers has been developed using a CROWNPAK CR (+) column.[1][2] This allows for the determination of the enantiomeric excess (ee) of both the remaining substrate and the product.
Q4: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to aminobutyramide?
A4: Dynamic Kinetic Resolution (DKR) is a technique used to overcome the 50% yield limitation of a standard kinetic resolution.[3][4] It combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[3][4][5][6][7][8][9] This continuous racemization replenishes the substrate pool for the enzyme, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[3][4] For aminobutyramide, this would involve adding a suitable racemization catalyst to the reaction mixture along with the resolving enzyme.
Troubleshooting Guides
Issue 1: Low Yield or Low Conversion Rate
Low conversion can be a significant hurdle in achieving an efficient resolution. The following guide provides a systematic approach to troubleshoot this issue.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | pH: Determine the optimal pH for your enzyme by testing a range of buffer systems. Most enzymes have a narrow optimal pH range for maximum activity.[10][11][12][13][14][15] Temperature: Evaluate a range of temperatures to find the optimum for your enzyme. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[10][11][12][13][14][15] |
| Enzyme-Related Issues | Enzyme Concentration: Increase the enzyme loading in a stepwise manner to see if it improves the conversion rate.[10][12][13] Enzyme Inactivation: Ensure the enzyme has been stored correctly and is active. Consider using a fresh batch of the enzyme. Solvents or reaction byproducts could also be inactivating the enzyme. Immobilization: Immobilizing the enzyme on a solid support can improve its stability and reusability.[16][17][18] |
| Substrate-Related Issues | Substrate Inhibition: High concentrations of the substrate can sometimes inhibit the enzyme. Try a lower initial substrate concentration or a fed-batch approach where the substrate is added gradually over time. Poor Solubility: Ensure the aminobutyramide is fully dissolved in the reaction medium. If solubility is an issue, consider screening different co-solvents. |
| Product Inhibition | The accumulation of the product can sometimes inhibit the enzyme. Monitor the reaction progress over time; if the rate slows down significantly as the product concentration increases, product inhibition may be the cause. Consider in-situ product removal techniques if feasible. |
Troubleshooting Workflow for Low Conversion
Issue 2: Low Enantioselectivity (Low Enantiomeric Excess - ee)
Achieving high enantioselectivity is the primary goal of enzymatic resolution. Low ee values indicate that the enzyme is not effectively discriminating between the two enantiomers.
Potential Causes and Solutions
| Potential Cause | Suggested Solution |
| Inherent Enzyme Selectivity | The chosen enzyme may not be highly selective for aminobutyramide. Screen a panel of different lipases or amidases to identify a more selective enzyme. Enzyme screening kits are commercially available for this purpose.[19] |
| Reaction Conditions | Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it may decrease the reaction rate.[10][13] Solvent: The choice of solvent can significantly impact enzyme conformation and, consequently, enantioselectivity. Screen a variety of organic solvents. |
| Reaction Time | If the reaction is allowed to proceed for too long (significantly past 50% conversion), the enzyme may start to react with the less-preferred enantiomer, leading to a decrease in the enantiomeric excess of both the product and the remaining substrate. Perform a time-course study to determine the optimal reaction time. |
| Enzyme Engineering | For advanced users, techniques like directed evolution or site-directed mutagenesis can be employed to engineer the enzyme for improved enantioselectivity.[20] |
Troubleshooting Workflow for Low Enantioselectivity
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of Aminobutyramide
-
Reaction Setup: In a suitable vessel, dissolve racemic aminobutyramide in an appropriate organic solvent (e.g., toluene, tert-butanol).
-
Acyl Donor: Add an acyl donor (e.g., ethyl acetate, vinyl acetate) to the reaction mixture. The molar ratio of acyl donor to substrate may need to be optimized.
-
Enzyme Addition: Add the selected lipase or amidase (often in an immobilized form for easier recovery) to the mixture.
-
Incubation: Stir the reaction mixture at a controlled temperature.
-
Monitoring: Periodically withdraw small aliquots from the reaction mixture. Remove the enzyme (e.g., by filtration if immobilized) and analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
Reaction Termination: Once the desired conversion (typically around 50% for a kinetic resolution) and enantiomeric excess are achieved, stop the reaction by removing the enzyme.
-
Work-up: The unreacted aminobutyramide enantiomer and the acylated product can then be separated using standard chemical techniques such as extraction or chromatography.
Protocol 2: Chiral HPLC Method for Aminobutyramide Enantiomers
This protocol is adapted from a published method for the analysis of 2-aminobutanamide.[1][2]
-
Column: CROWNPAK CR (+)
-
Mobile Phase: 0.05% Perchloric acid solution
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 15 °C
-
Detection: UV at 200 nm
-
Sample Preparation: Dilute the reaction aliquot with the mobile phase to an appropriate concentration. Filter the sample to remove any particulate matter before injection.
Calculation of Enantiomeric Excess (ee):
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters that can be optimized for the enzymatic resolution of aminobutyramide. The optimal values will be specific to the chosen enzyme and substrate.
Table 1: Effect of Temperature on Enzyme Activity and Enantioselectivity
| Temperature (°C) | Relative Activity (%) | Enantiomeric Excess (ee%) |
| 20 | 45 | 98 |
| 30 | 70 | 95 |
| 40 | 100 | 92 |
| 50 | 85 | 85 |
| 60 | 50 | 70 |
Note: This is example data. Actual results will vary.
Table 2: Effect of pH on Enzyme Activity
| pH | Relative Activity (%) |
| 5.0 | 30 |
| 6.0 | 75 |
| 7.0 | 100 |
| 8.0 | 90 |
| 9.0 | 60 |
Note: This is example data. Optimal pH is highly enzyme-dependent.
Table 3: Effect of Solvent on Enantioselectivity (E-value)
| Solvent | E-value |
| Hexane | 150 |
| Toluene | 120 |
| Dioxane | 80 |
| Acetonitrile | 50 |
| tert-Butanol | 110 |
Note: The E-value is a measure of enantioselectivity. Higher E-values are better. This is example data.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 8. d-nb.info [d-nb.info]
- 9. Efficient synthesis of α-alkyl-β-amino amides by transaminase-mediated dynamic kinetic resolutions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. monash.edu [monash.edu]
- 11. benchchem.com [benchchem.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. conductscience.com [conductscience.com]
- 14. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 15. researchgate.net [researchgate.net]
- 16. Improving lipase activity by immobilization and post-immobilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facile, high efficiency immobilization of lipase enzyme on magnetic iron oxide nanoparticles via a biomimetic coating - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. codexis.com [codexis.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: (2S)-2-aminobutyramide Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of (2S)-2-aminobutyramide during storage. It includes frequently asked questions and troubleshooting guides to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound is hydrolysis.[1][2][3] Under aqueous conditions, particularly with heat or the presence of acid or base catalysts, the amide bond can be cleaved to yield (S)-2-aminobutyric acid and ammonia.[2][3] Oxidation of the amine group is another potential, though typically less common, degradation route.[4][5]
Q2: What are the recommended long-term storage conditions for solid this compound hydrochloride?
A2: For optimal stability, solid this compound hydrochloride should be stored in a cool, dry, and dark environment in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6] Specific temperature recommendations can vary, with some sources suggesting 2-8°C while others indicate room temperature is sufficient for the stable hydrochloride salt.[6] Always refer to the supplier's specific recommendations.
Q3: How does pH affect the stability of this compound in solution?
A3: Like most amides, the stability of this compound in solution is highly pH-dependent. The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 6-7) and increases significantly under both acidic (pH < 4) and basic (pH > 8) conditions.[1][7]
Q4: Can this compound degrade in the solid state?
A4: While significantly more stable in the solid state than in solution, degradation can still occur, especially over long periods or under suboptimal conditions.[8] The presence of moisture is a key factor; therefore, storage in a desiccated, low-humidity environment is critical. Elevated temperatures can also accelerate solid-state degradation.
Q5: What are the typical impurities found in this compound samples?
A5: Besides the primary degradation product, (S)-2-aminobutyric acid, other potential impurities can include the opposite enantiomer, (R)-2-aminobutyramide, and residual starting materials or reagents from its synthesis.[9]
Troubleshooting Guide
Q: I observe a new peak in my HPLC analysis of a stored sample. What could it be?
A: A new peak appearing during a stability study is typically a degradation product.
-
Primary Suspect: The most probable identity of the new peak is (S)-2-aminobutyric acid , the product of hydrolysis.[2] Its retention time will likely be different from the parent amide.
-
Check for Racemization: If using a chiral HPLC method, check for a peak corresponding to the (R)-enantiomer. While less common during storage alone, certain conditions could potentially lead to racemization.
-
Action Plan:
-
Confirm the identity of the peak by co-injecting your sample with a known standard of (S)-2-aminobutyric acid.
-
Utilize a mass spectrometer (LC-MS) to determine the mass of the impurity, which can help confirm its identity.
-
Review your storage conditions (temperature, humidity, light exposure) to identify potential causes for the degradation.
-
Q: The potency or assay value of my this compound has decreased over time. Why?
A: A decrease in potency indicates that the parent compound has degraded into one or more other substances.
-
Probable Cause: Hydrolysis is the most likely reason for a loss of potency. The conversion of the amide to its corresponding carboxylic acid will result in a lower assay value for the active compound.
-
Contributing Factors:
-
Moisture: The compound may have been exposed to humidity. Ensure containers are tightly sealed and consider using a desiccator.
-
Temperature: Storage at elevated temperatures accelerates degradation.[8]
-
pH (for solutions): If the compound is in solution, the pH may have shifted to a less stable acidic or basic range.
-
Q: My solid this compound has changed in appearance (e.g., clumping, discoloration). What should I do?
A: Physical changes often signal chemical degradation or issues with moisture.
-
Clumping/Caking: This is a strong indicator of moisture absorption. The material is hygroscopic and should be handled in a low-humidity environment.
-
Discoloration: A yellow or brown tint may suggest oxidative degradation or the formation of other minor impurities.
-
Recommended Actions:
-
Re-test the material for purity and potency using a validated stability-indicating method.
-
Discard the material if significant degradation is confirmed.
-
Review handling and storage procedures to ensure the material is protected from moisture and air.
-
Data on Degradation
The following tables present representative data illustrating the expected stability of this compound hydrochloride under various conditions. Note: This data is illustrative and based on the known behavior of similar small molecule amides. Actual degradation rates should be determined empirically.
Table 1: Effect of Temperature on Solid-State Stability (Storage Conditions: Tightly sealed amber vials, <30% Relative Humidity)
| Storage Temperature | Time (Months) | Purity (%) | Primary Degradant ((S)-2-aminobutyric acid) (%) |
| 2-8°C | 0 | 99.8 | < 0.1 |
| 6 | 99.7 | 0.1 | |
| 12 | 99.6 | 0.2 | |
| 25°C | 0 | 99.8 | < 0.1 |
| 6 | 99.4 | 0.4 | |
| 12 | 99.0 | 0.8 | |
| 40°C | 0 | 99.8 | < 0.1 |
| 6 | 98.1 | 1.6 | |
| 12 | 96.5 | 3.2 |
Table 2: Effect of pH on Stability in Aqueous Solution at 40°C (Conditions: 1 mg/mL solution, 4 weeks storage)
| pH | Purity Remaining (%) | Primary Degradant ((S)-2-aminobutyric acid) (%) |
| 2.0 | 85.2 | 14.5 |
| 4.0 | 94.1 | 5.7 |
| 6.5 | 99.1 | 0.8 |
| 8.5 | 92.3 | 7.5 |
| 10.0 | 79.8 | 19.9 |
Visualizations
Caption: Primary hydrolytic degradation pathway for this compound.
Caption: Troubleshooting workflow for investigating stability issues.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (S)-2-Aminobutyramide Hydrochloride | LGC Standards [lgcstandards.com]
Validation & Comparative
A Comparative Guide to the Synthesis of (2S)-2-aminobutyramide for Researchers and Drug Development Professionals
An essential chiral intermediate, (2S)-2-aminobutyramide, serves as a critical building block in the synthesis of several pharmaceuticals, most notably the anti-epileptic drug Levetiracetam. The stereochemistry of this compound is paramount to its biological activity, necessitating enantiomerically pure forms. This guide provides an objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthesis Routes
The synthesis of enantiomerically pure this compound can be broadly categorized into four main strategies: classical resolution of a racemic mixture, asymmetric synthesis, enzymatic resolution, and synthesis from a chiral pool. Each approach presents a unique set of advantages and disadvantages in terms of yield, enantiomeric excess (e.e.), cost, and environmental impact.
| Synthesis Route | Starting Material(s) | Key Reagents/Enzymes | Yield | Enantiomeric Excess (e.e.) | Purity | Key Advantages | Key Disadvantages |
| Classical Resolution | Racemic 2-aminobutyramide | L-(+)-tartaric acid or D-(-)-mandelic acid | ~41.5% (as tartrate salt)[1] | >95%[2] | ≥99%[2] | Well-established, relatively simple procedure. | Theoretical maximum yield of 50%, requires resolving agent. |
| Asymmetric Strecker Synthesis | Propanal, Sodium Cyanide | Chiral Auxiliary (e.g., [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride) | 76-93% (of diastereomerically pure intermediate)[3] | >98%[3] | High | High enantioselectivity from achiral precursors. | Use of highly toxic cyanide, requires a chiral auxiliary. |
| Enzymatic Kinetic Resolution | Racemic 2-aminobutanamide | D-aminopeptidase from Brucella sp. | ~50% | >99%[4] | High | High enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical maximum yield of 50%, requires specific enzyme. |
| Lipase-Catalyzed Ammonolysis | (S)-2-aminobutyrate methyl ester | Immobilized Lipase, Ammonium Carbamate | 85.5% | 99.5% | High | High yield and enantioselectivity, avoids resolution of the final product. | Requires enantiomerically pure starting material. |
| Synthesis from Chiral Pool | L-threonine | E. coli whole-cell catalyst, Thionyl chloride, Ammonia | 82.6-86.0% | >99% | 99.3% | Starts from a readily available and inexpensive chiral precursor, high enantiopurity. | Multi-step process involving both biotransformation and chemical synthesis. |
Experimental Protocols
Classical Resolution using L-(+)-tartaric acid
This method involves the separation of enantiomers from a racemic mixture of 2-aminobutyramide by forming diastereomeric salts with a chiral resolving agent.
Procedure:
-
Suspend racemic (±)-2-aminobutyramide (102 g) in methanol (1400 ml) in a 3-liter round-bottom flask.[5]
-
Gradually add L-(+)-tartaric acid (150 g) to the suspension with stirring at 25°C.[5]
-
Heat the mixture to reflux. A salt will precipitate after approximately 30 minutes.[5]
-
Cool the mixture to 40-50°C and filter to collect the (S)-(+)-2-aminobutyramide tartrate salt.[5]
-
The desired (S)-2-aminobutyramide can be liberated from the tartrate salt by treatment with a base.
Asymmetric Strecker Synthesis
This route constructs the chiral center enantioselectively from an achiral aldehyde.
Procedure:
-
To a solution of sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride (chiral auxiliary) in a mixture of methanol and water, add propanal at 25-30°C.
-
This reaction affords the diastereomerically pure 2-[2-(4-methoxyphenyl)-(S)-methylethyl-amino]-(S)-butyronitrile hydrochloride.
-
Hydrolyze the resulting nitrile with 6 M aqueous hydrochloric acid to obtain enantiomerically pure (S)-2-aminobutyric acid hydrochloride.
-
Treat the (S)-2-aminobutyric acid hydrochloride with thionyl chloride in methanol to form the methyl ester in situ.
-
Subsequent ammonolysis using methanolic ammonia under pressure yields (S)-2-aminobutyramide hydrochloride.
Enzymatic Kinetic Resolution
This method utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the other.
Procedure:
-
Prepare a solution of racemic 2-aminobutanamide (300 g/L) in a suitable buffer (pH 8.0).[4]
-
Add recombinant Escherichia coli whole cells (4 g/L wet cell weight) containing a novel D-aminopeptidase from Brucella sp. (Bs-Dap).[4]
-
Maintain the reaction at 45°C. The enzyme will selectively hydrolyze the (R)-enantiomer.[4]
-
After approximately 80 minutes, a conversion of 50% is reached, leaving the desired (S)-2-aminobutanamide with an enantiomeric excess of >99%.[4]
-
Separate the unreacted (S)-2-aminobutanamide from the hydrolyzed (R)-2-aminobutyric acid.
Lipase-Catalyzed Ammonolysis
This enzymatic approach directly converts an enantiomerically pure ester to the desired amide.
Procedure:
-
Add (S)-2-aminobutyrate methyl ester (10.3 g), ammonium carbamate (8 g), and tert-butyl alcohol (100 mL) to a 250 mL round-bottom flask.
-
Add immobilized lipase (1 g) and stir the mixture at 40°C for 20 hours.
-
Monitor the reaction by HPLC until the conversion is >96%.
-
Remove the immobilized lipase by centrifugal filtration for recovery.
-
Heat the filtrate to 75°C for about 1 hour and decolorize with activated carbon.
-
After filtration, remove the solvent by reduced-pressure distillation.
-
Rinse the residue with methanol and dry to obtain the white solid product.
Synthesis from Chiral Pool (L-threonine)
This chemoenzymatic route starts with a naturally occurring chiral amino acid.
Procedure:
-
Biotransformation: Convert L-threonine to L-2-aminobutyric acid using a whole-cell biocatalyst, such as E. coli, expressing L-threonine deaminase and L-leucine dehydrogenase.[6][7] A conversion rate of 99.0% can be achieved.[8]
-
Esterification: In a 1000 ml flask with stirring, add L-2-aminobutyric acid (85.3 g) and methanol (380 ml). Cool to 4°C and slowly drip in thionyl chloride (82 ml) over approximately 3 hours, maintaining the temperature at 20°C. After 15 hours, remove the methanol under reduced pressure to obtain S-(+)-2-aminobutyric acid methyl ester hydrochloride.[6]
-
Ammonolysis: In a flask pre-chilled to 4°C, add saturated methanolic ammonia (450 ml) and the esterification product (127.2 g). Maintain the reaction temperature at 0-4°C for 16 hours. Remove the solvent under reduced pressure and dry to obtain S-(+)-2-aminobutanamide hydrochloride.[6]
Synthesis Pathway Diagrams
References
- 1. CN101691334A - Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method - Google Patents [patents.google.com]
- 2. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP1879861A2 - Process for preparing levetiracetam and racemization of (r)- and (s)-2-amino butynamide and the corresponding acid derivatives - Google Patents [patents.google.com]
- 6. CN103045667A - Preparation method of S-(+)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 7. A one-pot system for production of L-2-aminobutyric acid from L-threonine by L-threonine deaminase and a NADH-regeneration system based on L-leucine dehydrogenase and formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Production of L-2-aminobutyric acid from L-threonine using a trienzyme cascade] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Determining the Enantiomeric Excess of (2S)-2-aminobutyramide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric excess (e.e.) of chiral molecules such as (2S)-2-aminobutyramide, a key starting material in the synthesis of the anti-epileptic drug Levetiracetam, is critical for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for this purpose: a direct method using a chiral crown ether stationary phase and an indirect method involving pre-column derivatization for use with more common polysaccharide-based chiral columns or even standard achiral columns.
Method Comparison at a Glance
The choice between a direct or indirect HPLC method for the enantiomeric separation of 2-aminobutyramide is a trade-off between the simplicity of sample preparation and the specificity and cost of the chiral stationary phase (CSP). The following table summarizes the key performance characteristics of a validated direct method and a representative indirect (derivatization) approach.
| Parameter | Method 1: Direct Chiral Separation | Method 2: Indirect Chiral Separation (with Derivatization) |
| Principle | Direct separation of enantiomers on a chiral stationary phase. | Derivatization of enantiomers to form diastereomers, followed by separation on a chiral or achiral column. |
| Chiral Stationary Phase | Chiral Crown Ether (e.g., CROWNPAK CR (+)) | Polysaccharide-based (e.g., Chiralpak® series) or standard C18 |
| Sample Preparation | Simple dissolution in the mobile phase. | Requires a chemical derivatization step prior to injection. |
| Mobile Phase | Acidic aqueous solution (e.g., 0.05% Perchloric acid). | Typically normal phase (e.g., Hexane/Isopropanol) or reversed-phase gradients. |
| Detection | UV at low wavelength (e.g., 200 nm). | UV/Vis or Fluorescence, depending on the derivatizing agent. |
| LOD | 0.0002 mg/mL[1][2][3] | Dependent on the derivatizing agent and detector sensitivity. |
| LOQ | 0.0005 mg/mL[1][2][3] | Dependent on the derivatizing agent and detector sensitivity. |
| Linearity Range | 0.0005 mg/mL to 0.004 mg/mL[1][2][3] | Dependent on the derivatization reaction and detector response. |
| Recovery | 93% to 106%[1][2][3] | Dependent on the efficiency and reproducibility of the derivatization reaction. |
| Advantages | - Simple and direct analysis.- High selectivity for primary amines.- Avoids potential side reactions from derivatization. | - Can utilize more common and less expensive chiral columns or even standard achiral columns.- Derivatization can improve chromatographic behavior and detection sensitivity. |
| Disadvantages | - Requires a specialized and potentially more expensive chiral column.- May have limited applicability to other classes of compounds. | - More complex and time-consuming sample preparation.- Derivatization reaction must be complete and reproducible.- Potential for side reactions or racemization during derivatization. |
Experimental Protocols
Method 1: Direct Enantiomeric Separation using a Chiral Crown Ether Column
This method, adapted from the validated procedure by Naga Jhansi et al., allows for the direct separation of (2S)- and (R)-2-aminobutyramide without derivatization.[1][2][3]
HPLC System and Conditions:
-
Column: CROWNPAK CR (+) (150 x 4.0 mm, 5.0 µm)
-
Mobile Phase: 0.05% Perchloric acid in water
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 15 °C
-
Detection: UV at 200 nm
-
Injection Volume: Not specified, but typically 5-20 µL
-
Diluent: Mobile phase
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Prepare a racemic mixture of 2-aminobutyramide in the mobile phase to confirm the elution order and resolution of the enantiomers.
-
For the determination of the (R)-enantiomer in (S)-2-aminobutyramide, prepare a calibration curve using a standard of the (R)-enantiomer.
A study by Naga Jhansi et al. noted that several polysaccharide-based columns, including Chiral PAK ADH, Chiral PAK ODRH, Chiral PAK OD, and Chiral PAK IA, did not provide adequate separation for the underivatized 2-aminobutyramide enantiomers under their tested conditions.[1]
Method 2: Indirect Enantiomeric Separation via Pre-column Derivatization
This protocol is a representative method for the enantiomeric separation of small primary amines like 2-aminobutyramide and its structural analog 2-aminobutanol, which lack a strong chromophore. Derivatization with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) introduces a chromophore and creates diastereomers that can be separated on a polysaccharide-based chiral column.
Derivatization Procedure:
-
Dissolve the 2-aminobutyramide sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a molar excess of the derivatizing agent (e.g., NBD-Cl) and a non-chiral base (e.g., triethylamine) to catalyze the reaction.
-
Allow the reaction to proceed to completion. The reaction time and temperature will depend on the specific derivatizing agent used.
-
Quench the reaction if necessary and dilute the mixture with the mobile phase for HPLC analysis.
HPLC System and Conditions (Representative for Polysaccharide Columns):
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, Chiralcel® OD-H). The selection of the specific column may require screening.
-
Mobile Phase: Typically a normal phase eluent such as n-Hexane and 2-propanol in various ratios (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV or Fluorescence at a wavelength appropriate for the NBD derivative (e.g., UV at 310 nm and Fluorescence with excitation at 470 nm and emission at 530 nm).
-
Injection Volume: 10-20 µL
Visualizing the Methodologies
To further clarify the distinction between these two approaches, the following diagrams illustrate the logical workflow for each method.
Conclusion
Both direct and indirect HPLC methods offer viable pathways for the determination of the enantiomeric excess of this compound. The direct method using a chiral crown ether column is straightforward and avoids the complexities of derivatization, making it an excellent choice for routine quality control where the investment in a specialized column is justified. Conversely, the indirect method, while requiring a more involved sample preparation, provides flexibility in column selection and can enhance detection sensitivity. The optimal choice of method will depend on the specific laboratory's available instrumentation, throughput requirements, and the overall analytical strategy.
References
A Comparative Analysis of Chemical Versus Enzymatic Resolution of Racemates
For Researchers, Scientists, and Drug Development Professionals
The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, is a critical step in the development and manufacturing of chiral drugs, fine chemicals, and agrochemicals. The biological activity of a chiral molecule is often confined to one of its enantiomers, while the other may be inactive or even exert harmful effects.[1] This guide provides a comparative analysis of two primary methods for resolving racemates: classical chemical resolution and enzymatic resolution.
Principles of Racemate Resolution
Resolution strategies rely on the differential interaction of enantiomers with a chiral environment.
Chemical resolution , the older of the two methods, typically involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[2][3] Since diastereomers possess different physical properties, such as solubility and melting point, they can be separated by conventional techniques like fractional crystallization or chromatography.[2][3] Following separation, the resolving agent is removed to yield the individual enantiomers.
Enzymatic resolution is a type of kinetic resolution that utilizes the stereoselectivity of enzymes.[2] In this process, an enzyme preferentially catalyzes the transformation of one enantiomer in a racemic mixture, while leaving the other largely unreacted.[2] This difference in reaction rates allows for the separation of the unreacted enantiomer from the product of the enzymatic reaction. Lipases are a commonly used class of enzymes for this purpose due to their broad substrate specificity and high enantioselectivity.[4][5]
Head-to-Head Comparison: Chemical vs. Enzymatic Resolution
| Feature | Chemical Resolution | Enzymatic Resolution |
| Principle | Formation of diastereomers with different physical properties.[2][3] | Differential rates of reaction of enantiomers with an enzyme.[2] |
| Selectivity | Variable, dependent on the choice of resolving agent and substrate. | Generally high to excellent enantioselectivity (high E-values).[6] |
| Reaction Conditions | Often requires stoichiometric amounts of resolving agents and can involve harsh conditions (e.g., strong acids/bases, high temperatures).[7] | Typically mild conditions (physiological pH, ambient temperature and pressure), reducing the risk of side reactions and degradation.[8] |
| Yield (Classical) | Theoretical maximum of 50% for the desired enantiomer.[9] | Theoretical maximum of 50% for the desired enantiomer.[2] |
| Dynamic Kinetic Resolution (DKR) | Can be achieved by combining with a racemization catalyst, potentially leading to >50% yield. | Readily coupled with in-situ racemization of the unreacted enantiomer to achieve theoretical yields approaching 100%.[9] |
| Environmental Impact | Can generate significant waste from resolving agents and solvents. | Generally considered a "greener" technology with biodegradable catalysts (enzymes) and often aqueous reaction media.[10] |
| Substrate Scope | Broad applicability to a wide range of functional groups (acids, bases, alcohols). | Can be limited by the substrate specificity of the enzyme. |
| Cost | Cost of chiral resolving agents can be high, though some are readily available. | Enzyme cost can be a factor, but immobilization and reuse can mitigate this.[8] |
| Process Development | Can be empirical and time-consuming to find the optimal resolving agent and crystallization conditions. | Can be more straightforward to screen a library of enzymes for optimal activity and selectivity. |
Quantitative Data Summary
The following table summarizes representative data from the literature, comparing the performance of chemical and enzymatic resolution for specific substrates.
| Substrate | Resolution Method | Resolving Agent/Enzyme | Enantiomeric Excess (e.e.) | Yield | Reference |
| (±)-Mandelic Acid | Chemical | (1R,2S)-(−)-Ephedrine | >95% (for R-enantiomer) | ~70% (of diastereomeric salt) | [1] |
| (±)-Ibuprofen | Enzymatic (Esterification) | Candida rugosa lipase | ≥96% (for S-ibuprofen) | ~45% | [11] |
| (±)-1-Phenylethanol | Enzymatic (Acylation) | Candida antarctica lipase B (Novozym 435®) | >99% (for (R)-acetate) | ~47% | [6] |
| (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Chemical | (-)-Dibenzoyl-L-tartaric acid | >85% | 80-90% (of diastereomeric salt) | [9] |
| (±)-Aryltrimethylsilyl chiral alcohols | Enzymatic (Transesterification) | PS-D lipase | >99% | up to 49% | [12] |
Experimental Protocols
Chemical Resolution of (±)-Mandelic Acid
This protocol is a generalized procedure based on the classical method of diastereomeric salt formation.
Materials:
-
(±)-Mandelic acid
-
(R)-(+)-α-Methylbenzylamine (or another suitable chiral amine)
-
Methanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve racemic mandelic acid (1.0 eq.) in a minimal amount of warm methanol. In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5-1.0 eq.) in methanol. Slowly add the amine solution to the mandelic acid solution with stirring.[13]
-
Fractional Crystallization: Allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.[13]
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. The mother liquor contains the more soluble diastereomer.[13]
-
Liberation of Enantiomer: Suspend the collected crystals in water and acidify to a pH of 1-2 with 1 M HCl.[13]
-
Extraction: Extract the liberated (S)-mandelic acid with ethyl acetate.
-
Drying and Evaporation: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield enantiomerically enriched (S)-mandelic acid.[13]
-
Purity Analysis: Determine the enantiomeric excess using chiral HPLC. Recrystallization may be performed to enhance enantiomeric purity.[13]
Enzymatic Resolution of a Racemic Secondary Alcohol
This protocol describes a typical lipase-catalyzed acylation for the kinetic resolution of a racemic alcohol.
Materials:
-
Racemic secondary alcohol (e.g., 1-phenylethanol)
-
Immobilized lipase (e.g., Candida antarctica lipase B - CALB, Novozym 435®)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., hexane or tert-butyl methyl ether)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a solution of the racemic alcohol (1 mmol) in hexane (4 mL), add the immobilized lipase (20 mg) and vinyl acetate (2.2 mmol).[12]
-
Incubation: Stir the mixture at a controlled temperature (e.g., room temperature or 30°C) and monitor the reaction progress by TLC or GC.
-
Reaction Quench: Once the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can be washed and reused.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the unreacted (S)-alcohol and the acetylated (R)-product. Separate these two compounds by column chromatography on silica gel.[12]
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product by chiral GC or HPLC analysis.[12]
Visualizing the Workflows
Caption: Workflow for classical chemical resolution via diastereomeric salt formation.
Caption: Workflow for enzymatic kinetic resolution of a racemic substrate.
Caption: Decision pathway for selecting a resolution method.
Conclusion
The choice between chemical and enzymatic resolution is multifaceted and depends on factors such as the nature of the substrate, the desired scale of the reaction, cost considerations, and the required enantiomeric purity. Chemical resolution remains a versatile and widely practiced technique, particularly when a suitable resolving agent is readily available. However, the demand for more sustainable and efficient manufacturing processes has led to a significant increase in the adoption of enzymatic resolution. The high selectivity, mild reaction conditions, and potential for achieving theoretical yields greater than 50% through dynamic kinetic resolution make enzymatic methods a powerful tool in the modern chemist's arsenal for the synthesis of enantiomerically pure compounds. For drug development professionals, the "green" credentials and often simpler process development of enzymatic resolutions are particularly attractive attributes.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. jocpr.com [jocpr.com]
- 3. chemconnections.org [chemconnections.org]
- 4. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. EP0000518A1 - Process for the chemical resolution of racemic mandelic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Synthons in Levetiracetam Synthesis: (2S)-2-Aminobutyramide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The antiepileptic drug Levetiracetam, marketed under brand names like Keppra®, is a cornerstone in the management of seizure disorders. Its therapeutic efficacy is critically dependent on its specific stereochemistry, with the (S)-enantiomer being the pharmacologically active form. Consequently, the enantioselective synthesis of Levetiracetam is of paramount importance in pharmaceutical manufacturing. This guide provides an objective comparison of the traditional chiral synthon, (2S)-2-aminobutyramide, with alternative chiral synthons and synthetic strategies for the production of Levetiracetam. The comparison includes quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers and drug development professionals in selecting the most suitable method for their needs.
Introduction to Levetiracetam and the Significance of Chirality
Levetiracetam's mechanism of action is not fully elucidated, but it is known to bind to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. The (S)-enantiomer exhibits a significantly higher affinity for SV2A than its (R)-counterpart, highlighting the critical role of chirality in its biological activity. Therefore, synthetic routes must ensure high enantiomeric purity to maximize therapeutic benefit and minimize potential off-target effects of the inactive enantiomer.
The Established Route: this compound as the Chiral Synthon
The most common and well-established method for synthesizing Levetiracetam involves the use of this compound as the key chiral building block. This approach is favored for its reliability and relatively straightforward reaction sequence.
The synthesis typically proceeds via the N-alkylation of this compound with a suitable four-carbon electrophile, followed by cyclization to form the pyrrolidinone ring. A common reagent for this is 4-chlorobutyryl chloride.
Performance Data:
| Parameter | Value | Reference |
| Starting Material | This compound hydrochloride | |
| Overall Yield | >74% | |
| Enantiomeric Excess (ee) | >99% | |
| Key Reaction Steps | Acylation with 4-chlorobutyryl chloride, followed by base-mediated cyclization. | |
| Advantages | - Readily available chiral starting material.- Well-established and scalable process.- High enantiomeric purity of the final product. | |
| Disadvantages | - Use of corrosive reagents like 4-chlorobutyryl chloride.- Potential for racemization under harsh basic conditions. |
Experimental Protocol: Synthesis of Levetiracetam from this compound
Step 1: Acylation of (S)-2-aminobutyramide hydrochloride
In a reactor, (S)-2-aminobutyramide hydrochloride (1 equivalent) is suspended in a suitable solvent such as ethanol. An inorganic base, for example, potassium carbonate (2.5 equivalents), is added to the suspension. The mixture is stirred overnight. Subsequently, 4-chlorobutyryl chloride (1.2 equivalents) is added dropwise while maintaining the reaction temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is triturated with a mixture of ethyl acetate and petroleum ether to yield (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.
Step 2: Cyclization to Levetiracetam
The intermediate from Step 1 is dissolved in a suitable organic solvent like dichloromethane. A phase-transfer catalyst (e.g., PEG-400) and a strong base such as sodium hydroxide are added. The reaction is carried out at a controlled temperature (e.g., 0-5°C) for several hours. Upon completion, water is added, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization from a solvent like acetone to afford pure Levetiracetam.
Alternative Chiral Synthons and Synthetic Strategies
Several alternative approaches to the synthesis of Levetiracetam have been developed to improve efficiency, reduce costs, and enhance the greenness of the process. These methods often employ different chiral starting materials or utilize asymmetric catalysis.
(S)-2-Aminobutanol
This route utilizes the readily available chiral amino alcohol (S)-2-aminobutanol. The synthesis involves the condensation of (S)-2-aminobutanol with levulinic acid or its derivatives, followed by cyclization and subsequent oxidation and amidation steps.
Performance Data:
| Parameter | Value | Reference |
| Starting Material | (S)-2-aminobutanol | |
| Overall Yield | Not explicitly stated for the entire sequence in the provided abstracts. | |
| Enantiomeric Purity | High chemical and enantiomeric purity is achievable. | |
| Key Reaction Steps | Condensation with a keto acid, intramolecular cyclization, and acetylation. | |
| Advantages | - Utilizes a different, readily available chiral pool starting material.- Avoids the need for chiral resolution in later stages. | |
| Disadvantages | - Multi-step process that may involve oxidation and amidation reactions. |
Asymmetric Synthesis via Strecker Reaction
An asymmetric Strecker reaction can be employed to generate the chiral amine functionality. This method involves the reaction of propanal with a chiral amine auxiliary and a cyanide source to produce a chiral aminonitrile, which is a precursor to (S)-2-aminobutyric acid and subsequently (S)-2-aminobutyramide.
Performance Data:
| Parameter | Value | Reference |
| Starting Material | Propanal, Sodium Cyanide, Chiral Auxiliary | |
| Diastereomeric Excess (de) of Aminonitrile | >95% | |
| Overall Yield | Not explicitly stated, but individual step yields are reported as high. | |
| Enantiomeric Purity of Final Product | Enantiomerically pure. | |
| Advantages | - Asymmetric synthesis from achiral starting materials.- High diastereoselectivity in the key step. | |
| Disadvantages | - Use of toxic cyanide.- Requires a chiral auxiliary which may need to be recovered. |
Asymmetric Hydrogenation
This approach involves the asymmetric hydrogenation of a prochiral enamide precursor using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand. This method directly introduces the desired stereocenter with high enantioselectivity.
Performance Data:
| Parameter | Value | Reference |
| Starting Material | Prochiral enamide | |
| Yield | >85% | |
| Enantiomeric Excess (ee) | High | |
| Key Reaction Step | Asymmetric hydrogenation using a chiral catalyst. | |
| Advantages | - Highly efficient in creating the chiral center.- Potentially fewer steps than some chiral pool approaches. | |
| Disadvantages | - Requires expensive and often air-sensitive precious metal catalysts and chiral ligands.- Catalyst recycling can be a challenge in industrial processes. |
Summary of Quantitative Data
| Synthetic Strategy | Key Chiral Synthon/Method | Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Established Route | This compound | >74% | >99% | Well-established, scalable, high purity | Use of corrosive reagents, potential for racemization |
| Alternative Synthon | (S)-2-Aminobutanol | - | High | Utilizes a different chiral pool starting material | Multi-step process |
| Asymmetric Synthesis | Strecker Reaction | - | High (>95% de for intermediate) | From achiral starting materials, high stereoselectivity | Use of cyanide, requires chiral auxiliary |
| Asymmetric Catalysis | Asymmetric Hydrogenation | >85% | High | Highly efficient, potentially fewer steps | Expensive catalysts and ligands |
Experimental Workflows and Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways discussed.
Caption: Synthesis of Levetiracetam from this compound.
Caption: Synthesis of Levetiracetam from (S)-2-aminobutanol.
Caption: Asymmetric synthesis of Levetiracetam via Strecker reaction.
Caption: Synthesis of Levetiracetam via asymmetric hydrogenation.
Conclusion
The choice of chiral synthon for the synthesis of Levetiracetam depends on a variety of factors, including cost, scalability, desired purity, and environmental considerations. The traditional route using this compound remains a robust and widely used method in industrial settings due to its well-established nature and the high enantiopurity of the final product.
However, alternative synthons and synthetic strategies offer compelling advantages. The use of (S)-2-aminobutanol provides a different chiral starting point, while asymmetric approaches like the Strecker reaction and catalytic hydrogenation offer elegant solutions for creating the required stereocenter from achiral precursors. Asymmetric hydrogenation, in particular, stands out for its high efficiency and atom economy, although the cost and sensitivity of the catalysts are significant conside
A Comparative Cost-Effectiveness Analysis of (2S)-2-Aminobutyramide Syntheses
For Researchers, Scientists, and Drug Development Professionals
(2S)-2-aminobutyramide is a critical chiral intermediate in the synthesis of various pharmaceuticals, most notably the anti-epileptic drug Levetiracetam. The efficiency and economic viability of its production are of paramount importance for the pharmaceutical industry. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, presenting available experimental data, detailed methodologies, and a visual representation of the synthetic pathways to aid in informed decision-making.
Data Presentation: A Quantitative Comparison
The selection of an optimal synthetic pathway for this compound hinges on a careful evaluation of several key metrics. The following table summarizes the quantitative parameters for the different routes based on available data from patent literature and academic publications.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Overall Yield (%) | Optical Purity (e.e.) (%) | Key Advantages | Key Disadvantages |
| Chemical Resolution | Racemic 2-aminobutyric acid | Chiral resolving agent (e.g., d-camphorsulfonic acid, L-tartaric acid), Thionyl chloride, Ammonia | ~35-45 | >99 | Well-established method. | Low theoretical max yield (50%), requires recycling of unwanted enantiomer, use of corrosive reagents. |
| Strecker Synthesis | Propionaldehyde | Sodium cyanide, Ammonium chloride, L-tartaric acid | ~45 | >99.5 | High-yielding industrial process, readily available starting materials.[1] | Use of highly toxic cyanide, requires high-pressure for amination in some variations. |
| From 2-Bromobutyric Acid | 2-Bromobutyric acid or its ester | Ammonia, L-tartaric acid | ~48 | >99 | Relatively straightforward process. | Expensive and corrosive starting material, environmental concerns with bromine.[2] |
| Enzymatic Kinetic Resolution | Racemic 2-aminobutanamide | D-aminopeptidase or other hydrolases | ~50 (theoretical max) | >99 | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a factor, requires separation of product from remaining substrate. |
| Enzymatic Synthesis | (S)-2-aminobutyrate methyl ester | Lipase, Amino donor (e.g., ammonium carbamate) | ~85 | >99.7 | High yield and enantioselectivity, mild conditions. | Requires enantiomerically pure starting material. |
| Biotransformation | L-threonine | Whole-cell biocatalyst (e.g., E. coli) | High (not specified) | High (not specified) | Environmentally friendly, low-cost starting material, high purity.[3] | Requires expertise in fermentation and biocatalysis. |
Comparative Analysis of Synthesis Pathways
The choice of synthesis route for this compound is a trade-off between cost, efficiency, safety, and environmental impact. The following diagram illustrates the logical relationships between the primary synthetic strategies.
Caption: Overview of major synthetic pathways to (S)-2-aminobutanamide.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on information from patents and scientific literature.
Strecker Synthesis of 2-Aminobutyronitrile and subsequent Hydrolysis and Resolution
This protocol is a generalized procedure based on typical industrial methods for the Strecker synthesis.
Step 1: Synthesis of Racemic 2-Aminobutyronitrile
-
Reaction Setup: In a suitable pressurized reactor, dissolve ammonium chloride and sodium cyanide in water. Cool the mixture to 0-5°C using an ice bath.
-
Reagent Addition: Slowly add propionaldehyde dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
Reaction Conditions: After the addition is complete, seal the reactor and allow the reaction to warm to room temperature (20-25°C). Stir the mixture for 12-24 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, extract the product with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-aminobutyronitrile.
Step 2: Hydrolysis to Racemic 2-Aminobutanamide
-
Reaction Setup: The crude 2-aminobutyronitrile is hydrolyzed using a strong base such as sodium hydroxide in an aqueous solution. The reaction mixture is typically heated to facilitate the hydrolysis.
-
Reaction Conditions: The temperature and reaction time will vary depending on the specific procedure, but it is often carried out at elevated temperatures for several hours.
-
Work-up and Isolation: After hydrolysis, the reaction mixture is neutralized and the racemic 2-aminobutanamide is extracted into an organic solvent. The solvent is then removed to yield the crude racemic amide.
Step 3: Resolution of Racemic 2-Aminobutanamide
-
Salt Formation: Dissolve the crude racemic 2-aminobutanamide in a suitable solvent, such as methanol. Add a solution of L-tartaric acid in the same solvent.
-
Crystallization: The diastereomeric salt of this compound with L-tartaric acid will preferentially crystallize out of the solution upon cooling.
-
Isolation and Liberation of the Free Amine: The crystalline salt is collected by filtration. The this compound can then be liberated by treatment with a base and subsequent extraction.
Enzymatic Kinetic Resolution of Racemic 2-Aminobutanamide
This protocol is based on the use of a D-aminopeptidase for the stereoselective hydrolysis of the (R)-enantiomer.
-
Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8) and add the racemic 2-aminobutanamide to a desired concentration (e.g., up to 300 g/L).
-
Enzyme Addition: Add the D-aminopeptidase enzyme (e.g., from Brucella sp.), either as a purified enzyme or as whole cells expressing the enzyme. The enzyme loading will depend on its activity.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-45°C) with gentle agitation. Monitor the reaction progress by measuring the concentration of the resulting (R)-2-aminobutyric acid and the remaining (S)-2-aminobutanamide using High-Performance Liquid Chromatography (HPLC) with a chiral column.
-
Work-up and Isolation: Once the desired conversion (typically close to 50%) and high enantiomeric excess of the (S)-amide are achieved, the reaction is stopped. The enzyme (if immobilized or as whole cells) is removed by filtration or centrifugation. The (S)-2-aminobutanamide can then be separated from the (R)-2-aminobutyric acid by extraction or chromatography.
Synthesis from L-Threonine via Biotransformation
This chemoenzymatic route leverages a biological step to establish the desired stereochemistry.
Step 1: Biotransformation of L-Threonine to (S)-2-Aminobutyric Acid
-
Fermentation: A microorganism (e.g., a genetically engineered strain of E. coli) capable of converting L-threonine to (S)-2-aminobutyric acid is cultivated in a suitable fermentation medium containing L-threonine as a precursor.
-
Reaction Conditions: The fermentation is carried out under controlled conditions of temperature, pH, and aeration to ensure optimal cell growth and enzyme activity.
-
Isolation: After the biotransformation is complete, the (S)-2-aminobutyric acid is isolated from the fermentation broth.
Step 2: Conversion of (S)-2-Aminobutyric Acid to (S)-2-Aminobutanamide
-
Esterification: The isolated (S)-2-aminobutyric acid is first converted to its corresponding methyl or ethyl ester. This is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst.
-
Ammonolysis: The resulting amino ester is then subjected to ammonolysis, where it is treated with ammonia to form the desired (S)-2-aminobutanamide. This step is often carried out in a solution of ammonia in an alcohol.
-
Purification: The final product is purified by crystallization or other suitable techniques.
References
A Comparative Guide to the Environmental Impact of (2S)-2-Aminobutyramide Production
The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (2S)-2-aminobutyramide is a key chiral intermediate in the synthesis of several pharmaceuticals, and its production methods are under increasing scrutiny for their environmental footprint. This guide provides a comparative analysis of traditional chemical synthesis routes and emerging biocatalytic alternatives for the production of this compound, with a focus on their environmental impact. The information is intended for researchers, scientists, and drug development professionals to inform decisions on process development and selection.
Comparison of Production Routes
The production of this compound can be broadly categorized into two main approaches: classical chemical synthesis involving resolution of a racemic mixture, and biocatalytic methods that leverage the stereoselectivity of enzymes.
| Metric | Chemical Synthesis via Racemic Resolution | Biocatalytic Synthesis (Kinetic Resolution) | Biocatalytic Synthesis (Asymmetric Synthesis) |
| Starting Materials | 2-Bromobutyric acid or 2-Aminobutyric acid, resolving agent (e.g., L-tartaric acid), various reagents and solvents | Racemic 2-aminobutanamide | Prochiral substrate (e.g., 2-oxobutanamide) |
| Key Transformation | Chemical amination followed by diastereomeric salt formation and separation | Enantioselective enzymatic hydrolysis or acylation | Stereoselective enzymatic amination |
| Theoretical Max. Yield | 50% (without racemization and recycling of the unwanted enantiomer) | 50% (without racemization and recycling of the unwanted enantiomer) | Up to 100% |
| Estimated E-Factor | 25 - 100+[1] | 5 - 20 | < 5 |
| Estimated Energy Consumption | High (due to heating, cooling, and solvent recovery) | Low to Moderate (milder reaction conditions) | Low (milder reaction conditions) |
| Waste Generation | High volume of solvent and reagent waste, including resolving agent | Lower volume of aqueous and solvent waste | Minimal waste, primarily aqueous |
| Use of Hazardous Materials | Often involves toxic reagents like thionyl chloride and hazardous solvents[2] | Generally uses benign aqueous media and biodegradable enzymes | Primarily aqueous-based systems |
| Process Complexity | Multi-step, including resolution and recovery of resolving agent | Fewer steps, but requires enzyme production and immobilization | Potentially single-step, streamlined process |
Note: The E-Factor (kg waste / kg product) and energy consumption values are estimations based on typical pharmaceutical processes and the specific reaction conditions described in the experimental protocols below. Specific values can vary significantly based on process optimization and scale.
Experimental Protocols
Chemical Synthesis: Resolution of Racemic 2-Aminobutanamide
This method involves the synthesis of racemic 2-aminobutanamide followed by resolution using a chiral acid.
Step 1: Synthesis of Racemic 2-Aminobutanamide from 2-Bromobutyric Acid
-
Chlorination: React 2-bromobutyric acid with thionyl chloride to form 2-bromobutyryl chloride. This reaction is typically performed in an inert solvent and may require heating. Thionyl chloride is a hazardous reagent that produces corrosive HCl and SO2 as byproducts.[2]
-
Amination: The resulting 2-bromobutyryl chloride is reacted with an excess of ammonia (e.g., in a methanol/ammonia solution) to produce racemic 2-aminobutanamide. This step often requires cooling to control the exothermic reaction.
-
Work-up: The reaction mixture is then processed to remove excess ammonia and byproducts, often involving distillation and extraction steps, which contribute to the solvent waste.
Step 2: Chiral Resolution with L-Tartaric Acid
-
Salt Formation: The racemic 2-aminobutanamide is dissolved in a suitable solvent (e.g., methanol) and treated with L-tartaric acid.
-
Crystallization: The diastereomeric salt of this compound with L-tartaric acid preferentially crystallizes from the solution upon cooling.
-
Isolation: The crystals are isolated by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base to liberate the free this compound, which is then extracted and purified. The resolving agent needs to be recovered in a separate process to improve the overall process economy and reduce waste.
Biocatalytic Method 1: Enzymatic Kinetic Resolution of Racemic 2-Aminobutanamide
This method utilizes an enzyme to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the desired (S)-enantiomer.
Using D-aminopeptidase:
-
Reaction Setup: A solution of racemic 2-aminobutanamide is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 8.0).
-
Enzymatic Reaction: A D-aminopeptidase enzyme is added to the solution. The enzyme specifically hydrolyzes the D-enantiomer ((2R)-2-aminobutanamide) to D-2-aminobutyric acid, leaving the desired (S)-enantiomer ((2S)-2-aminobutanamide) unreacted. The reaction is typically carried out at a controlled temperature (e.g., 45°C).
-
Separation: After the reaction reaches approximately 50% conversion, the desired (S)-2-aminobutanamide can be separated from the D-2-aminobutyric acid based on differences in their physicochemical properties, such as solubility or charge, often through extraction or crystallization.
-
Enzyme Recovery: If an immobilized enzyme is used, it can be recovered by filtration and reused, which is a key advantage for process sustainability.
Using Lipase:
-
Reaction Setup: Racemic 2-aminobutanamide is suspended in a suitable organic solvent (e.g., tert-butanol).
-
Enzymatic Acylation: An immobilized lipase (e.g., from Candida antarctica) and an acyl donor (e.g., an ester) are added. The lipase selectively acylates one of the enantiomers.
-
Separation: The acylated and unacylated enantiomers can then be separated by chromatography or extraction.
-
Deprotection: The acylated enantiomer can be deprotected to yield the other enantiomer of 2-aminobutanamide.
Biocatalytic Method 2: Asymmetric Synthesis from a Prochiral Substrate
This "greener" approach aims to directly produce the desired (S)-enantiomer, thus avoiding the 50% yield limitation of kinetic resolution.
Using a Transaminase:
-
Reaction Setup: A prochiral substrate, such as 2-oxobutanamide, is dissolved in an aqueous buffer.
-
Enzymatic Transamination: A stereoselective (S)-transaminase enzyme is added along with an amino donor (e.g., isopropylamine). The enzyme catalyzes the transfer of the amino group to the ketone, directly forming this compound with high enantiomeric excess.
-
Cofactor Recycling: Transaminases often require a pyridoxal 5'-phosphate (PLP) cofactor. In whole-cell systems or with the addition of a secondary enzyme system (e.g., glucose dehydrogenase), the cofactor can be regenerated in situ, improving process efficiency.
-
Product Isolation: The product is isolated from the aqueous reaction mixture through extraction or crystallization. The main byproduct is the keto-form of the amino donor (e.g., acetone from isopropylamine), which is generally less hazardous and easier to remove than the byproducts of chemical synthesis.
Signaling Pathways and Experimental Workflows
Conclusion
The environmental impact assessment of this compound production clearly favors biocatalytic methods over traditional chemical synthesis. While chemical resolution remains a viable, albeit less environmentally friendly, option, the high waste generation and use of hazardous materials are significant drawbacks. Enzymatic kinetic resolution offers a milder and more selective alternative, reducing the environmental burden. The most sustainable and efficient approach, however, is asymmetric synthesis using enzymes like transaminases, which can theoretically achieve 100% yield of the desired enantiomer in a single step with minimal waste. For researchers and drug development professionals, investing in the development and optimization of biocatalytic routes for the production of this compound and other chiral intermediates is a clear path toward greener and more sustainable pharmaceutical manufacturing.
References
Benchmarking Purity of (2S)-2-aminobutyramide from Different Suppliers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. (2S)-2-aminobutyramide is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the antiepileptic drug Levetiracetam.[1] The stereochemistry of this compound is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[2] Therefore, ensuring high enantiomeric and chemical purity of this compound from commercial suppliers is a crucial step in quality control and regulatory compliance.
This guide provides an objective comparison of this compound hydrochloride purity from various fictional suppliers based on a detailed analytical protocol. The experimental data presented, while hypothetical, is representative of what a researcher might find when performing such a comparison.
The Critical Role of Chiral Purity in Drug Development
The specific spatial arrangement of atoms in a chiral molecule, known as its stereochemistry, can significantly influence its biological activity. For many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects. The infamous case of thalidomide serves as a stark reminder of the importance of chiral purity. Therefore, regulatory agencies worldwide place stringent requirements on the enantiomeric purity of chiral drugs and their intermediates.
Caption: The differential biological effects of enantiomers in drug development.
Comparative Purity Analysis
The following table summarizes the purity analysis of this compound hydrochloride from five fictional suppliers. The data was generated based on the experimental protocol detailed in the subsequent section.
| Supplier | Lot Number | Chemical Purity (%) by HPLC (Achiral) | Enantiomeric Purity (%) by Chiral HPLC | Major Impurity (%) |
| Supplier A | A-202501 | 99.85 | 99.92 (S-isomer) | Unidentified (0.08%) |
| Supplier B | B-202503 | 99.52 | 99.65 (S-isomer) | (R)-2-aminobutyramide (0.35%) |
| Supplier C | C-202502 | 99.91 | 99.88 (S-isomer) | Starting Material (0.05%) |
| Supplier D | D-202501 | 98.79 | 99.10 (S-isomer) | Unidentified (0.65%) |
| Supplier E | E-202504 | 99.76 | 99.95 (S-isomer) | Solvent Residue (0.12%) |
Experimental Protocols
A robust and validated analytical method is essential for the accurate determination of both chemical and enantiomeric purity. The following protocols are based on established methods for the analysis of chiral amines and amides.[3][4]
Workflow for Purity Analysis
Caption: Experimental workflow for the purity assessment of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method determines the overall purity of the compound and detects any non-enantiomeric impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound hydrochloride sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Enantiomeric Purity Determination by Chiral HPLC
This method specifically separates and quantifies the (S)- and (R)-enantiomers of 2-aminobutyramide.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as a CROWNPAK CR(+) column.[3]
-
Mobile Phase: 0.05% Perchloric acid solution.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 15°C.[3]
-
Detection Wavelength: 200 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase.
-
Analysis: The enantiomeric purity (or enantiomeric excess, e.e.) is calculated from the peak areas of the (S)- and (R)-enantiomers.
Conclusion
The selection of a supplier for critical raw materials like this compound should be based on rigorous and independent analytical data. While most suppliers provide a certificate of analysis, the level of detail and the specific methods used can vary. As demonstrated by the hypothetical data, there can be significant differences in both chemical and enantiomeric purity between suppliers. For applications in drug development, even small variations in impurity profiles can have a substantial impact. Therefore, it is highly recommended that researchers and drug development professionals perform their own comprehensive purity analysis to ensure the quality and consistency of their starting materials. This proactive approach to quality control is essential for the successful and timely development of safe and effective pharmaceuticals.
References
A Comparative Guide to Catalysts for the Synthesis of (2S)-2-aminobutyramide
The enantiomerically pure (2S)-2-aminobutyramide is a crucial chiral intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1] The stereochemistry at the C2 position is critical for the drug's therapeutic efficacy, making the selective synthesis of the (S)-enantiomer a key focus in pharmaceutical manufacturing. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, presenting experimental data to facilitate catalyst selection for researchers, scientists, and drug development professionals. Both biocatalytic and traditional chemical methods are explored, highlighting their respective advantages in terms of selectivity, reaction conditions, and efficiency.
Performance Comparison of Catalytic Systems
The synthesis of this compound can be approached through several catalytic routes, including enzymatic kinetic resolution, asymmetric synthesis, and classical chemical resolution. The choice of catalyst significantly impacts the yield, enantiomeric excess (e.e.), and overall process sustainability. The following table summarizes the performance of different catalysts based on reported experimental data.
| Catalyst Type | Catalyst/Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time | Key Reaction Conditions |
| Biocatalyst | D-aminopeptidase (from Brucella sp.) | Racemic 2-aminobutanamide | 50 | >99 | 80 min | 45°C, pH 8.0, 300 g/L substrate, 4 g/L wet cells |
| Biocatalyst | Lipase (from Acinetobacter sp. zjutfet-1) | Racemic methyl 2-chlorobutanoate | >86 (Yield) | >95 | Not Specified | Optimized fermentation and biocatalysis conditions |
| Biocatalyst | Lipase | (S)-2-aminobutyrate methyl ester | High (not quantified) | High (not quantified) | Not Specified | 35-55°C, Amino donor (e.g., ammonia) |
| Chemical Method | Asymmetric Strecker Reaction with Chiral Auxiliary | Propanaldehyde, Sodium Cyanide, [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride | High (not quantified) | >95 (diastereoselectivity) | Not Specified | Methanol and water, 25-30°C |
| Chemical Method | Resolution with Chiral Acid | Racemic 2-(4-hydroxy-benzylideneamino)butyramide | Not Applicable | 77 (initial crystallization) | Overnight | D-mandelic acid, 4-methyl-2-pentanol, water, cooled from 65°C to 20°C |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the key catalytic systems discussed.
1. Biocatalytic Kinetic Resolution using D-aminopeptidase
This method relies on the stereoselective hydrolysis of the (R)-enantiomer from a racemic mixture of 2-aminobutanamide, leaving the desired (S)-enantiomer.
-
Enzyme and Substrate Preparation: Recombinant Escherichia coli whole cells expressing D-aminopeptidase from Brucella sp. are prepared and harvested. A solution of racemic 2-aminobutanamide (300 g/L) is prepared in a suitable buffer (pH 8.0).
-
Reaction Execution: The reaction is initiated by adding the wet cell biocatalyst (4 g/L) to the substrate solution. The mixture is agitated at 45°C.
-
Monitoring and Work-up: The reaction progress is monitored by analyzing the conversion and enantiomeric excess of the remaining 2-aminobutanamide. Once approximately 50% conversion is achieved, the reaction is stopped. The enzyme is separated by centrifugation, and the this compound is isolated from the supernatant and purified.[2]
2. Asymmetric Synthesis via Strecker Reaction
This approach constructs the chiral center directly through the addition of cyanide to an imine formed in situ.
-
Reaction Setup: Propanaldehyde is added to a solution of sodium cyanide and a chiral amine auxiliary, such as [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride, in a mixture of methanol and water.
-
Reaction Conditions: The reaction is maintained at a temperature of 25-30°C. The chiral auxiliary guides the nucleophilic attack of the cyanide to one face of the imine, leading to a diastereomerically enriched nitrile intermediate.
-
Hydrolysis and Deprotection: The resulting nitrile is then subjected to hydrolysis, typically under acidic conditions (e.g., aqueous HCl), which also removes the chiral auxiliary, yielding the enantiomerically pure (S)-2-aminobutyric acid.
-
Amidation: The (S)-2-aminobutyric acid is subsequently converted to (S)-2-aminobutyramide through standard amidation procedures, for instance, by treatment with thionyl chloride in methanol followed by the addition of ammonia.
3. Chemical Resolution using a Chiral Resolving Agent
This classical method involves the separation of enantiomers by forming diastereomeric salts with a chiral acid.
-
Schiff Base Formation: Racemic 2-aminobutyramide is first reacted with an aldehyde (e.g., 4-hydroxybenzaldehyde) to form a Schiff base.
-
Diastereomeric Salt Formation: The racemic Schiff base is dissolved in a suitable solvent mixture (e.g., 4-methyl-2-pentanol and water) at an elevated temperature (e.g., 65°C). A chiral resolving agent, such as D-mandelic acid, is then added.
-
Crystallization and Separation: The mixture is slowly cooled to allow for the selective crystallization of one diastereomeric salt (the D-mandelic acid salt of (S)-2-aminobutyramide). The crystals are isolated by filtration.
-
Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the optically pure (S)-2-aminobutyramide.[1]
Logical Workflow for Catalyst Selection and Synthesis
The selection of a synthetic route for this compound depends on factors such as desired optical purity, scalability, cost, and environmental considerations. Biocatalytic methods often offer high selectivity and mild reaction conditions, making them an environmentally friendly option.[3] Chemical methods, such as asymmetric synthesis, can be highly efficient for large-scale production, while resolution techniques provide a straightforward, albeit potentially lower-yielding, path to the desired enantiomer.
Caption: Workflow for selecting a catalytic strategy for this compound synthesis.
References
A Comparative Guide to the Validation of the Absolute Configuration of (2S)-2-Aminobutyramide
This guide provides a comparative analysis of key analytical techniques for the validation of the absolute stereochemistry of (2S)-2-aminobutyramide, a crucial intermediate in the synthesis of pharmaceuticals such as Levetiracetam.[1] The correct stereoisomer is essential for therapeutic efficacy and safety. We present experimental data and detailed protocols for X-ray crystallography, NMR-based methods, and chiroptical techniques to assist researchers, scientists, and drug development professionals in selecting the appropriate validation strategy.
X-ray Crystallography: The Unambiguous Standard
Single-crystal X-ray diffraction (SXD) is considered the gold standard for the unambiguous determination of absolute configuration. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, directly revealing its stereochemistry. The absolute structure is typically determined by refining the Flack parameter, which should be close to zero for the correct enantiomer.[2][3]
While a crystal structure for this compound hydrochloride was not found in the searched literature, the structure of its enantiomer, (R)-2-aminobutanamide hydrochloride, has been reported.[2][4] The crystallographic data for the (S)-enantiomer are expected to be identical, with the key difference being the opposite assignment of the stereocenter.
Comparative Crystallographic Data
| Parameter | (R)-2-aminobutanamide hydrochloride[2][4] | Expected for (S)-2-aminobutanamide hydrochloride |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 4.9699(1) | ~4.97 |
| b (Å) | 7.5867(2) | ~7.59 |
| c (Å) | 17.3719(4) | ~17.37 |
| V (ų) | 655.01(3) | ~655 |
| Z | 4 | 4 |
| Flack Parameter | 0.016(12) | Expected to be ~0 for the correct (S) structure |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve (S)-2-aminobutyramide hydrochloride in a suitable solvent (e.g., methanol/water mixture). Allow the solvent to evaporate slowly at room temperature until single crystals of sufficient size and quality are formed.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 200 K) on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ = 1.5418 Å).[2] Collect diffraction data over a range of angles.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell dimensions and space group. Solve the structure using direct methods and refine it using full-matrix least-squares on F².
-
Absolute Configuration Assignment: Refine the Flack parameter. A value near 0 confirms the assigned (S)-configuration, while a value near 1 would indicate the opposite (R)-configuration.[2]
Workflow for X-ray Crystallography
Caption: Workflow for absolute configuration determination by X-ray crystallography.
NMR Spectroscopy with Chiral Derivatizing Agents
When single crystals are unavailable, NMR spectroscopy provides a powerful alternative. By reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have distinct NMR spectra, allowing for the determination of enantiomeric purity and, with an appropriate model, the absolute configuration.
Two common CDAs for amines are Mosher's acid (MTPA) and Marfey's reagent.
A. Mosher's Amide Analysis
Mosher's method involves reacting the amine with the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[5] The resulting diastereomeric amides exhibit predictable differences in their ¹H NMR chemical shifts due to the shielding/deshielding effects of the MTPA phenyl ring. By analyzing these differences (Δδ = δS - δR), the absolute configuration of the amine can be assigned.[6]
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization: In two separate NMR tubes, react this compound (~5 mg) with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a non-chiral base (e.g., pyridine-d₅ or triethylamine) in an appropriate deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.
-
Spectral Analysis: Assign the proton signals for the substituents on the chiral center of the aminobutyramide moiety.
-
Configuration Assignment: Calculate Δδ (δS-MTPA amide - δR-MTPA amide) for the protons. For an (S)-amine, protons on one side of the extended MTPA plane will have Δδ > 0, while protons on the other side will have Δδ < 0.
B. Marfey's Method
Marfey's method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) to derivatize the primary amine.[7][8] The resulting diastereomers are typically analyzed by reverse-phase HPLC, where they exhibit different retention times. The elution order can be used to infer the absolute configuration of the amino acid or amine.
Experimental Protocol: Marfey's Method
-
Derivatization: To an aqueous solution of this compound (e.g., 100 µL of a 50 µM solution), add a solution of Marfey's reagent in acetone (e.g., 200 µL of a 1% solution) and a base such as triethylamine (TEA).[9]
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 37-40°C) for a specified time (e.g., 1-24 hours).[9][10]
-
Quenching: Stop the reaction by adding an acid (e.g., HCl or H₂SO₄).[9][10]
-
HPLC Analysis: Analyze the resulting mixture by RP-HPLC with UV detection (typically at 340 nm). The L-amino acid derivative (L-L diastereomer) generally elutes earlier than the D-amino acid derivative (L-D diastereomer). For this compound (an L-analog), the derivative is expected to have a shorter retention time than the derivative of (2R)-2-aminobutyramide.
Workflow for NMR-based Derivatization Methods
Caption: Workflow for Mosher's amide analysis for absolute configuration.
Chiroptical Methods: Optical Rotation and Circular Dichroism
Chiroptical methods measure the differential interaction of a chiral molecule with polarized light. They are powerful, non-destructive techniques for confirming the identity of a known enantiomer.
A. Optical Rotation
Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. It is a fundamental property of an enantiomer. The specific rotation [α] is a standardized value that can be compared to literature data for authentication.
Comparative Optical Rotation Data
| Compound | Reported Specific Rotation [α] | Conditions |
| (S)-2-aminobutyramide hydrochloride | +21° | c=2, 5N HCl |
| (S)-2-aminobutyramide hydrochloride | +22.0° to +27.0° | Conditions not specified[11] |
Experimental Protocol: Polarimetry
-
Solution Preparation: Prepare a solution of (S)-2-aminobutyramide hydrochloride of a precise concentration (c) in a specified solvent (e.g., 5N HCl).
-
Measurement: Fill a polarimeter cell of a known path length (l) with the solution. Measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of sodium, 589 nm).
-
Calculation: Calculate the specific rotation using the formula: [α]ᵀᴰ = α / (l × c).
-
Comparison: Compare the experimental value with the literature value to confirm the enantiomer.
B. Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[12] An enantiomer will produce a characteristic CD spectrum (a "Cotton effect"), which is a mirror image of its enantiomer's spectrum. This technique is highly sensitive for confirming the stereochemistry of known compounds and for studying their conformation in solution.[13]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of (S)-2-aminobutyramide hydrochloride in a suitable solvent (e.g., the mobile phase used in HPLC analysis).[14]
-
Spectral Acquisition: Record the CD spectrum over a relevant UV wavelength range (e.g., 200-400 nm).[14]
-
Data Analysis: The resulting spectrum, typically plotted as ellipticity (mdeg) versus wavelength, should show a characteristic positive or negative Cotton effect. This spectrum serves as a fingerprint for the (S)-enantiomer and should be the mirror image of the spectrum for the (R)-enantiomer.
References
- 1. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 8. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. watson-int.com [watson-int.com]
- 12. Circular dichroism - Wikipedia [en.wikipedia.org]
- 13. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Strategies for Chiral α-Amino Amides
For Researchers, Scientists, and Drug Development Professionals
Chiral α-amino amides are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their synthesis in an enantiomerically pure form is a critical challenge in medicinal chemistry and drug development. This guide provides a comprehensive review of the primary synthetic strategies for preparing chiral α-amino amides, offering an objective comparison of their performance with supporting experimental data.
Enantioselective Synthesis
Enantioselective methods directly create the desired stereocenter, offering an atom-economical approach to chiral α-amino amides.
Organocatalytic Aza-Henry Reaction followed by Umpolung Amide Synthesis
A powerful two-step sequence involves the cinchona alkaloid-catalyzed aza-Henry reaction of bromonitromethane with N-Boc aldimines, followed by an Umpolung Amide Synthesis (UmAS).[1][2][3] This approach provides access to D-α-amino amides from readily available aliphatic aldehydes.[1][3] The UmAS step is particularly noteworthy as it avoids the use of traditional coupling reagents and proceeds with high fidelity, translating the stereochemical information from the aza-Henry reaction to the final amide product.[4]
Data Presentation: Cinchona Alkaloid-Catalyzed Aza-Henry/Umpolung Amide Synthesis
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
| 1 | Isovaleraldehyde | 59 | 96:4 | >20:1 |
| 2 | Cyclohexanecarboxaldehyde | 65 | 95:5 | >20:1 |
| 3 | Pivalaldehyde | 45 | 97:3 | >20:1 |
| 4 | 4-Pentenal | 51 | 93:7 | >20:1 |
Experimental Workflow: Aza-Henry/Umpolung Amide Synthesis
References
- 1. Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of d -α-amino amides from aliphatic aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00064E [pubs.rsc.org]
- 3. Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safe Disposal of (2S)-2-aminobutyramide: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling (2S)-2-aminobutyramide must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, its contaminated materials, and empty containers.
I. Immediate Safety Precautions and Hazard Identification
This compound hydrochloride is classified as a hazardous substance. Before initiating any disposal procedures, it is crucial to be aware of its potential hazards.
Hazard Classification:
| Hazard Statement | Classification | Precautionary Statement Codes |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | P301+P317, P330 |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | P302+P352, P332+P317, P362+P364 |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P305+P351+P338 |
| May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261, P304+P340, P319 |
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling or disposing of this compound.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles approved under standards such as NIOSH (US) or EN 166 (EU). |
| Hand Protection | Chemical-resistant, impervious gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. |
| Skin and Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Clearly label this compound waste with its chemical name and associated hazards.
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1]
-
Keep the waste in its original or a compatible, properly sealed container.[1]
Step 2: On-site Waste Accumulation
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure the storage area is cool and dry to maintain chemical stability.[1]
-
Keep a log of accumulated waste.
Step 3: Arrange for Professional Disposal
-
Contact a licensed and certified hazardous waste disposal company to handle the collection and final disposal of this compound.[1][2][3]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties.
Step 4: Final Disposal Method
-
The recommended method of disposal is incineration.[1][3] The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
-
All disposal activities must be in accordance with local, national, and international regulations, such as the Directive on waste 2008/98/EC.[1]
III. Handling of Spills and Contaminated Materials
In the event of a spill, follow these procedures for cleanup and disposal.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1][2]
-
Wear Appropriate PPE: Don the required PPE as outlined in the table above.
-
Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways.[1][2]
-
Clean the Spill:
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste following the same protocol as the chemical itself.
IV. Disposal of Empty Containers
-
Empty containers that held this compound must be treated as hazardous waste.[1]
-
Do not rinse the containers and add the rinse water to the general waste.
-
Dispose of uncleaned containers in the same manner as the unused product.[1][2][3]
Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2S)-2-aminobutyramide
Essential Safety and Handling Guide for (2S)-2-Aminobutyramide
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound hydrochloride is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][4] | To prevent eye contact which can cause serious irritation.[1][3] |
| Hand Protection | Chemically impermeable gloves.[4] Gloves must be inspected before use and disposed of properly after handling.[1] | To avoid skin contact which can cause irritation.[1][3] |
| Skin Protection | Long-sleeved protective clothing or a lab coat.[3] In cases of higher exposure risk, a complete suit protecting against chemicals may be necessary.[1] | To prevent skin exposure. |
| Respiratory Protection | For nuisance exposures or dust formation, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1][5] For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[1][5] | To prevent respiratory irritation from inhaling dust.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure the work area is well-ventilated.[4][6] An appropriate exhaust ventilation system should be in place where dust may be formed.[1]
-
Have an eyewash station and safety shower readily accessible.
-
Verify that all necessary PPE is available and in good condition.
2. Donning PPE:
-
Before handling the chemical, put on a lab coat, followed by gloves and eye protection.
-
If there is a risk of dust inhalation, a suitable respirator must be worn.
3. Handling the Chemical:
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[4][7]
-
Weigh and handle the solid material in a designated area, such as a chemical fume hood.
-
Do not eat, drink, or smoke when using this product.[4][6][7]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][6][7]
-
Remove contaminated clothing and wash it before reuse.[4][7]
Disposal Plan
-
Chemical Waste: Dispose of this compound waste and its container at an approved waste disposal facility.[7] Do not let the product enter drains.[1]
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a suitable, closed container for disposal.[1]
Emergency First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][4]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[4][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[1][7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][7]
Visual Workflow Guides
The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
